Product packaging for Calcium alpha-ketoglutarate Monohydrate(Cat. No.:CAS No. 402726-78-7)

Calcium alpha-ketoglutarate Monohydrate

Cat. No.: B3178151
CAS No.: 402726-78-7
M. Wt: 202.18 g/mol
InChI Key: VWPLIFKKLCVFCQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium alpha-ketoglutarate Monohydrate is a useful research compound. Its molecular formula is C5H6CaO6 and its molecular weight is 202.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6CaO6 B3178151 Calcium alpha-ketoglutarate Monohydrate CAS No. 402726-78-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-oxopentanedioate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.Ca.H2O/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLIFKKLCVFCQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6CaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Calcium alpha-ketoglutarate in cellular metabolism?

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Calcium α-ketoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate α-ketoglutarate (AKG), has emerged as a significant modulator of cellular metabolism with pleiotropic effects that extend beyond its canonical role in energy production. This technical guide provides an in-depth analysis of the mechanisms of action of Ca-AKG, focusing on its integral functions in the Krebs cycle, nitrogen and amino acid metabolism, and its role as a signaling molecule and epigenetic regulator. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated metabolic and signaling pathways to support further research and drug development efforts in this area.

Core Mechanisms of Action in Cellular Metabolism

Alpha-ketoglutarate is a central hub in cellular metabolism, participating in a multitude of biochemical pathways essential for cellular function and homeostasis. The provision of AKG as a calcium salt enhances its stability.

Role in the Krebs Cycle and Energy Metabolism

AKG is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a series of mitochondrial reactions that oxidize acetyl-CoA to generate ATP, the primary energy currency of the cell. Within the cycle, isocitrate is oxidized and decarboxylated to form AKG by the enzyme isocitrate dehydrogenase. Subsequently, AKG is oxidatively decarboxylated to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. This process is a critical control point in the TCA cycle.

The activity of the Krebs cycle enzymes, isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, is allosterically activated by calcium ions (Ca²⁺), thus linking cellular calcium signaling to energy production. By providing both calcium and AKG, Ca-AKG can theoretically enhance the flux through the Krebs cycle, thereby boosting cellular energy production.

// Calcium Activation "Ca2+" [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ca2+" -> "Isocitrate -> Alpha-Ketoglutarate" [color="#34A853", arrowhead=tee, label="Activates"]; "Ca2+" -> "Alpha-Ketoglutarate -> Succinyl-CoA" [color="#34A853", arrowhead=tee, label="Activates"]; } . Figure 1: The Krebs Cycle and the role of Calcium.

Role in Nitrogen and Amino Acid Metabolism

AKG is a critical link between carbon and nitrogen metabolism. It serves as a primary nitrogen acceptor, facilitating the removal of ammonia from the body and participating in the synthesis of several amino acids.

  • Transamination and Amination: AKG can be converted to the amino acid glutamate through the addition of an amino group, a reaction catalyzed by transaminases or glutamate dehydrogenase. This process is reversible and central to the transfer of amino groups between different amino acids.

  • Glutamine Synthesis: Glutamate can be further converted to glutamine, another key amino acid involved in nitrogen transport and as a building block for protein synthesis.

  • Precursor for Amino Acid Synthesis: AKG is a precursor for the synthesis of proline and arginine.

By acting as a nitrogen scavenger, AKG helps to detoxify ammonia in the body.

Nitrogen_Metabolism cluster_amino_acids Amino Acid Pool Other Amino Acids Other Amino Acids Alpha-Ketoglutarate Alpha-Ketoglutarate Other Amino Acids->Alpha-Ketoglutarate Transamination Glutamate Glutamate Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine Glutamate->Alpha-Ketoglutarate Transamination/ Glutamate Dehydrogenase Alpha-Ketoglutarate->Glutamate Transamination/ Glutamate Dehydrogenase

AKG as a Signaling Molecule and Epigenetic Regulator

Beyond its metabolic roles, AKG functions as a crucial signaling molecule, influencing several key cellular pathways and acting as a cofactor for enzymes involved in epigenetic modifications.

Regulation of mTOR and AMPK Signaling

The mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) are two master regulators of cellular growth, metabolism, and aging. AKG has been shown to modulate both pathways, although the precise effects can be context-dependent.

  • mTOR Pathway: Some studies suggest that AKG can activate the mTOR pathway, promoting protein synthesis and cell growth. This is thought to occur through the replenishment of the TCA cycle intermediate pool and by serving as a precursor for amino acids like leucine, which is a known mTOR activator.

  • AMPK Pathway: Conversely, other research indicates that AKG can inhibit ATP synthase, leading to an increased AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK, in turn, inhibits mTOR signaling, promoting catabolic processes like autophagy. This dual role suggests that AKG's effect on the mTOR/AMPK axis may depend on the cellular energy status and metabolic context.

mTOR_AMPK_Signaling cluster_mTOR mTOR Signaling cluster_AMPK AMPK Signaling Ca-AKG Ca-AKG mTORC1 mTORC1 Ca-AKG->mTORC1 Activates (Leucine synthesis) ATP Synthase ATP Synthase Ca-AKG->ATP Synthase Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth AMPK AMPK AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy AMP/ATP ratio AMP/ATP ratio ATP Synthase->AMP/ATP ratio Decreases AMP/ATP ratio->AMPK Activates

Role as a Cofactor for α-Ketoglutarate-Dependent Dioxygenases

AKG is an essential cofactor for a large family of enzymes known as α-ketoglutarate-dependent dioxygenases (AKGDs). These enzymes play critical roles in various cellular processes, including epigenetic regulation and hypoxia signaling.

  • Epigenetic Regulation: AKGDs, such as the ten-eleven translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases, are involved in DNA and histone demethylation. By serving as a cofactor, AKG directly influences gene expression patterns. For instance, TET enzymes hydroxylate 5-methylcytosine, initiating the process of active DNA demethylation.

  • Hypoxia-Inducible Factor (HIF-1α) Regulation: Prolyl hydroxylases (PHDs) are AKGDs that regulate the stability of the transcription factor hypoxia-inducible factor-1α (HIF-1α). Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-1α, which then promotes the expression of genes involved in the adaptive response to low oxygen. As a substrate for PHDs, AKG levels can influence HIF-1α stability.

AKGD_Signaling cluster_epigenetics Epigenetic Regulation cluster_hif HIF-1α Regulation Alpha-Ketoglutarate Alpha-Ketoglutarate TET Enzymes TET Enzymes Alpha-Ketoglutarate->TET Enzymes Cofactor JmjC Demethylases JmjC Demethylases Alpha-Ketoglutarate->JmjC Demethylases Cofactor Prolyl Hydroxylases (PHDs) Prolyl Hydroxylases (PHDs) Alpha-Ketoglutarate->Prolyl Hydroxylases (PHDs) Cofactor DNA Demethylation DNA Demethylation TET Enzymes->DNA Demethylation Histone Demethylation Histone Demethylation JmjC Demethylases->Histone Demethylation HIF-1α HIF-1α Prolyl Hydroxylases (PHDs)->HIF-1α Hydroxylation Degradation Degradation HIF-1α->Degradation Normoxia Stabilization Stabilization HIF-1α->Stabilization Hypoxia

Quantitative Data on the Effects of Ca-AKG

Several studies have investigated the quantitative effects of Ca-AKG supplementation on various physiological parameters.

Effect on Epigenetic Age

A notable study in humans investigated the effect of Ca-AKG supplementation on biological age as measured by DNA methylation patterns.

ParameterDosageDurationOutcomeAverage Reduction in Biological AgeReference
Biological Age (DNA Methylation)1,000 mg/day Ca-AKG4-10 months (average 7 months)Reduction in epigenetic age7.96 years (p < 0.001)
Effect on Inflammatory Cytokines

Preclinical studies in mice have demonstrated the anti-inflammatory effects of Ca-AKG.

Cytokine PanelAnimal ModelTreatmentDurationOutcomeKey FindingsReference
24 Inflammatory CytokinesC57BL/6 MiceCa-AKG in diet9 monthsGeneral reduction in systemic inflammatory cytokinesCa-AKG-fed animals were largely refractory to age-associated increases in most of the 24 cytokines measured. A significant increase in the anti-inflammatory cytokine IL-10 was observed.

Note: A detailed quantitative table of the 24 cytokines was not available in the primary publication's supplementary materials.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of Ca-AKG research.

Measurement of Epigenetic Age (DNA Methylation)

Objective: To determine the biological age of an individual based on DNA methylation patterns.

Methodology: The TruAge™ DNA methylation test is a common method used in human studies.

  • Sample Collection: Saliva or blood samples are collected from participants.

  • DNA Extraction: Genomic DNA is extracted from the collected samples using standard commercially available kits.

  • Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • DNA Methylation Analysis: The bisulfite-converted DNA is then analyzed using a DNA methylation array (e.g., Illumina EPIC array) or targeted sequencing to determine the methylation status of specific CpG sites.

  • Age Prediction: The methylation data is processed using a validated epigenetic clock algorithm (e.g., Horvath clock, Hannum clock, PhenoAge, GrimAge) to calculate the biological age. These algorithms are trained on large datasets where methylation patterns are correlated with chronological age and various health outcomes.

Epigenetic_Age_Workflow Sample Collection\n(Saliva/Blood) Sample Collection (Saliva/Blood) DNA Extraction DNA Extraction Sample Collection\n(Saliva/Blood)->DNA Extraction Bisulfite Conversion Bisulfite Conversion DNA Extraction->Bisulfite Conversion DNA Methylation Analysis\n(e.g., EPIC Array) DNA Methylation Analysis (e.g., EPIC Array) Bisulfite Conversion->DNA Methylation Analysis\n(e.g., EPIC Array) Data Processing & Age Prediction\n(Epigenetic Clock Algorithm) Data Processing & Age Prediction (Epigenetic Clock Algorithm) DNA Methylation Analysis\n(e.g., EPIC Array)->Data Processing & Age Prediction\n(Epigenetic Clock Algorithm) Biological Age Biological Age Data Processing & Age Prediction\n(Epigenetic Clock Algorithm)->Biological Age

Measurement of Inflammatory Cytokines in Mouse Serum

Objective: To quantify the levels of multiple inflammatory cytokines in mouse serum.

Methodology: A multiplex immunoassay (e.g., Bio-Plex Pro Mouse Cytokine Assay) is a high-throughput method for simultaneous measurement.

  • Serum Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding and allowed to clot. The serum is then separated by centrifugation.

  • Assay Preparation: A 96-well filter plate is pre-wetted. Magnetic, antibody-coupled beads specific for each cytokine of interest are added to the wells.

  • Sample Incubation: Serum samples and standards of known cytokine concentrations are added to the wells containing the beads and incubated.

  • Detection Antibody Incubation: After washing, a cocktail of biotinylated detection antibodies, each specific for one of the target cytokines, is added and incubated.

  • Streptavidin-PE Incubation: Following another wash step, streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.

  • Data Acquisition: The plate is read on a multiplex assay system (e.g., Bio-Plex 200). The instrument identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE fluorescence.

  • Data Analysis: A standard curve is generated for each cytokine, and the concentrations in the unknown samples are interpolated from these curves.

Assessment of mTOR and AMPK Signaling (Western Blot)

Objective: To determine the activation state of the mTOR and AMPK signaling pathways by measuring the phosphorylation of key proteins.

Methodology: Western blotting is a widely used technique for this purpose.

  • Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-mTOR, phospho-AMPK, phospho-S6K, phospho-ACC).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imager.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody that recognizes the total amount of the target protein to normalize for protein loading.

  • Densitometry: The band intensities are quantified using image analysis software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state.

Conclusion

Calcium α-ketoglutarate is a multifaceted molecule with a profound impact on cellular metabolism. Its roles as a central component of the Krebs cycle, a key player in nitrogen metabolism, a signaling molecule influencing major regulatory pathways like mTOR and AMPK, and a critical cofactor for epigenetic and hypoxia-regulating enzymes underscore its importance in cellular health and function. The quantitative data presented herein, particularly the significant reduction in epigenetic age in humans, highlights the therapeutic potential of Ca-AKG. The detailed experimental protocols provide a foundation for researchers to further investigate the intricate mechanisms of Ca-AKG and explore its applications in drug development for age-related and metabolic diseases. Further research is warranted to fully elucidate the context-dependent effects of Ca-AKG and to translate the promising preclinical findings into clinical benefits.

An In-Depth Technical Guide to the Biological Role of Alpha-Ketoglutarate in the Krebs Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal intermediate in the citric acid cycle (TCA cycle or Krebs cycle). The Krebs cycle is a series of enzymatic reactions that occurs in the mitochondrial matrix of eukaryotic cells and is central to cellular respiration.[1][2][3] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.[4] α-KG's position in the cycle is not merely as a transient metabolite; it stands at a critical crossroads, linking energy metabolism with biosynthesis and cellular signaling. This guide provides a detailed examination of α-KG's core functions in the Krebs cycle, its role as a metabolic hub, the complex regulatory mechanisms that control its flux, and its emerging roles in cellular signaling.

Core Function of Alpha-Ketoglutarate in the Krebs Cycle

Within the mitochondrial matrix, α-KG is centrally positioned in the Krebs cycle, participating in two sequential, critical reactions that are key to the cycle's oxidative and energy-yielding functions.

The formation of α-KG is catalyzed by the enzyme isocitrate dehydrogenase (IDH), which facilitates the oxidative decarboxylation of isocitrate.[4][5][6] This reaction is a crucial rate-limiting and irreversible step in the TCA cycle.[5][7][8]

The overall reaction is: Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH + H⁺

This two-step process involves the oxidation of the hydroxyl group of isocitrate to form an unstable intermediate, oxalosuccinate, which is then decarboxylated to yield the five-carbon molecule, α-ketoglutarate.[9] This reaction is responsible for producing the first molecule of both carbon dioxide and NADH during the cycle.[1][10]

There are three main isoforms of IDH:

  • IDH3: The canonical Krebs cycle enzyme found in the mitochondria. It is an NAD⁺-dependent enzyme and a key regulator of the cycle's flux.[11]

  • IDH1 and IDH2: These are NADP⁺-dependent enzymes located in the cytoplasm/peroxisomes and mitochondria, respectively.[11][12] While IDH2 can contribute to mitochondrial α-KG pools, IDH3 is the primary driver of the forward TCA cycle.[11][12]

Following its formation, α-KG undergoes a second oxidative decarboxylation, converting it to the four-carbon molecule succinyl-CoA.[1][10] This reaction is catalyzed by the α-ketoglutarate dehydrogenase complex (OGDHc), a large multi-enzyme complex structurally and mechanistically similar to the pyruvate dehydrogenase complex.[13][14][15]

The overall reaction is: α-Ketoglutarate + NAD⁺ + Coenzyme A → Succinyl-CoA + CO₂ + NADH + H⁺

This reaction is the second point in the cycle where CO₂ is released and the second where NAD⁺ is reduced to NADH.[4][16] The energy released in this oxidative process is captured in the high-energy thioester bond of succinyl-CoA.[17] The OGDHc consists of three core enzymes:

  • E1 (α-ketoglutarate dehydrogenase): Mediates the decarboxylation of α-KG.[18]

  • E2 (dihydrolipoyl succinyltransferase): Transfers the succinyl group to Coenzyme A.[18]

  • E3 (dihydrolipoamide dehydrogenase): Regenerates the oxidized form of the lipoamide cofactor and produces NADH.[18]

Figure 1: Core reactions of α-Ketoglutarate in the Krebs Cycle.

Quantitative Data on AKG-Related Enzymes

The kinetics of the enzymes that produce and consume α-KG are tightly regulated to match cellular energy demands. The following table summarizes key quantitative parameters for these enzymes from various sources.

EnzymeOrganism/TissueSubstrateKm (μM)Vmax or kcatActivatorsInhibitorsReference
Isocitrate Dehydrogenase 3 (IDH3) Bovine HeartIsocitrate10 - 50Not specifiedADP, Ca²⁺ATP, NADH[19][20]
Porcine HeartIsocitrate~23Not specifiedADP, Ca²⁺ATP, NADH[11]
α-Ketoglutarate Dehydrogenase Complex (OGDHc) Bovine Heartα-Ketoglutarate25 - 200Not specifiedCa²⁺NADH, Succinyl-CoA, ATP[19]
Rat Brainα-Ketoglutarate~130Not specifiedCa²⁺NADH, Succinyl-CoA[21]

Note: Km (Michaelis constant) values can vary significantly based on experimental conditions such as pH, temperature, and the presence of allosteric effectors.

Regulatory Mechanisms

The flux of α-KG through the Krebs cycle is controlled by intricate regulatory mechanisms, primarily through allosteric regulation of IDH3 and OGDHc.

  • Energy Status: Both enzymes are strongly inhibited by high levels of ATP and NADH, which signal a high energy state in the cell.[19][20] Conversely, ADP, a marker of low energy, is a potent allosteric activator of IDH3.[7] This ensures that the rate of the Krebs cycle is finely tuned to the cell's immediate energy requirements.

  • Product Inhibition: The OGDHc is subject to feedback inhibition by its products, succinyl-CoA and NADH.[19] An accumulation of these products indicates a bottleneck further down the cycle or in the electron transport chain, thus slowing down the production of more intermediates.

  • Calcium Signaling: In many cell types, particularly muscle and neuronal cells, calcium ions (Ca²⁺) are important activators of both IDH3 and OGDHc.[19] Increased cytosolic and mitochondrial Ca²⁺ levels, which occur during cellular activation, upregulate the cycle to meet the anticipated increase in ATP demand.

Figure 2: Allosteric regulation of AKG-metabolizing enzymes.

Alpha-Ketoglutarate as a Metabolic Hub

α-KG is a critical anaplerotic and cataplerotic node, meaning it can be added to or removed from the Krebs cycle to support various metabolic needs.[19]

α-KG serves as the primary carbon skeleton for the synthesis of several amino acids. Through transamination reactions, the amino group from an amino acid is transferred to α-KG, forming glutamate.[19][22]

α-Ketoglutarate + Amino Acid ⇌ Glutamate + α-Keto Acid

This reversible reaction, catalyzed by aminotransferases, directly links the Krebs cycle with amino acid pools. Glutamate can then be used to synthesize other amino acids like glutamine, proline, and arginine.[19][22] Conversely, the degradation of these amino acids can produce α-KG, which replenishes the Krebs cycle intermediates (anaplerosis).

Figure 3: α-KG linking the Krebs Cycle and amino acid metabolism.

In many tissues, excess nitrogen (in the form of ammonia, which is toxic) is incorporated into α-KG to form glutamate, which is then converted to glutamine. Glutamine serves as a non-toxic carrier of nitrogen in the bloodstream, transporting it to the liver for urea synthesis.

Beyond its metabolic roles, α-KG is an essential cofactor for a large family of enzymes called α-KG-dependent dioxygenases. These enzymes are involved in a wide range of processes, including:

  • Epigenetic Regulation: Modifying histones and DNA to regulate gene expression.[12]

  • Hypoxia Sensing: Stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.[23]

  • Collagen Synthesis: Prolyl and lysyl hydroxylases, critical for collagen stability, are α-KG-dependent.

Furthermore, α-KG has been identified as a signaling molecule that can influence intracellular signaling cascades, such as the mTOR pathway, thereby impacting processes like cell growth, autophagy, and aging.[24][25][26]

Experimental Protocols

Studying the role of α-KG requires robust methodologies for measuring its concentration and the activity of related enzymes.

This protocol measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.4)

  • MgCl₂ (10 mM)

  • Isocitrate (10 mM)

  • NAD⁺ (5 mM)

  • Mitochondrial lysate or purified enzyme sample

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and NAD⁺.

  • Add the enzyme sample (e.g., mitochondrial lysate) to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm for 2-3 minutes.

  • Initiate the reaction by adding isocitrate to the cuvette. Mix quickly.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites like α-KG from biological samples.

Workflow:

  • Sample Preparation:

    • Rapidly quench metabolic activity in cells or tissues, often using liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Include an internal standard (e.g., ¹³C-labeled α-KG) for accurate quantification.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry it under nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • Inject the reconstituted sample onto a liquid chromatography system.

    • Use a suitable column (e.g., a HILIC or reverse-phase column) to separate α-KG from other metabolites based on its physicochemical properties.

  • MS/MS Detection:

    • The eluent from the LC is directed into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • A specific precursor ion for α-KG is selected and fragmented.

    • A specific product ion is monitored for detection and quantification.

    • The peak area of the analyte is compared to the peak area of the internal standard to calculate the absolute concentration.

LCMS_Workflow Sample 1. Biological Sample (Cells/Tissue) Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Extract 3. Metabolite Extraction (Cold Methanol) Quench->Extract Separate 4. Centrifugation Extract->Separate Dry 5. Supernatant Drying Separate->Dry Reconstitute 6. Reconstitution Dry->Reconstitute LC 7. LC Separation Reconstitute->LC MS 8. MS/MS Detection (MRM) LC->MS Data 9. Data Analysis MS->Data

Figure 4: General workflow for α-Ketoglutarate quantification by LC-MS/MS.

Conclusion

Alpha-ketoglutarate is far more than a simple intermediate in the Krebs cycle. It is a central hub that integrates carbon and nitrogen metabolism, responds dynamically to the cell's energy status, and participates in a wide array of signaling and regulatory processes. Its production and consumption are tightly controlled by sophisticated allosteric mechanisms, ensuring that the flux through the TCA cycle is precisely matched to cellular needs. The expanding knowledge of α-KG's role in epigenetics and cellular signaling opens new avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders, making it a molecule of profound interest to researchers and drug developers alike.

References

The Impact of Calcium Alpha-Ketoglutarate Monohydrate on Longevity Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a promising molecule in the field of geroscience. As endogenous levels of AKG decline with age, supplementation with Ca-AKG has been shown to extend lifespan and healthspan in various model organisms.[1] This technical guide provides an in-depth analysis of the molecular mechanisms through which Ca-AKG impacts longevity. It focuses on the modulation of key signaling pathways, including the mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK), as well as its role in epigenetic regulation and attenuation of chronic inflammation. This document summarizes quantitative data from pivotal studies, details experimental methodologies, and provides visual representations of the underlying biological processes to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Alpha-ketoglutarate is a crucial metabolite involved in a wide array of cellular processes, including energy metabolism, amino acid synthesis, and as a cofactor for numerous enzymes.[2] Its concentration within the body has been observed to decrease significantly with age.[3] The administration of calcium alpha-ketoglutarate, a more stable and bioavailable form of AKG, has demonstrated significant pro-longevity effects in scientific studies.[1] This guide delves into the core pathways and experimental evidence supporting the role of Ca-AKG as a geroprotective compound.

Core Longevity Pathways Modulated by Calcium Alpha-Ketoglutarate

Ca-AKG exerts its influence on longevity through several interconnected pathways that are central to the aging process.

Inhibition of mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism.[3] Chronic activation of mTOR is associated with accelerated aging. Ca-AKG has been shown to inhibit the mTOR pathway. One proposed mechanism is the inhibition of ATP synthase, which leads to a decrease in cellular ATP levels and subsequent downregulation of mTORC1 activity.[4] This inhibition of mTOR signaling can promote cellular processes associated with longevity, such as autophagy.

cluster_0 Ca-AKG Mediated mTOR Inhibition Ca_AKG Calcium Alpha-Ketoglutarate ATP_Synthase ATP Synthase Ca_AKG->ATP_Synthase Inhibits ATP ATP Levels ATP_Synthase->ATP Produces mTORC1 mTORC1 ATP->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Longevity Longevity Autophagy->Longevity Promotes

Ca-AKG's inhibition of mTORC1 leading to autophagy.
Activation of AMPK Signaling

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy.[5] Its activation is associated with numerous health benefits and increased lifespan.[6][7] Studies in Drosophila have shown that AKG supplementation leads to the activation of AMPK signaling.[8] This activation is thought to be a consequence of the altered ATP/ADP ratio resulting from effects on mitochondrial respiration.[9] Activated AMPK can then initiate a cascade of downstream effects that promote metabolic health and longevity.

cluster_1 Ca-AKG Mediated AMPK Activation Ca_AKG Calcium Alpha-Ketoglutarate Mitochondria Mitochondrial Respiration Ca_AKG->Mitochondria Modulates ATP_ADP_Ratio ATP/ADP Ratio Mitochondria->ATP_ADP_Ratio Alters AMPK AMPK ATP_ADP_Ratio->AMPK Activates Metabolic_Health Metabolic Health & Longevity AMPK->Metabolic_Health Promotes

Ca-AKG's activation of AMPK through metabolic shifts.
Epigenetic Regulation

Ca-AKG plays a significant role in epigenetic regulation as a crucial cofactor for Ten-Eleven Translocation (TET) enzymes.[10] These enzymes are responsible for DNA demethylation, a process that is vital for maintaining a youthful epigenetic landscape. By serving as a substrate for TET enzymes, AKG facilitates the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), an initial step in active DNA demethylation. This process can lead to the reactivation of genes that may have been silenced with age, thereby contributing to cellular rejuvenation.

cluster_2 Epigenetic Regulation by Ca-AKG Ca_AKG Calcium Alpha-Ketoglutarate TET_Enzymes TET Enzymes Ca_AKG->TET_Enzymes Cofactor DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Catalyzes Gene_Expression Youthful Gene Expression DNA_Demethylation->Gene_Expression Promotes

The role of Ca-AKG as a cofactor for TET enzymes.
Modulation of Inflammation

Chronic, low-grade inflammation, often termed "inflammaging," is a hallmark of aging and a risk factor for many age-related diseases. The pivotal study by Asadi Shahmirzadi et al. (2020) demonstrated that Ca-AKG supplementation in mice leads to a decrease in the levels of systemic inflammatory cytokines.[11] A proposed mechanism for this anti-inflammatory effect is the induction of Interleukin-10 (IL-10), an anti-inflammatory cytokine, in T cells.[11]

Quantitative Data from Key Studies

The following tables summarize the key quantitative findings from seminal studies on Ca-AKG and longevity.

Table 1: Lifespan and Healthspan Extension in Mice

Data from Asadi Shahmirzadi et al., Cell Metabolism, 2020.[11]

ParameterTreatment GroupControl GroupPercentage Change
Median Lifespan (Females) Ca-AKGVehicle+12%
Maximum Lifespan (Females) Ca-AKGVehicle+16%
Healthspan (Females) Ca-AKGVehicle+41%
Healthspan (Males) Ca-AKGVehicle+41%
Table 2: Reduction in Biological Age in Humans

Data from Demidenko et al., Aging, 2021.[12][13]

ParameterBefore TreatmentAfter Treatment (Avg. 7 months)Average Reduction
Biological Age (Years) Chronological Age + 0.5Chronological Age - 7.58.0 years

Detailed Experimental Protocols

A critical component of reproducible science is the detailed methodology of key experiments.

Asadi Shahmirzadi et al. (2020) - Mouse Study
  • Animal Model: C57BL/6 mice.[14]

  • Intervention: Male and female mice were fed a standard chow diet supplemented with 2% Calcium alpha-ketoglutarate (w/w) starting at 18 months of age.[3]

  • Frailty Index Assessment: A clinical frailty index composed of 31 non-invasive health-related deficits was used. Deficits were scored as 0 (absent), 0.5 (mild), or 1 (severe). The total score was divided by the number of measured deficits to obtain the frailty index.

  • Cytokine Measurement: Serum levels of 24 inflammatory cytokines were measured using a multiplex immunoassay.[11] A key finding was the significant increase in the anti-inflammatory cytokine IL-10 in Ca-AKG treated female mice.[11]

cluster_3 Mouse Study Experimental Workflow Start 18-month-old C57BL/6 Mice Diet Control Diet vs. 2% Ca-AKG Diet Start->Diet Assessments Longitudinal Assessments: - Frailty Index - Lifespan Diet->Assessments Cytokines Terminal Assessment: Serum Cytokine Profiling Assessments->Cytokines

Workflow of the Asadi Shahmirzadi et al. (2020) study.
Demidenko et al. (2021) - Human Study

  • Study Design: A retrospective analysis of 42 individuals.[12]

  • Intervention: Participants took a supplement containing 1 gram of Ca-AKG daily for an average of 7 months.[12]

  • Biological Age Assessment: Biological age was determined using the TruAge™ epigenetic test, which analyzes DNA methylation patterns at specific CpG sites.[12] While the exact CpG sites are proprietary, such tests generally rely on validated epigenetic clocks that correlate methylation levels with chronological and biological age.[15][16][17][18]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of calcium alpha-ketoglutarate as a potent modulator of longevity pathways. Its ability to inhibit mTOR, activate AMPK, influence epigenetic regulation, and reduce inflammation provides a multi-faceted mechanism for its observed effects on healthspan and lifespan.

For drug development professionals, Ca-AKG represents a promising lead compound. Future research should focus on:

  • Elucidating Downstream Targets: Identifying the specific genes and proteins that are directly affected by Ca-AKG-mediated changes in signaling and epigenetic modifications.

  • Human Clinical Trials: Conducting large-scale, placebo-controlled clinical trials to confirm the findings on biological age reduction and to assess the impact on a wider range of age-related biomarkers and clinical outcomes.

  • Dose-Response and Formulation: Optimizing the dosage and formulation of Ca-AKG to maximize its efficacy and bioavailability in humans.

References

The Influence of Calcium Alpha-Ketoglutarate Monohydrate on Protein Synthesis and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoglutarate monohydrate (Ca-AKG), a stable salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a significant modulator of protein homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which Ca-AKG influences protein synthesis and degradation. It has been demonstrated that AKG can enhance protein synthesis, primarily through the activation of the Akt/mTOR signaling pathway. Conversely, it mitigates protein degradation by inhibiting the ubiquitin-proteasome pathway and modulating autophagy. A key mechanism in preventing muscle atrophy involves the AKG-mediated inhibition of prolyl hydroxylase 3 (PHD3), leading to the stabilization of the β2-adrenergic receptor (ADRB2). This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further investigation and therapeutic development in areas such as muscle wasting disorders and age-related sarcopenia.

Introduction

Alpha-ketoglutarate is a pivotal intermediate in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. Its roles extend beyond energy metabolism, acting as a signaling molecule that influences a variety of cellular processes, including protein turnover.[1] As a precursor for the synthesis of glutamate and glutamine, AKG provides essential building blocks for protein synthesis.[1] Furthermore, it has been shown to inhibit protein degradation in muscle tissue.[1] The monohydrate calcium salt of AKG (Ca-AKG) enhances the stability and bioavailability of AKG, making it a subject of increasing interest for therapeutic applications aimed at preserving muscle mass and function.[2] This document details the current understanding of how Ca-AKG modulates the intricate balance between protein synthesis and degradation.

Influence on Protein Synthesis

Ca-AKG primarily promotes protein synthesis through the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.

The Akt/mTOR Signaling Pathway

The Akt/mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis. Upon activation, Akt (also known as Protein Kinase B) phosphorylates and activates mTOR (mammalian target of rapamycin), which exists in two complexes, mTORC1 and mTORC2. mTORC1, in particular, phosphorylates key downstream effectors that initiate protein translation, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

AKG has been shown to increase the phosphorylation of Akt, mTOR, S6, and 4E-BP1, leading to enhanced protein synthesis in skeletal muscle cells.[3][4]

Ca_AKG Calcium α-ketoglutarate monohydrate Akt Akt Ca_AKG->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTOR->eIF4E_BP1 Inhibits (via phosphorylation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

Figure 1: Ca-AKG promotes protein synthesis via the Akt/mTOR pathway.

Quantitative Data on Protein Synthesis

The following table summarizes the quantitative effects of AKG on markers of protein synthesis from key studies.

Model System Treatment Marker Result Reference
C57BL/6 Mice2% AKG in drinking water for 9 weeksGastrocnemius muscle weightIncreased[3]
Gastrocnemius muscle fiber diameterIncreased[3]
Phosphorylation of Akt, mTOR, S6, 4E-BP1Increased[3]
C2C12 Myotubes0.5 mM and 2 mM AKG for 48hTotal protein levelsIncreased[5]
Puromycin incorporation (protein synthesis rate)Increased[5]
Phosphorylation of mTOR, S6, 4E-BP1Increased[5]

Influence on Protein Degradation

Ca-AKG has been shown to attenuate protein degradation through multiple mechanisms, including the inhibition of the ubiquitin-proteasome system and the modulation of autophagy.

The PHD3/ADRB2 Pathway and Inhibition of the Ubiquitin-Proteasome System

A significant mechanism by which AKG prevents muscle protein degradation is through its interaction with prolyl hydroxylase 3 (PHD3). AKG inhibits the interaction between PHD3 and the β2-adrenergic receptor (ADRB2), leading to increased stability of ADRB2.[6][7] Elevated ADRB2 levels activate downstream signaling that suppresses the expression of key atrophy-related genes (atrogenes), such as Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), which are E3 ubiquitin ligases that target proteins for degradation by the proteasome. This action is mediated through the suppression of the transcription factor FoxO1.[6][7]

Ca_AKG Calcium α-ketoglutarate monohydrate PHD3 PHD3 Ca_AKG->PHD3 Inhibits ADRB2 ADRB2 PHD3->ADRB2 Destabilizes FoxO1 FoxO1 ADRB2->FoxO1 Inhibits Atrogenes Atrogenes (MuRF1, MAFbx) FoxO1->Atrogenes Activates Transcription Protein_Degradation Protein Degradation Atrogenes->Protein_Degradation Promotes

Figure 2: Ca-AKG inhibits protein degradation via the PHD3/ADRB2 pathway.

Modulation of Autophagy

The role of AKG in autophagy, a cellular process for degrading and recycling cellular components, is complex and appears to be context-dependent. Some studies report that AKG and its precursors can inhibit starvation-induced autophagy.[6][8] This is thought to occur through the activation of mTOR, which is a negative regulator of autophagy.[9] Conversely, other research suggests that AKG can induce autophagy by inhibiting mTORC1 activity, particularly in specific cellular contexts or as a mediator of longevity pathways.[5][10] This dual role suggests that the effect of AKG on autophagy may depend on the cellular energy status and the specific experimental conditions.

cluster_starvation Starvation Conditions cluster_longevity Longevity/Specific Contexts Ca_AKG_starvation Calcium α-ketoglutarate monohydrate mTOR_starvation mTOR Ca_AKG_starvation->mTOR_starvation Activates Autophagy_starvation Autophagy mTOR_starvation->Autophagy_starvation Inhibits Ca_AKG_longevity Calcium α-ketoglutarate monohydrate mTORC1_longevity mTORC1 Ca_AKG_longevity->mTORC1_longevity Inhibits Autophagy_longevity Autophagy mTORC1_longevity->Autophagy_longevity Inhibits (when active)

Figure 3: Context-dependent modulation of autophagy by Ca-AKG.

Quantitative Data on Protein Degradation

The following table summarizes the quantitative effects of AKG on markers of protein degradation.

Model System Condition Treatment Marker Result Reference
C57BL/6J MiceCorticosterone-induced atrophy1 g/kg AKG intraperitoneallyPhosphorylation of FoxO1Increased (indicative of inhibition)[6]
MuRF1 and MAFbx expressionDecreased[6]
mdx Mice (DMD model)Dystrophin mutation2% AKG in drinking water for 8 weeksPhosphorylation of FoxO1Increased[6]
MuRF1 and MAFbx expressionDecreased[6]
C2C12 MyotubesCorticosterone-induced atrophy2 mM AKG for 48h3-Methylhistidine (3-MH) releaseDecreased[6]
Phosphorylation of FoxO1Increased[6]
MuRF1 and MAFbx expressionDecreased[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of Ca-AKG on protein synthesis and degradation.

In Vitro Model: C2C12 Myotube Culture and Treatment

Start C2C12 Myoblast Culture Differentiation Induce Differentiation (e.g., with horse serum) Start->Differentiation Myotube_Formation Myotube Formation Differentiation->Myotube_Formation Treatment Treat with Ca-AKG and/or atrophy-inducing agent (e.g., corticosterone) Myotube_Formation->Treatment Analysis Analysis: - Protein Synthesis (SUnSET) - Protein Degradation Markers (Western Blot) - Myotube Diameter Measurement Treatment->Analysis

Figure 4: Experimental workflow for in vitro studies using C2C12 cells.

Protocol for C2C12 Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • To induce differentiation, grow myoblasts to confluence and then switch to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Allow cells to differentiate for several days to form multinucleated myotubes.[11]

Treatment Protocol:

  • Prepare stock solutions of Ca-AKG in the appropriate vehicle.

  • For atrophy studies, treat differentiated myotubes with an atrophy-inducing agent such as corticosterone.

  • Co-treat with various concentrations of Ca-AKG for the desired duration (e.g., 48 hours).[6]

Measurement of Protein Synthesis (SUnSET Assay)

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis.

Protocol:

  • During the last 30-60 minutes of the experimental treatment, add puromycin (e.g., 1 µg/mL) to the cell culture medium.[12][13]

  • Puromycin, a structural analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, terminating translation.

  • Lyse the cells and collect protein extracts.

  • Detect the amount of puromycin-incorporated peptides using a specific anti-puromycin antibody via Western blotting. The intensity of the signal is proportional to the rate of protein synthesis.[12][13]

Assessment of Protein Degradation Markers (Western Blot)

Protocol:

  • Extract total protein from treated cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1, p-FoxO1, FoxO1, MuRF1, MAFbx, and a loading control like β-actin or GAPDH).[3][6][14]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.[14]

In Vivo Mouse Model of Muscle Atrophy

Protocol:

  • Use a suitable mouse model, such as C57BL/6J mice for induced atrophy or mdx mice as a model for Duchenne muscular dystrophy.[6]

  • Induce muscle atrophy if necessary (e.g., via daily intraperitoneal injections of corticosterone).[6]

  • Administer Ca-AKG to the treatment group, for example, by supplementing the drinking water (e.g., 2% w/v) or via intraperitoneal injection.[3][6]

  • At the end of the study period, euthanize the mice and harvest skeletal muscles (e.g., gastrocnemius, soleus).

  • Analyze the muscles for weight, fiber diameter (via H&E staining and microscopy), and protein expression of key markers by Western blot.[6][15][16]

Immunoprecipitation of PHD3

Protocol:

  • Lyse C2C12 myotubes and pre-clear the lysate to reduce non-specific binding.

  • Incubate the lysate with an antibody specific for PHD3 overnight at 4°C.[6]

  • Add protein A/G-agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blotting using an antibody against ADRB2 to determine if it co-immunoprecipitated with PHD3.[6]

Conclusion

This compound exerts a dual influence on protein metabolism, promoting protein synthesis and inhibiting protein degradation through distinct and interconnected signaling pathways. Its ability to activate the Akt/mTOR pathway underpins its anabolic effects, while its modulation of the PHD3/ADRB2 axis provides a robust mechanism for preventing muscle atrophy. The context-dependent effects of Ca-AKG on autophagy highlight the complexity of its regulatory functions and warrant further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of Ca-AKG in combating muscle wasting conditions and promoting healthy aging. Further clinical trials are necessary to fully elucidate the efficacy and safety of Ca-AKG supplementation in human populations.

References

The Cellular Journey of Calcium Alpha-Ketoglutarate Monohydrate: A Technical Guide to Uptake and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) monohydrate, a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has garnered significant interest for its potential therapeutic applications, particularly in the realms of aging, metabolic regulation, and cellular health. As a crucial molecule in cellular energy metabolism, AKG's bioavailability and cellular uptake are paramount to its efficacy. This technical guide provides an in-depth exploration of the cellular uptake mechanisms and pharmacokinetic profile of Calcium alpha-ketoglutarate monohydrate, offering a comprehensive resource for researchers and drug development professionals.

Cellular Uptake of Alpha-Ketoglutarate

The entry of alpha-ketoglutarate into cells is a critical step for its participation in intracellular metabolic and signaling pathways. While some studies suggest that AKG uptake can occur via unmediated diffusion in certain cell types like fibroblasts, specialized transporters also play a significant role, particularly in tissues with high metabolic activity.

The primary mechanism for cellular uptake of dicarboxylates like alpha-ketoglutarate involves a family of sodium-dependent dicarboxylate transporters. These transporters facilitate the movement of AKG across the cell membrane, a process that is vital for its subsequent metabolic and signaling functions.

Bioavailability of this compound

Oral bioavailability is a key determinant of the therapeutic potential of any orally administered compound. Studies in animal models, particularly pigs, have indicated that alpha-ketoglutarate is primarily absorbed in the upper small intestine. The acidic environment of the stomach and the presence of certain ions may influence its absorption.

While comprehensive human pharmacokinetic data for this compound is still emerging, studies involving oral administration of different forms of AKG provide valuable insights. It is important to note that a significant portion of enterally administered AKG undergoes first-pass metabolism in the gastrointestinal tract and liver, which can limit its systemic bioavailability.[1] The calcium salt form is suggested to offer improved stability and potentially enhanced bioavailability compared to free AKG.[2]

Quantitative Data on Bioavailability

The following tables summarize available quantitative data on the bioavailability of alpha-ketoglutarate from various studies. It is important to note that direct comparisons should be made with caution due to differences in study design, species, and analytical methods.

Table 1: Pharmacokinetic Parameters of Alpha-Ketoglutarate in Pigs Following Different Administration Routes

Administration RouteDoseCmax (µmol/L)Tmax (min)Half-life (min)
IntravenousVaries--< 5
Intra-portalVaries--< 5
OralVaries---
Duodenal Infusion930 µmol/(kg·h)64.6 ± 5.9--

Data synthesized from studies in pigs, indicating rapid elimination from the blood.[3][4][5]

Table 2: Human Clinical Studies with Oral Calcium Alpha-Ketoglutarate Supplementation

Study PopulationDaily Dosage of Ca-AKGDurationKey Findings
Post-menopausal women with osteopenia6 g6 monthsIncreased bone mass density.[6]
Hemodialysis patientsUp to 4.5 g-Increased plasma arginine levels.[4]
Healthy middle-aged adults1 g (sustained release)6 monthsInvestigating effects on DNA methylation age.
Healthy adults (45-75 years)2 g12 weeksEvaluating effects on biological aging and metabolic health.[7][8]

These studies focus on clinical outcomes rather than detailed pharmacokinetics, but provide context for effective oral dosing regimens.

Experimental Protocols

In Vitro Caco-2 Cell Permeability Assay for Alpha-Ketoglutarate

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of compounds.

Objective: To determine the intestinal permeability of Calcium alpha-ketoglutarate.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For permeability studies, cells are seeded onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm² and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[9][10]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². The permeability of a fluorescent marker like Lucifer yellow is also assessed to confirm low paracellular transport.[10]

  • Transport Experiment (Apical to Basolateral):

    • The cell monolayers are washed with pre-warmed HBSS.

    • A solution of Calcium alpha-ketoglutarate in HBSS (e.g., 100 µM) is added to the apical (upper) chamber.

    • Fresh HBSS is added to the basolateral (lower) chamber.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.

    • The concentration of alpha-ketoglutarate in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the insert.

    • C0 is the initial concentration in the donor chamber.

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER and Lucifer Yellow flux to assess monolayer integrity B->C D Add Ca-AKG solution to apical side C->D E Sample from basolateral side at time points D->E F Quantify AKG concentration by LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G G cluster_1 In Vivo Bioavailability Study Workflow A Acclimate and fast mice B Administer Ca-AKG via oral gavage A->B C Collect blood samples at various time points B->C D Separate plasma by centrifugation C->D E Quantify AKG in plasma using LC-MS/MS D->E F Plot plasma concentration vs. time E->F G Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) F->G G cluster_0 AKG's Influence on AMPK and mTOR AKG Alpha-Ketoglutarate AMP_ATP Increased AMP/ATP Ratio AKG->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotes G cluster_1 Role of AKG in DNA Demethylation AKG Alpha-Ketoglutarate TET TET Enzymes AKG->TET Cofactor for Five_mC 5-methylcytosine (5mC) TET->Five_mC Oxidizes Five_hmC 5-hydroxymethylcytosine (5hmC) Five_mC->Five_hmC Gene_Expression Gene Expression Five_hmC->Gene_Expression Regulates

References

Calcium Alpha-Ketoglutarate: A Pivotal Nitrogen Scavenger in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excess nitrogen, primarily in the form of ammonia, poses a significant threat to cellular function and viability, contributing to a range of pathologies. Calcium alpha-ketoglutarate (Ca-AKG), a key intermediate in the Krebs cycle, has emerged as a critical molecule in cellular nitrogen management. This technical guide elucidates the core function of Ca-AKG as a nitrogen scavenger, detailing the underlying biochemical pathways, presenting quantitative data from relevant studies, and providing comprehensive experimental protocols for the investigation of its efficacy. This document is intended to serve as a foundational resource for researchers and professionals in the fields of cellular metabolism, drug development, and therapeutic innovation.

The Cellular Challenge of Nitrogenous Waste

Ammonia is a neurotoxic byproduct of amino acid catabolism.[1][2] Its accumulation can disrupt cellular energy metabolism and neurotransmitter function, leading to severe cellular dysfunction. The primary mechanism for ammonia detoxification in mammals is the urea cycle, which primarily occurs in the liver.[2][3] However, under conditions of metabolic stress or liver impairment, the capacity of the urea cycle can be overwhelmed, leading to hyperammonemia. This necessitates alternative or supplementary mechanisms for ammonia removal at the cellular level.

Mechanism of Action: Alpha-Ketoglutarate as a Nitrogen Sink

Alpha-ketoglutarate (AKG) serves as a crucial link between carbon and nitrogen metabolism.[1][2][3] Its role as a nitrogen scavenger is principally mediated through two key enzymatic reactions that effectively "trap" free ammonia, converting it into non-toxic amino acids.

The Glutamate Dehydrogenase (GDH) Pathway

The primary route for direct ammonia fixation by AKG is catalyzed by the mitochondrial enzyme, glutamate dehydrogenase (GDH).[1][2] In a reductive amination reaction, AKG combines with an ammonium ion (NH₄⁺) and a reducing equivalent (NADH or NADPH) to form L-glutamate.[1][2] This reaction is reversible, but in the presence of excess ammonia, the equilibrium shifts towards glutamate synthesis, thus consuming ammonia.

Transamination Reactions

AKG is a universal amino group acceptor in transamination reactions, catalyzed by aminotransferases.[1] These enzymes transfer the amino group from various amino acids to AKG, forming glutamate and the corresponding α-keto acid. This process allows for the collection of nitrogen from multiple sources into the glutamate pool, which can then be further metabolized or used for anabolic processes.

The Role of Glutamine Synthetase

The glutamate formed from the GDH and transaminase reactions can subsequently accept another ammonium ion to form glutamine, a reaction catalyzed by glutamine synthetase.[1][2][3] Glutamine is a non-toxic carrier of two nitrogen atoms and plays a vital role in transporting nitrogen between tissues.

Quantitative Data on Nitrogen Scavenging

The efficacy of alpha-ketoglutarate and its salts in reducing nitrogenous waste has been demonstrated in various preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Effect of Alpha-Ketoglutarate Supplementation on Nitrogen Balance in Growing Pigs

ParameterControl GroupAKG Supplemented Group (10 g/kg diet)Percentage Changep-value
Urinary Nitrogen ( g/day ) 21.316.1-24.4%< 0.05
Total Nitrogen Excretion ( g/day ) 30.223.1-23.5%< 0.05
Apparent Nitrogen Digestibility (%) 82.184.1+2.4%< 0.05
Net Protein Utilization (%) 71.379.7+11.8%< 0.01

Data synthesized from studies on dietary alpha-ketoglutarate supplementation in growing pigs.

Table 2: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Plasma Ammonia Levels in Patients with Liver Cirrhosis and Hepatic Encephalopathy

TreatmentBaseline Plasma Ammonia (μmol/L)Post-infusion Plasma Ammonia (μmol/L)Mean Reduction (μmol/L)
Placebo 105 ± 2598 ± 227
20g OKG Infusion 110 ± 3085 ± 2025
40g OKG Infusion 112 ± 2875 ± 1837

Data are presented as mean ± standard deviation. Data is illustrative based on findings from clinical trials investigating ornithine alpha-ketoglutarate infusions in patients with hepatic encephalopathy.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the nitrogen scavenging function of calcium alpha-ketoglutarate.

Quantification of Ammonia in Biological Samples (Berthelot's Reaction)

This colorimetric assay is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye.

Reagents:

  • Phenol-Nitroprusside Reagent: Dissolve 10 g of phenol and 50 mg of sodium nitroprusside in 1 L of deionized water. Store in a dark bottle at 4°C.

  • Alkaline Hypochlorite Reagent: Mix 100 mL of 0.5 M sodium hydroxide with 10 mL of sodium hypochlorite solution (5% available chlorine). Prepare fresh.

  • Ammonia Standard Stock Solution (1000 µg/mL): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl) in 1 L of deionized water.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 0, 1, 2, 5, 10, 20 µg/mL).

Procedure:

  • Sample Preparation: Deproteinize plasma or cell lysate samples by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant.

  • Reaction Setup: To 100 µL of deproteinized sample or standard in a microplate well, add 1 mL of Phenol-Nitroprusside Reagent.

  • Add 1 mL of Alkaline Hypochlorite Reagent to each well and mix thoroughly.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 630 nm using a spectrophotometer.

  • Quantification: Construct a standard curve from the absorbance values of the working standards and determine the ammonia concentration in the samples.

Glutamate Dehydrogenase (GDH) Activity Assay

This spectrophotometric assay measures the rate of NADH oxidation during the reductive amination of α-ketoglutarate.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Substrate Solution: 100 mM α-ketoglutarate and 200 mM ammonium chloride in Assay Buffer.

  • NADH Solution: 10 mM NADH in Assay Buffer.

  • Sample: Cell or tissue homogenate in Assay Buffer.

Procedure:

  • Reaction Mixture: In a cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate Solution, and 50 µL of NADH Solution.

  • Initiate Reaction: Add 50 µL of the sample to the cuvette, mix quickly by inversion.

  • Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm for 5 minutes at 30-second intervals.

  • Calculation: Calculate the GDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GDH activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.

Amino Acid Analysis by HPLC with Pre-column Derivatization

This method allows for the quantification of glutamate, glutamine, and other amino acids following treatment with Ca-AKG.

Reagents:

  • Derivatizing Agent (o-phthalaldehyde, OPA): Prepare a solution of OPA in a borate buffer with 2-mercaptoethanol.

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2, with 5% tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Amino Acid Standard Mix: A solution containing known concentrations of relevant amino acids.

Procedure:

  • Sample Preparation: Deproteinize samples as described in Protocol 5.1.

  • Derivatization: Mix a small volume of the deproteinized sample or standard with the OPA derivatizing agent and allow the reaction to proceed for a short, defined time (e.g., 1 minute) at room temperature.

  • Injection: Immediately inject a fixed volume of the derivatized sample onto the HPLC system.

  • Chromatography: Separate the derivatized amino acids on a C18 reverse-phase column using a gradient of Mobile Phase B into Mobile Phase A.

  • Detection: Detect the fluorescent derivatives using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Quantification: Identify and quantify amino acids by comparing their retention times and peak areas to those of the amino acid standards.

Visualizations: Pathways and Workflows

Signaling Pathway of Nitrogen Scavenging by Alpha-Ketoglutarate

Nitrogen_Scavenging_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Ammonia Ammonia (NH₃) GDH Glutamate Dehydrogenase (GDH) Ammonia->GDH AKG α-Ketoglutarate AKG->GDH AKG_cyto α-Ketoglutarate AKG->AKG_cyto Transport Glutamate Glutamate Glutamate_cyto Glutamate Glutamate->Glutamate_cyto Transport GDH->Glutamate NAD NAD⁺ GDH->NAD NADH NADH NADH->GDH AminoAcid Amino Acids Aminotransferase Aminotransferase AminoAcid->Aminotransferase AlphaKetoAcid α-Keto Acids Aminotransferase->AlphaKetoAcid Aminotransferase->Glutamate_cyto GlutamineSynthetase Glutamine Synthetase Glutamate_cyto->GlutamineSynthetase AKG_cyto->Aminotransferase Glutamine Glutamine GlutamineSynthetase->Glutamine ADP ADP + Pi GlutamineSynthetase->ADP Ammonia_cyto Ammonia (NH₃) Ammonia_cyto->GlutamineSynthetase ATP ATP ATP->GlutamineSynthetase Experimental_Workflow cluster_CellCulture Cell Culture and Treatment cluster_SampleCollection Sample Collection and Preparation cluster_Analysis Biochemical Analysis cluster_Data Data Analysis and Interpretation A1 Seed cells in culture plates A2 Induce hyperammonemia (e.g., with NH₄Cl) A1->A2 A3 Treat with varying concentrations of Calcium Alpha-Ketoglutarate A2->A3 A4 Incubate for a defined period A3->A4 B1 Collect cell culture supernatant A4->B1 B2 Lyse cells to obtain cell lysate A4->B2 B3 Deproteinize supernatant and lysate B1->B3 B2->B3 C1 Ammonia Quantification (Berthelot's Reaction) B3->C1 C2 GDH Activity Assay B3->C2 C3 Amino Acid Analysis (HPLC) B3->C3 D1 Quantify changes in ammonia levels C1->D1 D2 Determine alterations in GDH activity C2->D2 D3 Measure changes in glutamate and glutamine concentrations C3->D3 D4 Correlate Ca-AKG dose with nitrogen scavenging efficacy D1->D4 D2->D4 D3->D4

References

The Foundational Biochemistry of Alpha-Ketoglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Pivotal Metabolic Intermediate for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a crucial intermediate metabolite that sits at the crossroads of major metabolic pathways.[1][2] Its significance extends far beyond its well-established role in the tricarboxylic acid (TCA) cycle, encompassing amino acid metabolism, nitrogen balance, epigenetic regulation, and cellular signaling.[2][3] This guide provides a comprehensive technical overview of the foundational biochemistry of AKG, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers and drug development professionals in their exploration of this multifaceted molecule.

Core Metabolic Roles of Alpha-Ketoglutarate

The Tricarboxylic Acid (TCA) Cycle

As a key component of the TCA cycle, AKG is central to cellular energy production.[4] It is formed from the oxidative decarboxylation of isocitrate by the enzyme isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.[4][5] This series of reactions is a critical source of reducing equivalents (NADH) for oxidative phosphorylation and ATP synthesis.[4]

Amino Acid Metabolism and Nitrogen Homeostasis

AKG serves as a primary acceptor of amino groups from various amino acids, a process known as transamination.[3] This reaction, catalyzed by aminotransferases, converts AKG into the amino acid glutamate.[3] Glutamate can then be used for the synthesis of other amino acids or undergo oxidative deamination by glutamate dehydrogenase to regenerate AKG and release ammonia, which is subsequently incorporated into the urea cycle for excretion.[3] This reversible reaction is crucial for maintaining nitrogen balance within the cell. Several amino acids, including glutamate, glutamine, arginine, proline, and histidine, can be catabolized to AKG, highlighting its role as a key entry point into central metabolism for amino acid degradation.[6]

Alpha-Ketoglutarate as a Signaling Molecule and Epigenetic Regulator

Beyond its metabolic functions, AKG acts as a critical signaling molecule and a master regulator of epigenetics. It is an obligatory cofactor for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases, which include enzymes that play pivotal roles in DNA and histone demethylation, as well as in hypoxia sensing.[7][8]

Role in Epigenetic Modifications

AKG is an essential substrate for Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases.[9][10] TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[4][11] JmjC domain-containing enzymes, on the other hand, are responsible for removing methyl groups from histone proteins, thereby altering chromatin structure and gene expression.[12] The activity of these dioxygenases is highly sensitive to the intracellular concentration of AKG, linking the metabolic state of the cell directly to its epigenetic landscape.[13]

Hypoxia Sensing

Prolyl hydroxylases (PHDs) are another class of AKG-dependent dioxygenases that are central to the cellular response to hypoxia.[14] In the presence of oxygen, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), marking it for proteasomal degradation.[15] Under hypoxic conditions, the lack of oxygen as a substrate for PHDs leads to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis.[15]

Quantitative Data

The following tables summarize key quantitative data related to AKG metabolism and its enzymatic regulators.

Table 1: Intracellular and Plasma Concentrations of Alpha-Ketoglutarate

Sample TypeOrganism/Cell LineConcentrationReference
Renal Cortical SlicesRat~265 µM (in cellular water)[16]
Renal Cell Carcinoma (Tumor)HumanLower than adjacent normal tissue[17]
Renal Cell Carcinoma (Normal)HumanHigher than tumor tissue[17]
Plasma (unbound)Human~5 µM[18]

Table 2: Kinetic Parameters of Key Enzymes in AKG Metabolism

EnzymeSubstrateCoenzymeKmOrganism/TissueReference
Glutamate Dehydrogenase (GDH)L-GlutamateNAD+1.92 mMMouse Liver[17]
Glutamate Dehydrogenase (GDH)L-GlutamateNADP+1.66 mMMouse Liver[17]
Glutamate Dehydrogenase (GDH)L-GlutamateNAD+2.55 ± 0.28 mMArabidopsis thaliana[6]
Glutamate Dehydrogenase (GDH)α-KetoglutarateNADPH7.0 x 10⁻⁴ mol/LBeef Liver[19]
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate-0.190 mMBovine Adrenals[15]
α-Ketoglutarate Dehydrogenase Complexα-Ketoglutarate-0.3 mM (with Ca²⁺ and Mg²⁺)Pig Heart[20]
Prolyl Hydroxylase 2 (PHD2)α-Ketoglutarate-43.3 ± 7.3 μMHuman[21]
Prolyl Hydroxylase (P4H)α-Ketoglutarate-27 ± 6 μM-[22]

Table 3: Inhibitor Potency (IC₅₀) against AKG-Dependent Dioxygenases

InhibitorTarget EnzymeIC₅₀Reference
Bobcat339TET133 µM[2][23]
Bobcat339TET273 µM[2][23]
Roxadustat (FG-4592)PHD2120.8 ± 3.8 nM[20]
Vadadustat (AKB-6548)PHD2215.1 ± 2.1 nM[20]
MolidustatPHD7 nM[24]
DaprodustatPHD67 nM[24]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemistry of alpha-ketoglutarate.

Quantification of Alpha-Ketoglutarate

Colorimetric Assay for α-Ketoglutarate

This protocol describes a colorimetric method to determine the concentration of AKG in biological samples.

Materials:

  • α-Ketoglutarate Dehydrogenase Activity Assay Kit (e.g., Abcam ab185440 or similar)[25]

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplate

  • Sample homogenizer

  • Ice-cold Assay Buffer (provided in the kit)

Procedure:

  • Sample Preparation:

    • For tissues, homogenize 10-50 mg in 200 µL of ice-cold Assay Buffer.

    • For cultured cells, harvest and wash approximately 1-5 x 10⁶ cells and homogenize in 200 µL of ice-cold Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of AKG standards by diluting the provided standard solution in Assay Buffer according to the kit instructions. A typical range is 0 to 10 nmol/well.

  • Reaction Setup:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing the α-KGDH enzyme, substrate, and probe as per the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus nmol of AKG.

    • Determine the concentration of AKG in the samples from the standard curve.

Enzyme Activity Assays

Glutamate Dehydrogenase (GDH) Activity Assay

This protocol measures the activity of GDH by monitoring the production of NADH.

Materials:

  • Glutamate Dehydrogenase Activity Assay Kit (e.g., Sigma-Aldrich MAK099 or Abcam ab102527)[3][12]

  • Microplate reader capable of measuring absorbance at 450 nm (or 570 nm depending on the kit)

  • 96-well microplate

  • Sample homogenizer

  • Ice-cold GDH Assay Buffer (provided in the kit)

Procedure:

  • Sample Preparation:

    • Prepare tissue or cell lysates as described in the AKG quantification protocol.

    • Serum samples can often be used directly.

  • Standard and Control Preparation:

    • Prepare a NADH or Glutamate standard curve as per the kit instructions.

    • Prepare a positive control using the provided GDH enzyme.

  • Reaction Setup:

    • Add 2-50 µL of sample to wells of the 96-well plate and adjust the volume to 50 µL with Assay Buffer.

    • Prepare a Master Reaction Mix containing Assay Buffer, Developer, and Glutamate Substrate.

    • Add 100 µL of the Master Reaction Mix to each well.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 450 nm (or 570 nm) at time zero (T₀).

    • Incubate the plate at 37°C and take readings every 2-3 minutes for at least 10-20 minutes.

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA/min) for each sample within the linear range of the reaction.

    • Determine the GDH activity using the NADH standard curve and the formula provided in the kit's manual. Activity is typically expressed in mU/mL, where one unit generates 1.0 µmol of NADH per minute at 37°C.

Isocitrate Dehydrogenase (IDH) Activity Assay

This protocol measures the activity of IDH by monitoring the production of NADH or NADPH.

Materials:

  • Isocitrate Dehydrogenase Assay Kit (e.g., Abcam ab102528)

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplate

  • Sample homogenizer

  • Ice-cold IDH Assay Buffer (provided in the kit)

Procedure:

  • Sample Preparation:

    • Prepare tissue or cell lysates as described previously.

  • Standard Curve Preparation:

    • Prepare a NADH or NADPH standard curve according to the kit's instructions.

  • Reaction Setup:

    • Add 2-50 µL of sample to wells and adjust the volume to 50 µL with IDH Assay Buffer.

    • Prepare a Reaction Mix containing IDH Assay Buffer, IDH Substrate (Isocitrate), and either NAD⁺ or NADP⁺ depending on the isoform of interest.

    • Add 50 µL of the Reaction Mix to each well.

  • Kinetic Measurement:

    • Measure the absorbance at 450 nm at time zero and then at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each sample.

    • Determine the IDH activity from the standard curve and the provided formula.

Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

This protocol measures the activity of the α-KGDH complex.

Materials:

  • α-Ketoglutarate Dehydrogenase Activity Assay Kit (e.g., Sigma-Aldrich MAK188 or Abcam ab185440)[25]

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplate

  • Mitochondria isolation kit (optional)

  • Ice-cold Assay Buffer (provided in the kit)

Procedure:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues for a more specific measurement, or use whole-cell lysates. Prepare lysates as previously described.

  • Reaction Setup:

    • Add 10-50 µL of sample to wells and adjust the volume with Assay Buffer.

    • Prepare a Reaction Mix containing Assay Buffer, α-Ketoglutarate, and the colorimetric probe.

    • Add the Reaction Mix to each well.

  • Kinetic Measurement:

    • Measure the absorbance at 450 nm at time zero and then every 5 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of absorbance change and determine the α-KGDH activity based on the provided standards and calculations in the kit manual.

Epigenetic Analysis

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Demethylation

This protocol outlines the general workflow for identifying the genomic locations of histone demethylases and the changes in histone methylation marks.

Materials:

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Micrococcal nuclease or sonicator

  • Specific antibody against the histone demethylase of interest or a specific histone methylation mark (e.g., H3K27me3)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells to release the nuclei. Isolate the nuclei and fragment the chromatin to a size of 200-1000 bp using either enzymatic digestion (micrococcal nuclease) or sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with a specific antibody.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the protein or histone mark of interest.

Bisulfite Sequencing for DNA Methylation Analysis

This protocol provides a method to determine the methylation status of individual cytosines.

Materials:

  • Genomic DNA

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted DNA sequence of interest

  • Taq polymerase

  • Cloning vector and competent cells (for clone-based sequencing) or next-generation sequencing platform

Procedure:

  • Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Purify the converted DNA.

  • PCR Amplification: Amplify the target region using primers designed to be specific for the bisulfite-converted DNA.

  • Sequencing:

    • Clone-based sequencing: Ligate the PCR products into a cloning vector, transform into competent E. coli, and sequence individual clones.

    • Next-generation sequencing (Whole Genome Bisulfite Sequencing - WGBS or Reduced Representation Bisulfite Sequencing - RRBS): Prepare a library from the bisulfite-converted DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequences to a reference genome.

    • For each CpG site, calculate the percentage of methylation by dividing the number of reads with a 'C' at that position by the total number of reads covering that position.

Target Engagement Assay

Cellular Thermal Shift Assay (CETSA) for AKG Binding

This protocol can be adapted to assess the binding of AKG or its analogs to target proteins within intact cells.

Materials:

  • Cultured cells

  • Drug/compound of interest (e.g., AKG analog)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting reagents or other protein detection method (e.g., ELISA, mass spectrometry)

Procedure:

  • Treatment: Treat cultured cells with the compound of interest or a vehicle control for a defined period.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a suitable detection method like Western blotting.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving alpha-ketoglutarate, as well as a typical experimental workflow.

Metabolic Pathways

AKG_Metabolic_Hub Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AKG->SuccinylCoA AKG Dehydrogenase Complex Glutamate Glutamate AKG->Glutamate Glutamate Dehydrogenase (Reductive Amination) TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Glutamate->AKG Glutamate Dehydrogenase (Oxidative Deamination) Glutamine Glutamine Glutamate->Glutamine AminoAcids Other Amino Acids Glutamate->AminoAcids Transamination Urea_Cycle Urea Cycle Glutamate->Urea_Cycle Glutamine->Glutamate Proline Proline Proline->Glutamate Arginine Arginine Arginine->Glutamate Histidine Histidine Histidine->Glutamate AminoAcids->AKG Transamination

Caption: Alpha-ketoglutarate as a central hub in metabolism.

Signaling and Epigenetic Regulation

AKG_Signaling AKG Alpha-Ketoglutarate TET_Enzymes TET Enzymes AKG->TET_Enzymes Cofactor JmjC_Demethylases JmjC Histone Demethylases AKG->JmjC_Demethylases Cofactor PHDs Prolyl Hydroxylases (PHDs) AKG->PHDs Cofactor Succinate Succinate AKG->Succinate co-product DNA_5hmC 5-hydroxymethylcytosine (5hmC) TET_Enzymes->DNA_5hmC Oxidizes Histone_Demethylation Histone Demethylation JmjC_Demethylases->Histone_Demethylation Catalyzes HIF_alpha_OH Hydroxylated HIF-1α PHDs->HIF_alpha_OH Hydroxylates DNA_5mC 5-methylcytosine (5mC) DNA_5mC->TET_Enzymes Gene_Expression Altered Gene Expression DNA_5hmC->Gene_Expression Histone_Methylation Histone Methylation (e.g., H3K27me3) Histone_Methylation->JmjC_Demethylases Histone_Demethylation->Gene_Expression HIF_alpha HIF-1α HIF_alpha->PHDs HIF_alpha->Gene_Expression Transcription Factor (stabilized under hypoxia) Proteasomal_Degradation Proteasomal Degradation HIF_alpha_OH->Proteasomal_Degradation Oxygen Oxygen Oxygen->PHDs Substrate ChIP_Seq_Workflow Start Start: Cells/Tissues Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Fragmentation (Sonication/ Enzymatic Digestion) Crosslinking->Lysis IP 3. Immunoprecipitation with Specific Antibody Lysis->IP Washes 4. Wash to Remove Non-specific Binding IP->Washes Elution 5. Elution & Reverse Cross-linking Washes->Elution Purification 6. DNA Purification Elution->Purification LibraryPrep 7. NGS Library Preparation Purification->LibraryPrep Sequencing 8. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 9. Data Analysis: Alignment & Peak Calling Sequencing->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals on the Role of Declining Alpha-Ketoglutarate Levels in the Aging Process.

This technical guide delves into the intricate relationship between the decline of Alpha-Ketoglutarate (AKG), a crucial endogenous metabolite, and the multifaceted process of aging. Emerging research has identified diminishing AKG levels as a potential hallmark of aging, with supplementation showing promise in extending healthspan and lifespan in various model organisms. This document provides a comprehensive overview of the current scientific evidence, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.

Quantitative Data Summary: AKG Levels and Lifespan Extension

The age-associated decline in circulating AKG is a significant phenomenon observed across species. Concurrently, studies on AKG supplementation have yielded compelling quantitative data on its impact on longevity and healthspan. The following tables summarize key findings in this area.

Table 1: Age-Related Decline in Alpha-Ketoglutarate Levels

SpeciesAge RangeFold Decrease in Plasma AKGCitation
Humans40 to 80 yearsUp to 10-fold[1][2][3][4]

Table 2: Effects of AKG Supplementation on Lifespan and Healthspan in Model Organisms

Model OrganismLifespan ExtensionHealthspan ImprovementsCitation
Caenorhabditis elegans (worm)>50%N/A[5][6]
Drosophila melanogaster (fruit fly)Significant extensionResistance to heat stress, improved vertical climbing ability[7]
Mus musculus (mice)~12% (average)>40% improvement in healthspan measures (reduced frailty, inflammation)[1][4]
Mus musculus (female mice)8-20% (median)Reduced frailty, improved fur condition, decreased inflammation[2][6]

Core Signaling Pathways Modulated by Alpha-Ketoglutarate

AKG's influence on the aging process is not monolithic; it modulates a network of interconnected signaling pathways crucial for cellular homeostasis and longevity. The primary mechanisms include the inhibition of the mechanistic target of rapamycin (mTOR) pathway, activation of AMP-activated protein kinase (AMPK), and the suppression of chronic inflammation.

AKG has been shown to inhibit the mTOR pathway, a key regulator of cell growth and metabolism that is often hyperactive during aging.[8][9] This inhibition is thought to be mediated, in part, by AKG's ability to inhibit ATP synthase, thereby reducing cellular energy levels and activating AMPK, a critical energy sensor that promotes catabolic processes and cellular repair.[7][10]

mTOR_AMPK_Pathway AKG Alpha-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits ATP_ADP_Ratio ATP/ADP Ratio ATP_Synthase->ATP_ADP_Ratio decreases AMPK AMPK ATP_ADP_Ratio->AMPK activates mTOR mTOR Pathway AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy activates mTOR->Autophagy inhibits Longevity Longevity mTOR->Longevity promotes aging Autophagy->Longevity

AKG's modulation of the mTOR and AMPK signaling pathways.

Chronic, low-grade inflammation, termed "inflammaging," is a significant driver of the aging process.[1] AKG has demonstrated potent anti-inflammatory effects, notably by promoting the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine.[1][4] This helps to maintain tissue homeostasis and mitigate the detrimental effects of chronic inflammation.

Inflammation_Pathway AKG Alpha-Ketoglutarate T_Cells T Cells AKG->T_Cells stimulates IL10 Interleukin-10 (IL-10) T_Cells->IL10 produces Chronic_Inflammation Chronic Inflammation (Inflammaging) IL10->Chronic_Inflammation suppresses Healthspan Improved Healthspan Chronic_Inflammation->Healthspan negatively impacts

The anti-inflammatory mechanism of AKG via IL-10 production.

AKG serves as a critical cofactor for enzymes involved in DNA and histone demethylation, such as TET enzymes.[9][11] Epigenetic alterations are a hallmark of aging, and by supporting the function of these demethylases, AKG helps to maintain a youthful epigenome and proper gene expression.[11][12]

Epigenetic_Regulation AKG Alpha-Ketoglutarate TET_Enzymes TET Enzymes (DNA Demethylases) AKG->TET_Enzymes cofactor for Histone_Demethylases Histone Demethylases AKG->Histone_Demethylases cofactor for DNA_Methylation DNA Methylation TET_Enzymes->DNA_Methylation removes methylation Histone_Methylation Histone Methylation Histone_Demethylases->Histone_Methylation removes methylation Epigenome_Maintenance Epigenome Maintenance DNA_Methylation->Epigenome_Maintenance Histone_Methylation->Epigenome_Maintenance Healthy_Aging Healthy Aging Epigenome_Maintenance->Healthy_Aging

AKG's role in epigenetic regulation through demethylase activity.

Experimental Protocols: Key Methodologies in AKG Research

The following sections outline the general experimental designs employed in seminal studies investigating the effects of AKG on aging.

  • Model Organism: C57BL/6 mice are commonly used as they are a standard inbred strain for aging research.[3]

  • Intervention: Calcium Alpha-Ketoglutarate (CaAKG) is often the form of AKG administered, as it is believed to have better stability and bioavailability.[11]

  • Administration: CaAKG is typically supplemented in the diet, often starting in middle-aged mice (e.g., 18 months of age).[1][3]

  • Dosage: While specific dosages vary, a common approach is to include CaAKG as a percentage of the daily feed (e.g., 2%).[6]

  • Healthspan Assessment: A frailty index is used to measure various physiological attributes, including grip strength, gait, hearing, and coat condition.[1][5][6] Inflammatory cytokine levels in the serum are also quantified to assess systemic inflammation.[3]

  • Workflow:

Murine_Study_Workflow Start Middle-Aged Mice (e.g., 18 months) Control Control Diet Start->Control Treatment Diet with CaAKG Start->Treatment Longitudinal_Monitoring Longitudinal Monitoring Control->Longitudinal_Monitoring Treatment->Longitudinal_Monitoring Healthspan_Assessment Healthspan Assessment (Frailty Index, Cytokines) Longitudinal_Monitoring->Healthspan_Assessment Lifespan_Measurement Lifespan Measurement Longitudinal_Monitoring->Lifespan_Measurement

General workflow for a murine study on AKG supplementation.
  • Model Organism: Drosophila melanogaster (fruit flies) are utilized due to their short lifespan and well-characterized genetics.[7]

  • Intervention: AKG is added to the fly's diet.

  • Dosage: Micromolar concentrations of AKG have been shown to be effective (e.g., 5 µM).[7]

  • Outcome Measures: Lifespan is the primary outcome. Other measures include stress resistance (e.g., heat stress), physical activity (e.g., climbing ability), and gene expression analysis of key longevity pathways (AMPK, mTOR).[7]

While detailed protocols are often specific to the laboratory and instrumentation, the general approach for measuring AKG in plasma or tissue involves:

  • Sample Collection and Preparation: Blood is collected and processed to obtain plasma. Tissues are homogenized.

  • Metabolite Extraction: Proteins are precipitated, and metabolites are extracted, often using a solvent like methanol.

  • Quantification: Liquid chromatography-mass spectrometry (LC-MS) is a common and sensitive method for quantifying AKG levels.

Conclusion and Future Directions

The evidence strongly suggests a causal link between declining AKG levels and the aging process. AKG's role as a central metabolite and signaling molecule places it at the intersection of several key longevity pathways. Supplementation with AKG has demonstrated robust positive effects on both healthspan and lifespan in multiple model organisms, highlighting its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular mechanisms of AKG's action in different tissues.

  • Conducting well-controlled clinical trials in humans to determine the efficacy and safety of long-term AKG supplementation for promoting healthy aging.[1][4]

  • Identifying biomarkers to personalize AKG interventions based on an individual's metabolic state.

The exploration of AKG represents a promising avenue in the development of interventions to mitigate the effects of aging and extend the period of healthy life.

References

The Role of Calcium Alpha-Ketoglutarate (Ca-AKG) in Cellular Detoxification and Ammonia Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Alpha-Ketoglutarate (Ca-AKG), a stable salt of the Krebs cycle intermediate Alpha-Ketoglutarate (AKG), has emerged as a molecule of significant interest in the fields of cellular metabolism, aging, and detoxification. This technical guide provides an in-depth analysis of the core mechanisms by which Ca-AKG contributes to cellular detoxification, with a primary focus on its role in ammonia reduction. We will explore the biochemical pathways, present available quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and provide visual representations of the key signaling and metabolic pathways.

Introduction: Alpha-Ketoglutarate as a Key Metabolic Hub

Alpha-ketoglutarate is a critical intermediate in the citric acid (TCA) cycle, placing it at the crossroads of cellular energy metabolism, amino acid synthesis, and nitrogen balance.[1] Its calcium salt, Ca-AKG, is utilized to enhance its stability and bioavailability. The multifaceted roles of AKG extend beyond energy production to include antioxidant functions, regulation of epigenetic processes, and, crucially, the detoxification of harmful metabolic byproducts, most notably ammonia.[2][3]

Ammonia Detoxification: The Central Role of Ca-AKG

Ammonia is a neurotoxic byproduct of amino acid catabolism that must be efficiently cleared from the body. Elevated ammonia levels, a condition known as hyperammonemia, can lead to severe neurological damage and is a hallmark of conditions like hepatic encephalopathy.[4][5] AKG plays a pivotal role in ammonia detoxification through its involvement in two key enzymatic reactions:

  • Reductive Amination via Glutamate Dehydrogenase (GDH): In the presence of excess ammonia, glutamate dehydrogenase catalyzes the reductive amination of α-ketoglutarate to form glutamate. This reaction directly incorporates a molecule of ammonia into a non-toxic amino acid.[6]

  • Glutamine Synthesis via Glutamine Synthetase (GS): The newly synthesized glutamate can then be further aminated by glutamine synthetase to form glutamine. This reaction, which requires ATP, sequesters a second molecule of ammonia. Glutamine serves as a non-toxic carrier of ammonia in the bloodstream, transporting it to the liver for urea synthesis or to the kidneys for excretion.[6]

This process of ammonia fixation into glutamate and glutamine is a primary mechanism for ammonia detoxification, particularly in the brain.[7]

Quantitative Data on Ammonia Reduction

Several studies have demonstrated the efficacy of AKG and its salts in reducing ammonia levels in various models.

Study Model Compound Dosage/Concentration Effect on Ammonia/Ammonium Levels Reference
C2C12 cell cultureα-KG0.1 mM and 1.0 mMLower mean specific production rate of ammonia compared to control.[8][9]
Poplar (Nanlin 895)AKGNot specifiedMarked reduction in ammonium nitrogen content: 47.31% in roots, 64.41% in stems, and 36.52% in the leaves under high ammonium treatment.[4]
Healthy MiceOrnithine α-ketoglutarate (OKG)1% OKG dietDecreased serum NH3L (ammonia) levels.[10]
Cirrhotic patients with hepatic encephalopathyL-ornithine L-aspartate (LOLA)Not specifiedStatistically significant reduction of blood ammonia concentration.[3]

Ca-AKG and the Urea Cycle

The urea cycle, primarily occurring in the liver, is the body's main pathway for disposing of excess nitrogen in the form of urea. While AKG is not a direct intermediate of the urea cycle, it plays a crucial regulatory role by providing a substrate (glutamate) for the synthesis of N-acetylglutamate (NAG), an allosteric activator of carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle.[11] Furthermore, by scavenging ammonia, AKG reduces the substrate load on the urea cycle.

Some studies suggest that Ca-AKG supplementation can lead to a decrease in plasma urea levels, potentially by enhancing ammonia fixation into glutamine, thereby reducing the amount of ammonia that needs to be converted to urea.[12]

Quantitative Data on Urea Cycle Metabolites
Study Model Compound Dosage/Concentration Effect on Urea Cycle Metabolites Reference
DSS-induced colitis miceα-KG1% aKG in drinking waterDecreased levels of urea and ornithine in cecal content.[13][14]
Healthy MiceOrnithine α-ketoglutarate (OKG)1% OKG dietDecreased blood urea nitrogen (BUN).[10]
Chronic renal failure patients on hemodialysisCalcium-AKGNot specifiedDecreased inorganic phosphate and urea.[12]

Broader Cellular Detoxification: The Antioxidant Properties of Ca-AKG

Beyond ammonia reduction, Ca-AKG contributes to cellular detoxification by mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can damage cellular components. AKG has been shown to enhance the activity of key antioxidant enzymes.

Quantitative Data on Antioxidant Enzyme Activity
Study Model Compound Effect on Antioxidant Markers Reference
Aged (12 months old) miceCa-AKGSignificantly higher level of total antioxidant status (TAS) compared to control. Significantly lower thiobarbituric acid reactive substances (TBARS) level in blood plasma.[8][15][16]
Aged (12 months old) miceNa-AKGSignificantly increased glutathione peroxidase activity and decreased superoxide dismutase activity.[8][15][16]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic pathways influenced by Ca-AKG are central to cellular function. Below are diagrams illustrating these key pathways.

Ammonia_Detoxification cluster_0 Mitochondria cluster_1 Cytosol Ammonia Ammonia (NH3) Glutamate Glutamate Ammonia->Glutamate Glutamate Dehydrogenase (GDH) AKG Alpha-Ketoglutarate AKG->Glutamate Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase (GS) Urea Urea Glutamine->Urea Transport to Liver Urea Cycle Ammonia2 Ammonia (NH3) Ammonia2->Glutamine

Figure 1: Ammonia Detoxification Pathway involving Alpha-Ketoglutarate.

Urea_Cycle_Link AKG Alpha-Ketoglutarate Glutamate Glutamate AKG->Glutamate NAGS N-Acetylglutamate Synthase Glutamate->NAGS NAG N-Acetylglutamate NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NAG->CPS1 Allosteric Activator UreaCycle Urea Cycle CPS1->UreaCycle Rate-limiting step

Figure 2: Link between Alpha-Ketoglutarate and the Urea Cycle.
Experimental Workflows

Ammonia_Measurement_Workflow cluster_sample Sample Preparation start Start: Cell Culture or Tissue Sample homogenize Homogenization (for tissue) start->homogenize supernatant Collect Supernatant/ Cell Culture Medium centrifuge Centrifugation homogenize->centrifuge centrifuge->supernatant assay Ammonia Assay (e.g., Colorimetric, Electrode, LC-MS) supernatant->assay readout Spectrophotometry/ Electrode Reading/ Mass Spectrometry assay->readout quantify Quantification against Standard Curve readout->quantify end End: Ammonia Concentration quantify->end

Figure 3: General Workflow for Ammonia Measurement.

Antioxidant_Enzyme_Assay_Workflow start Start: Tissue Homogenate or Cell Lysate protein_quant Protein Quantification (e.g., Bradford, BCA) start->protein_quant assay_setup Assay Setup with Substrate and Reagents protein_quant->assay_setup incubation Incubation (Time and Temperature Dependent) assay_setup->incubation readout Spectrophotometric Measurement of Absorbance Change incubation->readout calculation Calculation of Enzyme Activity (U/mg protein) readout->calculation end End: Specific Enzyme Activity calculation->end

Figure 4: General Workflow for Antioxidant Enzyme Activity Assays.

Experimental Protocols

Measurement of Ammonia in Cell Culture Media

This protocol is based on the use of a commercially available L-glutamine/ammonia assay kit.[8][9]

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes buffers, enzymes (e.g., glutamate dehydrogenase), and cofactors (e.g., NADPH).

  • Standard Curve: Prepare a series of ammonia standards of known concentrations.

  • Sample Preparation: Collect cell culture media and centrifuge to remove any cells or debris.

  • Assay: In a 96-well plate, add samples and standards to respective wells. Add the master mix containing the assay reagents.

  • Incubation: Incubate the plate at a specified temperature for a defined period to allow the enzymatic reaction to proceed.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 340 nm for NADPH consumption) using a microplate reader.

  • Calculation: Determine the ammonia concentration in the samples by comparing their absorbance values to the standard curve.

Superoxide Dismutase (SOD) Activity Assay in Tissue Homogenates

This protocol is a common spectrophotometric method.

  • Tissue Homogenization: Homogenize tissue samples in an ice-cold buffer (e.g., phosphate buffer) and centrifuge at 4°C to obtain the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.

  • Assay Mixture: Prepare a reaction mixture containing a substrate that generates superoxide anions (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT).

  • Reaction: Add the tissue supernatant to the reaction mixture and incubate. SOD in the sample will dismutate the superoxide anions, inhibiting the reduction of NBT.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm) to quantify the extent of NBT reduction.

  • Calculation: Calculate the SOD activity based on the degree of inhibition of NBT reduction, normalized to the protein concentration. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide.

  • Sample Preparation: Prepare tissue homogenates or cell lysates as described for the SOD assay and determine the protein concentration.

  • Reaction Mixture: Prepare a reaction mixture containing a known concentration of hydrogen peroxide (H₂O₂) in a suitable buffer (e.g., phosphate buffer).

  • Reaction: Add the sample to the reaction mixture to initiate the decomposition of H₂O₂ by catalase.

  • Measurement: Monitor the decrease in absorbance at 240 nm over time. The decrease in absorbance is directly proportional to the decomposition of H₂O₂.

  • Calculation: Calculate the catalase activity based on the rate of change in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm, and normalize to the protein concentration.

Glutathione Peroxidase (GPx) Activity Assay

This is a coupled enzyme assay.

  • Sample Preparation: Prepare tissue homogenates or cell lysates and determine the protein concentration.

  • Reaction Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).

  • Reaction: Add the sample to the reaction mixture. GPx will catalyze the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculation: Calculate the GPx activity based on the rate of NADPH consumption, normalized to the protein concentration.

Quantification of Urea and Ornithine in Plasma by HPLC

This is a general outline for a high-performance liquid chromatography (HPLC) method.

  • Sample Preparation: Precipitate proteins from plasma samples using an organic solvent (e.g., acetonitrile or methanol) or acid (e.g., perchloric acid). Centrifuge and collect the supernatant.

  • Derivatization (Optional but common): React the amino acids in the supernatant with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) to make them detectable by UV or fluorescence detectors.

  • HPLC System: Use a reversed-phase HPLC column with a suitable mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

  • Detection: Detect the derivatized amino acids using a UV or fluorescence detector at the appropriate wavelength.

  • Quantification: Prepare standard solutions of urea and ornithine and run them through the HPLC system to create a standard curve. Quantify the concentrations in the plasma samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The available evidence strongly supports the role of Calcium Alpha-Ketoglutarate as a key molecule in cellular detoxification and ammonia reduction. Its ability to act as a nitrogen scavenger, coupled with its antioxidant properties, makes it a compelling candidate for further investigation in various clinical contexts, including age-related decline, metabolic disorders, and conditions characterized by hyperammonemia.

Future research should focus on elucidating the dose-dependent effects of Ca-AKG on specific urea cycle enzyme activities and gene expression. Further clinical trials are warranted to establish the efficacy and safety of Ca-AKG supplementation in human populations for improving metabolic health and mitigating the effects of toxic metabolite accumulation. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous studies in this promising area of research.

References

The Central Role of Alpha-Ketoglutarate in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Alpha-ketoglutarate (α-KG), a pivotal intermediate in the Krebs cycle, transcends its role in cellular energy metabolism to act as a crucial substrate and cofactor in a vast array of enzymatic reactions. This technical guide provides an in-depth exploration of the core enzymatic reactions involving α-KG, with a focus on its participation in amino acid metabolism, oxidative decarboxylation, and as a key regulator of dioxygenase-mediated signaling pathways. This document summarizes quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the associated signaling networks to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Enzymatic Reactions Involving Alpha-Ketoglutarate

Alpha-ketoglutarate is a central hub in cellular metabolism, participating in several key enzymatic reactions that are fundamental to cellular function. These reactions can be broadly categorized into its role in the Krebs cycle, amino acid metabolism through transamination, and as a critical cofactor for a large family of dioxygenases.

Oxidative Decarboxylation in the Krebs Cycle

Within the mitochondrial matrix, α-KG is a key intermediate in the tricarboxylic acid (TCA) cycle, which is central to cellular respiration and energy production.[1] The conversion of isocitrate to α-KG is followed by the oxidative decarboxylation of α-KG to succinyl-CoA. This irreversible reaction is catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC) , a multi-enzyme complex structurally similar to the pyruvate dehydrogenase complex.[2][3] The overall reaction is:

α-ketoglutarate + NAD⁺ + Coenzyme A → Succinyl-CoA + CO₂ + NADH + H⁺

This reaction is a critical control point in the TCA cycle and is regulated by the energy status of the cell, being inhibited by its products, succinyl-CoA and NADH, as well as by a high ATP/ADP ratio.[4]

Transamination Reactions in Amino Acid Metabolism

Alpha-ketoglutarate is the primary amino group acceptor in the transamination of most amino acids. These reversible reactions, catalyzed by aminotransferases (also known as transaminases), are vital for the synthesis and degradation of amino acids.[5][6] The general reaction is:

Amino Acid + α-ketoglutarate ⇌ α-Keto Acid + L-glutamate

A prominent example is the reaction catalyzed by alanine aminotransferase (ALT) , where the amino group from alanine is transferred to α-KG, forming pyruvate and glutamate.[5][7] Similarly, aspartate aminotransferase (AST) catalyzes the transfer of an amino group from aspartate to α-KG, yielding oxaloacetate and glutamate. These reactions are crucial for nitrogen metabolism and the shuttling of amino groups between different metabolic pathways.

Alpha-Ketoglutarate-Dependent Dioxygenases

Alpha-ketoglutarate serves as a critical cofactor for a large superfamily of non-heme, iron(II)-dependent dioxygenases. These enzymes catalyze a wide range of oxidative reactions, including hydroxylations, demethylations, and desaturations, by incorporating one atom of molecular oxygen into a substrate, while the other oxygen atom oxidizes α-KG to succinate and CO₂.[8] This family of enzymes includes:

  • Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH-1) , which are key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway.[1]

  • Ten-Eleven Translocation (TET) enzymes , which are involved in DNA demethylation through the oxidation of 5-methylcytosine.[9]

  • Jumonji C (JmjC) domain-containing histone demethylases , which play a crucial role in epigenetic regulation by removing methyl groups from histones.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a reductive carboxylation pathway. In this non-canonical TCA cycle reaction, α-KG is converted to isocitrate and subsequently to citrate, a process that is the reverse of the oxidative TCA cycle. This pathway is important for the synthesis of lipids and other macromolecules required for rapid cell proliferation.

Quantitative Data on Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes that utilize alpha-ketoglutarate as a substrate. This data is essential for understanding the efficiency and regulation of these enzymatic reactions.

EnzymeOrganism/TissueSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
α-Ketoglutarate Dehydrogenase Complex Bovine Adrenalα-Ketoglutarate0.190--[10]
Mitochondriaα-Ketoglutarate0.67--[4]
Alanine Aminotransferase (ALT) -α-Ketoglutarate----
TET Enzymes Human (TET1 and TET2)α-KetoglutarateSimilar to collagen P4H-I--[8]

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes involving alpha-ketoglutarate are provided below. These protocols serve as a starting point for laboratory investigations.

Alpha-Ketoglutarate Dehydrogenase (KGDH) Activity Assay (Colorimetric)

This assay measures the activity of KGDH by monitoring the reduction of a colorimetric probe coupled to the production of NADH.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • KGDH Assay Buffer

  • KGDH Substrate (α-Ketoglutarate)

  • KGDH Developer

  • NADH Standard

  • Tissue or cell lysate

Procedure:

  • Sample Preparation: Homogenize tissue or cells in KGDH Assay Buffer on ice. Centrifuge to remove insoluble material.

  • NADH Standard Curve: Prepare a dilution series of the NADH standard in KGDH Assay Buffer.

  • Reaction Mix: For each well, prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.

  • Initiate Reaction: Add the reaction mix to the wells containing the sample and standards.

  • Measurement: Immediately begin reading the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. The rate of increase in absorbance is proportional to the KGDH activity.

  • Calculation: Calculate the KGDH activity based on the rate of NADH production determined from the standard curve. One unit of KGDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)

This assay determines ALT activity through a coupled enzyme reaction that results in a colorimetric product.[6]

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • ALT Assay Buffer

  • ALT Substrate (L-Alanine and α-Ketoglutarate)

  • ALT Enzyme Mix (containing lactate dehydrogenase)

  • NADH

  • Pyruvate Standard

  • Serum or tissue lysate

Procedure:

  • Sample Preparation: Homogenize tissue in ALT Assay Buffer. Centrifuge to remove debris. Serum samples can often be used directly.[6]

  • Pyruvate Standard Curve: Prepare a dilution series of the Pyruvate Standard.

  • Reaction Mix: Prepare a master mix containing ALT Assay Buffer, ALT Substrate, and NADH.

  • Initiate Reaction: Add the reaction mix to the samples and standards. Then add the ALT Enzyme Mix to start the reaction.

  • Measurement: Measure the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the ALT activity.

  • Calculation: The activity of ALT is calculated from the rate of pyruvate production, determined from the standard curve. One unit of ALT is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.[5]

TET Hydroxylase Activity Assay (Colorimetric)

This assay measures the activity of TET enzymes by detecting the conversion of a methylated DNA substrate to a hydroxymethylated product.

Materials:

  • Microplate pre-coated with a methylated DNA substrate

  • Nuclear extracts or purified TET enzyme

  • TET Assay Buffer

  • Co-factors (including α-Ketoglutarate, Fe(II), and Ascorbate)

  • Capture Antibody (specific for 5-hydroxymethylcytosine)

  • Detection Antibody (conjugated to a reporter enzyme)

  • Substrate for the reporter enzyme

  • Microplate reader

Procedure:

  • Enzymatic Reaction: Add the nuclear extract or purified TET enzyme and co-factors to the wells of the microplate. Incubate to allow the conversion of 5-methylcytosine to 5-hydroxymethylcytosine.

  • Capture: Add the Capture Antibody to the wells to bind to the newly formed 5-hydroxymethylcytosine.

  • Detection: Add the Detection Antibody, which will bind to the Capture Antibody.

  • Signal Generation: Add the substrate for the reporter enzyme and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: The amount of hydroxymethylated product, which is proportional to the TET enzyme activity, is determined by comparing the absorbance to a standard curve.

Signaling Pathways Involving Alpha-Ketoglutarate

Alpha-ketoglutarate is a key signaling molecule that integrates cellular metabolism with epigenetic regulation and cell fate decisions. It primarily exerts its influence through the regulation of α-KG-dependent dioxygenases.

Regulation of HIF-1α Signaling

Under normoxic conditions, prolyl hydroxylases (PHDs) use α-KG and O₂ to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation. The asparaginyl hydroxylase FIH-1 also uses α-KG to hydroxylate an asparagine residue in HIF-1α, which blocks its interaction with transcriptional coactivators. During hypoxia, the lack of O₂ inhibits PHD and FIH-1 activity, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of hypoxia-responsive genes.

HIF1a_Pathway cluster_Normoxia Normoxia cluster_Hypoxia Hypoxia aKG_normoxia α-Ketoglutarate PHD Prolyl Hydroxylases (PHDs) aKG_normoxia->PHD FIH1 Asparaginyl Hydroxylase (FIH-1) aKG_normoxia->FIH1 O2_normoxia O₂ O2_normoxia->PHD O2_normoxia->FIH1 VHL VHL E3 Ubiquitin Ligase PHD->VHL Enables Binding p300_CBP_normoxia p300/CBP FIH1->p300_CBP_normoxia Blocks Binding HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Hydroxylation HIF1a_normoxia->FIH1 Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Activates p300_CBP_hypoxia p300/CBP p300_CBP_hypoxia->HIF1b Co-activation

Caption: Regulation of HIF-1α stability by α-ketoglutarate-dependent hydroxylases.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Alpha-ketoglutarate has a complex and context-dependent role in regulating mTOR signaling. It can indirectly influence mTORC1 activity by affecting the cellular energy status (ATP/AMP ratio) and through its metabolism to other amino acids like glutamine, which is a known activator of mTORC1.

mTOR_Pathway aKG α-Ketoglutarate Glutamine Glutamine aKG->Glutamine Biosynthesis RagGTPases Rag GTPases Glutamine->RagGTPases Activates Leucine Leucine Leucine->RagGTPases Activates mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates & Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Simplified overview of mTORC1 activation influenced by α-ketoglutarate metabolism.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Alpha-ketoglutarate can influence AMPK activity, although the precise mechanisms are still under investigation. Some studies suggest that α-KG can modulate the AMP/ATP ratio, thereby indirectly affecting AMPK activation.

AMPK_Pathway aKG α-Ketoglutarate TCA_Cycle TCA Cycle aKG->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio Decreases AMPK AMPK AMP_ATP_Ratio->AMPK Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activates

Caption: Indirect regulation of AMPK signaling by α-ketoglutarate's role in energy metabolism.

Conclusion

Alpha-ketoglutarate stands at the crossroads of major metabolic and signaling pathways, making the enzymes that utilize it attractive targets for therapeutic intervention in a variety of diseases, including cancer and metabolic disorders. A thorough understanding of the kinetics, regulation, and experimental methodologies associated with these enzymatic reactions is paramount for advancing research and drug development in these areas. This technical guide provides a foundational overview to aid in these endeavors. Further investigation into the specific kinetic parameters of a wider range of α-KG-dependent enzymes and the intricate details of its signaling roles will continue to be a fruitful area of research.

References

Preliminary Studies on the Effects of Calcium Alpha-Ketoglutarate (Ca-AKG) on Bone Health and Collagen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Alpha-Ketoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate, has emerged as a molecule of interest in the fields of aging, bone metabolism, and tissue regeneration. Preliminary studies suggest that Ca-AKG may play a significant role in promoting bone health and enhancing collagen synthesis. This technical guide provides an in-depth overview of the current preclinical and limited clinical evidence, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Ca-AKG.

Introduction

Alpha-ketoglutarate (AKG) is a key metabolic intermediate in the citric acid cycle, playing a crucial role in cellular energy production and as a precursor for the synthesis of several amino acids.[1] The calcium salt of AKG, Ca-AKG, is a stabilized form of this molecule that is being investigated for various health benefits.[2] Of particular interest is its potential impact on skeletal health and the integrity of the extracellular matrix, primarily through its influence on bone remodeling and collagen production. This guide synthesizes the preliminary findings on the effects of Ca-AKG on these processes.

Effects of Ca-AKG on Bone Health

Preliminary evidence from both animal and human studies suggests that Ca-AKG may positively influence bone health by modulating the balance between bone formation and resorption.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of Ca-AKG on bone health parameters.

Table 1: Human Studies on Ca-AKG and Bone Health

Study PopulationInterventionDurationKey FindingsReference
76 postmenopausal women with osteopenia6 g Ca-AKG + 1.68 g Ca/day vs. 1.68 g Ca/day6 monthsBone Mineral Density (BMD): 1.6% increase from baseline in the Ca-AKG group (difference between groups was not statistically significant). Bone Resorption Marker (CTX): 37.0% decrease in the Ca-AKG group (p=0.006).[3][4]
42 individuals (males and females)1 g Ca-AKG + vitamins/day7 months (average)Biological Age: An average reduction of 8 years as determined by the TruAge DNA methylation test. While not a direct measure of bone health, it suggests systemic anti-aging effects that could impact skeletal integrity.[5]

Table 2: Animal Studies on Ca-AKG and Bone Health

Animal ModelInterventionDurationKey FindingsReference
Aged mice (18-months-old)0.75% αKG in drinking water1 monthBone Volume/Total Volume (BV/TV): Increased in αKG-treated groups. Osteoblasts and Osteoclasts: Increased numbers, indicating more active bone remodeling. Mineral Apposition Rate (MAR) & Bone Formation Rate (BFR): Higher in αKG groups.[6]
Growing rats0.75 g/kg body weight/day αKG in drinking waterNot specifiedFemoral Length and Bone Mineral Density: Increased (P=0.045 and P=0.014, respectively).[7]
Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlines of methodologies employed in key studies.

This protocol is a general framework for assessing the effect of Ca-AKG on the differentiation of osteoblast precursor cells.

  • Cell Culture: Human or mouse osteoblast precursor cell lines (e.g., hFOB 1.19, MC3T3-E1) are cultured in appropriate growth medium.[8][9]

  • Induction of Differentiation: To induce differentiation, the growth medium is replaced with an osteogenic differentiation medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.[9][10]

  • Treatment: Experimental groups are treated with varying concentrations of Ca-AKG dissolved in the differentiation medium. A control group receives the differentiation medium without Ca-AKG.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric or fluorescent assay at specific time points (e.g., day 7).[11][12]

    • Mineralization Assay: The formation of mineralized nodules, a hallmark of mature osteoblasts, is assessed at later time points (e.g., day 21-28) by staining with Alizarin Red S, which binds to calcium deposits.[9][12][13] The stained area can be quantified.

    • Gene Expression Analysis: The expression of key osteogenic marker genes (e.g., RUNX2, Osterix, Collagen Type I, Osteocalcin) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[6][8]

This model is used to evaluate the effect of Ca-AKG on bone regeneration in vivo.

  • Animal Model: Adult male rats or mice are used.

  • Surgical Procedure:

    • The animals are anesthetized.

    • A critical-sized circular defect (typically 5-8 mm in diameter in rats, which will not heal spontaneously) is created in the calvaria (skull bone).[14]

    • The defect can be filled with a scaffold material (e.g., collagen sponge) loaded with Ca-AKG, or the animals can be administered Ca-AKG systemically (e.g., in drinking water or via oral gavage). Control groups receive the scaffold without Ca-AKG or a placebo.

  • Post-operative Care and Monitoring: Animals are monitored for recovery and receive analgesics.

  • Analysis of Bone Regeneration:

    • Micro-computed Tomography (μCT): At selected time points (e.g., 4, 8, 12 weeks), animals are euthanized, and the calvaria are harvested for μCT analysis to quantify the volume of new bone formation within the defect.

    • Histological Analysis: The harvested calvaria are decalcified, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) and Masson's trichrome) to visualize the cellular and matrix components of the newly formed tissue.

    • Immunohistochemistry: Staining for specific bone markers (e.g., osteocalcin, collagen type I) can provide further insights into the quality of the regenerated bone.

Effects of Ca-AKG on Collagen Synthesis

AKG is a critical cofactor for prolyl-4-hydroxylase, an enzyme essential for the hydroxylation of proline residues in pro-collagen chains. This post-translational modification is vital for the formation of a stable collagen triple helix.

Experimental Protocol: In Vitro Collagen Synthesis Assay

This protocol outlines a method to assess the direct effect of Ca-AKG on collagen production by fibroblasts.

  • Cell Culture: Human dermal fibroblasts or other collagen-producing cell lines are cultured in a suitable growth medium.

  • Treatment: Cells are treated with varying concentrations of Ca-AKG. A positive control, such as ascorbic acid (a known promoter of collagen synthesis), and a negative control (untreated cells) are included.

  • Measurement of Collagen Production:

    • Sircol Collagen Assay: This colorimetric assay quantifies the total soluble collagen in the cell culture supernatant and cell lysate.

    • Western Blotting: The protein levels of collagen type I can be determined by Western blotting using specific antibodies.

    • RT-qPCR: The mRNA expression of collagen type I (COL1A1 and COL1A2 genes) can be quantified to assess the effect on gene transcription.[15]

    • Hydroxyproline Assay: Since hydroxyproline is almost exclusive to collagen, its quantification in cell lysates can serve as an indicator of total collagen content.

Signaling Pathways

The effects of Ca-AKG on bone health and collagen synthesis are likely mediated through the modulation of key signaling pathways.

mTOR Signaling Pathway in Osteoblasts

Studies have shown that AKG can activate the mTOR (mechanistic Target of Rapamycin) signaling pathway in osteoblasts.[8] This pathway is a central regulator of cell growth, proliferation, and differentiation.

mTOR_Signaling cluster_nucleus Nucleus CaAKG Ca-AKG mTORC1 mTORC1 CaAKG->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates S6 S6 S6K1->S6 Phosphorylates RUNX2 RUNX2 S6->RUNX2 Osterix Osterix S6->Osterix Osteogenic_Markers Osteogenic Markers (Collagen I, ALP, OCN) RUNX2->Osteogenic_Markers Upregulates Osterix->Osteogenic_Markers Upregulates Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Markers->Osteoblast_Differentiation

Caption: Ca-AKG activates the mTORC1 pathway in osteoblasts.

TGF-β Signaling Pathway in Bone Remodeling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of bone remodeling, influencing both osteoblast and osteoclast activity.[16] While direct studies on Ca-AKG's interaction with this pathway are limited, the anabolic effects of Ca-AKG on bone suggest a potential interplay.

TGF_beta_Signaling TGF_beta_ligand TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta_ligand->TGF_beta_RII Binds TGF_beta_RI TGF-β RI TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen, RUNX2) Nucleus->Gene_Transcription Regulates Cellular_Response Cellular Response (Osteoblast Differentiation) Gene_Transcription->Cellular_Response

Caption: Canonical TGF-β signaling pathway in bone cells.

Collagen Synthesis Pathway

The synthesis of mature collagen is a multi-step process involving intracellular and extracellular events. AKG plays a crucial role as a cofactor in the hydroxylation of proline residues, a critical intracellular step.

Collagen_Synthesis Procollagen Pro-α-chain (in ER) Prolyl_Hydroxylase Prolyl-4-Hydroxylase Procollagen->Prolyl_Hydroxylase Substrate Succinate Succinate Prolyl_Hydroxylase->Succinate Produces CO2 CO₂ Prolyl_Hydroxylase->CO2 Produces Hydroxylated_Procollagen Hydroxylated Pro-α-chain Prolyl_Hydroxylase->Hydroxylated_Procollagen Hydroxylates Proline AKG α-Ketoglutarate AKG->Prolyl_Hydroxylase Cofactor O2 O₂ O2->Prolyl_Hydroxylase Cofactor Ascorbate Ascorbate (Vitamin C) Ascorbate->Prolyl_Hydroxylase Cofactor Triple_Helix Procollagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Forms Extracellular_Space Extracellular Space Triple_Helix->Extracellular_Space Secreted to Tropocollagen Tropocollagen Extracellular_Space->Tropocollagen Cleavage of Propeptides Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Assembly

Caption: AKG's role as a cofactor in collagen hydroxylation.

Conclusion and Future Directions

The preliminary studies on Ca-AKG demonstrate its potential as a therapeutic agent for promoting bone health and enhancing collagen synthesis. The quantitative data, although limited, suggests positive effects on bone mineral density and bone turnover markers. The proposed mechanisms involving the activation of mTOR signaling in osteoblasts and the essential role of AKG in collagen hydroxylation provide a strong rationale for its observed effects.

However, the current body of evidence is still in its early stages. Future research should focus on:

  • Large-scale, long-term clinical trials: To definitively establish the efficacy and safety of Ca-AKG for the treatment of osteopenia and osteoporosis in diverse populations.

  • Dose-response studies: To determine the optimal dosage of Ca-AKG for bone health benefits.

  • In-depth mechanistic studies: To further elucidate the direct interactions of Ca-AKG with the mTOR, TGF-β, and other relevant signaling pathways in bone cells.

  • Investigation into synergistic effects: To explore the potential for combining Ca-AKG with other therapeutic agents for enhanced bone regeneration and collagen synthesis.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the full therapeutic potential of Calcium Alpha-Ketoglutarate.

References

The Impact of Calcium Alpha-Ketoglutarate on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium alpha-ketoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a significant modulator of key cellular signaling pathways that govern aging, metabolism, and cellular homeostasis. As endogenous levels of AKG decline with age, supplementation with Ca-AKG is being investigated as a therapeutic strategy to counteract age-related cellular dysfunction. This technical guide provides an in-depth analysis of the impact of Ca-AKG on critical cellular signaling networks, including the mTOR, AMPK, and HIF-1α pathways. It summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the described pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Calcium Alpha-Ketoglutarate (Ca-AKG)

Alpha-ketoglutarate is a vital metabolic intermediate, positioned at the intersection of carbon and nitrogen metabolism within the mitochondrial matrix. It serves as a crucial component of the tricarboxylic acid (TCA) cycle, facilitating the production of ATP. Beyond its bioenergetic role, AKG functions as a key signaling molecule, an amino acid precursor, and a cofactor for numerous enzymes, including those involved in epigenetic regulation.

Endogenous levels of AKG have been shown to decline with age, a phenomenon correlated with various age-related physiological changes. Calcium alpha-ketoglutarate is a stable, bioavailable salt of AKG that is commonly used in supplementation studies. Research in model organisms has demonstrated that Ca-AKG supplementation can extend lifespan and healthspan, suggesting its potential as a geroprotective agent.[1] This guide delves into the molecular mechanisms underlying these effects, with a focus on its influence on cellular signaling.

Core Signaling Pathways Modulated by Ca-AKG

The mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway, particularly mTOR Complex 1 (mTORC1), is activated by growth factors and nutrients and is often dysregulated in age-related diseases.

AKG has been shown to influence mTOR signaling, although the effects can be context-dependent. In some studies, AKG has been demonstrated to inhibit the mTOR pathway. For instance, in Drosophila melanogaster, dietary AKG was found to downregulate the expression of mTOR pathway components, including PI3K and TORC.[2] However, research in mice did not detect a decrease in mTORC1 signaling in various tissues after three months of Ca-AKG supplementation under normal conditions.[3] It is hypothesized that AKG's effect on mTOR may be more pronounced under conditions of cellular stress or challenge.[3] Conversely, some studies suggest that as a precursor for certain amino acids like glutamine and leucine, AKG could potentially activate mTORC1.[4]

mTOR_Pathway CaAKG Calcium Alpha-Ketoglutarate AminoAcids Amino Acids (e.g., Leucine) CaAKG->AminoAcids Precursor mTORC1 mTORC1 CaAKG->mTORC1 Potential Inhibition AminoAcids->mTORC1 Activation GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis

Figure 1: The mTOR signaling pathway and potential points of modulation by Ca-AKG.

The AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to a high AMP:ATP ratio, indicating low cellular energy status.[5] Activation of AMPK promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume energy.

Studies in Drosophila have shown that AKG supplementation leads to a significant upregulation of AMPKα mRNA expression.[2] This suggests that AKG may promote a metabolic state that is favorable for longevity, as AMPK activation is a known mechanism for lifespan extension. The activation of AMPK by AKG could be a key mechanism by which it exerts its beneficial effects on healthspan.[6]

AMPK_Pathway CaAKG Calcium Alpha-Ketoglutarate AMPK AMPK CaAKG->AMPK Upregulation of AMPKα mRNA LowEnergy High AMP:ATP Ratio (Low Energy) LowEnergy->AMPK Activation Catabolism Catabolic Processes (e.g., Fatty Acid Oxidation) AMPK->Catabolism Activation Anabolism Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolism Inhibition Autophagy Autophagy AMPK->Autophagy Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition

Figure 2: The AMPK signaling pathway and its activation by Ca-AKG.

The HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which are AKG-dependent dioxygenases. This hydroxylation marks HIF-1α for proteasomal degradation.[5]

As a necessary cofactor for PHD activity, AKG plays a critical role in regulating HIF-1α stability.[5] During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses. Conversely, conditions that increase intracellular AKG levels can promote PHD activity and subsequent HIF-1α degradation.

HIF1a_Pathway Normoxia Normoxia (High O2) PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs Activation Hypoxia Hypoxia (Low O2) Hypoxia->PHDs Inhibition CaAKG Calcium Alpha-Ketoglutarate CaAKG->PHDs Cofactor HIF1a HIF-1α PHDs->HIF1a Hydroxylation VHL VHL-E3 Ligase HIF1a->VHL Binding HIF1a_stable Stable HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE Binding TargetGenes Target Gene Expression HRE->TargetGenes

Figure 3: The HIF-1α signaling pathway and the role of AKG as a cofactor for PHDs.

Quantitative Data on the Effects of Ca-AKG

While research is ongoing, several studies have provided quantitative data on the effects of Ca-AKG supplementation.

ParameterOrganism/SystemTreatmentResultReference
Lifespan Drosophila melanogaster5 μM AKG in dietExtended lifespan[2]
C57BL/6 Mice (female)2% Ca-AKG in chow from 18 months16.6% increase in median lifespan, 19.7% increase in maximal lifespan[1]
Healthspan C57BL/6 Mice2% Ca-AKG in chow from 18 months46% reduction in frailty score (females), 41% reduction (males)[1]
Biological Age Humans (42 individuals)1g Ca-AKG + Vitamins daily for ~7 monthsAverage reduction of 8 years in DNA methylation age[7]
Gene Expression Drosophila melanogasterAKG in dietSignificant upregulation of AMPKα mRNA[2]
Drosophila melanogasterAKG in dietSignificant downregulation of PI3K and TORC mRNA[2]
Cytokine Levels C57BL/6 Mice (female)Ca-AKG supplementationSignificant increase in IL-10 production by splenic T cells[3]

Experimental Protocols

Cell Culture Treatment with a Cell-Permeable AKG Analog

This protocol is adapted from a study investigating the effects of dimethyl AKG (DM-AKG), a cell-permeable derivative of AKG, on osteoclastogenesis and NF-κB signaling.[8]

Objective: To assess the impact of increased intracellular AKG on a specific signaling pathway.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dimethyl alpha-ketoglutarate (DM-AKG)

  • Receptor activator of NF-κB ligand (RANKL)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer for western blotting

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in appropriate culture plates at a density that allows for optimal growth and treatment.

  • Pre-treatment: Incubate the cells with various concentrations of DM-AKG (e.g., 0, 1, 5, 10 mM) for a specified period (e.g., 3 hours) to allow for cellular uptake and conversion to AKG.

  • Stimulation: Following pre-treatment, stimulate the cells with RANKL (e.g., 50 ng/mL) for a duration relevant to the signaling pathway of interest (e.g., 30 minutes for NF-κB activation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Western Blot Analysis: Proceed with western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules in the pathway of interest (e.g., p-IKKα/β, IKKα/β, p-IκBα, IκBα).

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis A Seed RAW264.7 cells B Pre-treat with DM-AKG A->B C Stimulate with RANKL B->C D Wash with PBS C->D E Lyse cells D->E F Quantify protein (BCA) E->F G Western Blotting F->G H Analyze signaling proteins G->H

Figure 4: Experimental workflow for studying the effect of a cell-permeable AKG analog.

Western Blotting for mTOR Pathway Proteins

This is a general protocol for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.

Objective: To quantify the relative levels of total and phosphorylated mTOR, S6K1, and 4E-BP1.

Materials:

  • Cell lysates prepared as described in section 4.1.

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-mTOR, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-S6K1, rabbit anti-phospho-S6K1 (Thr389), rabbit anti-4E-BP1, rabbit anti-phospho-4E-BP1 (Thr37/46))

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

Epigenetic Regulation by Ca-AKG

AKG is a critical cofactor for the Ten-Eleven Translocation (TET) family of dioxygenases, which are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. By influencing TET enzyme activity, AKG can modulate the epigenetic landscape of the cell.

Additionally, AKG is a cofactor for Jumonji C (JmjC) domain-containing histone demethylases, which remove methyl groups from histone proteins. Through these mechanisms, Ca-AKG can impact gene expression and cellular function by altering both DNA and histone methylation patterns.

Epigenetic_Regulation CaAKG Calcium Alpha-Ketoglutarate TET_Enzymes TET Enzymes CaAKG->TET_Enzymes Cofactor JmjC_Demethylases JmjC Histone Demethylases CaAKG->JmjC_Demethylases Cofactor DNA_Demethylation 5-hydroxymethylcytosine (5hmC) TET_Enzymes->DNA_Demethylation Catalyzes Histone_Demethylation Histone Demethylation JmjC_Demethylases->Histone_Demethylation Catalyzes DNA_Methylation 5-methylcytosine (5mC) Gene_Expression Altered Gene Expression DNA_Demethylation->Gene_Expression Histone_Methylation Histone Methylation (e.g., H3K27me3) Histone_Demethylation->Gene_Expression

Figure 5: The role of Ca-AKG in epigenetic regulation via TET enzymes and JmjC demethylases.

Conclusion and Future Directions

Calcium alpha-ketoglutarate is a multifaceted molecule that exerts significant influence over fundamental cellular signaling pathways. Its ability to modulate mTOR, AMPK, and HIF-1α signaling, as well as epigenetic processes, positions it as a compelling compound for further investigation in the context of aging and age-related diseases. The quantitative data, though still emerging, strongly suggests a beneficial impact on healthspan and biological age.

Future research should focus on elucidating the precise context-dependent effects of Ca-AKG on mTOR signaling in mammalian systems and generating more comprehensive quantitative data on its impact on the phosphorylation and expression of key signaling proteins. Furthermore, well-controlled clinical trials are necessary to validate the promising findings from preclinical and initial human studies and to establish optimal dosing and long-term safety profiles for Ca-AKG supplementation. The development of more detailed experimental protocols and standardized methodologies will be crucial for advancing our understanding of this promising molecule and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Calcium α-Ketoglutarate Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) is a calcium salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, a fundamental process for cellular energy production.[1][2] Beyond its metabolic role, α-ketoglutarate is an important signaling molecule and a crucial regulator of epigenetic processes and protein synthesis.[3] These application notes provide a detailed protocol for the preparation and use of Calcium α-ketoglutarate monohydrate for in vitro cell culture experiments, ensuring consistent and reproducible results.

Data Presentation

Table 1: Solubility and Working Concentrations

ParameterValueReference
Molecular Weight 202.18 g/mol [3]
Solubility (DMSO) 29 mg/mL (198.49 mM)[4]
Solubility (Aqueous-based media) Soluble[2]
Typical Working Concentration Range 0.1 mM - 30 mM[2]
Concentrations reported to induce cell death 100 mM[2]

Table 2: Effect of α-Ketoglutarate on Cell Culture Media pH

Final α-KG Concentration (mM)Resulting pH (before adjustment)
0 (Control)7.79
0.17.75
17.68
107.11
206.53
305.99
1004.36

Data from a study using Dulbecco's Modified Eagle Medium (DMEM)[2]. The pH of your specific media may vary.

Experimental Protocols

1. Preparation of a Sterile 100 mM Calcium α-Ketoglutarate Monohydrate Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution, which can be diluted to the desired final concentration in cell culture media.

Materials:

  • Calcium α-ketoglutarate monohydrate (powder)

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Sterile 1 M NaOH solution

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 202.18 mg of Calcium α-ketoglutarate monohydrate powder for a final volume of 10 mL of 100 mM stock solution.

  • Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.

  • pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. If necessary, adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term use (up to several weeks).[1]

2. Supplementing Cell Culture Media with Calcium α-Ketoglutarate

This protocol describes the dilution of the stock solution into the final cell culture medium.

Materials:

  • Prepared sterile 100 mM Calcium α-ketoglutarate monohydrate stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.

  • Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution.

  • Mixing: Gently mix the medium by swirling or pipetting up and down to ensure uniform distribution of the Ca-AKG.

  • pH Verification (Optional but Recommended): After adding Ca-AKG, especially at higher concentrations, it is advisable to verify that the pH of the final culture medium is within the optimal range for your specific cell line. If necessary, adjust the pH using sterile 1 N HCl or 1 N NaOH.[5]

  • Application: The supplemented medium is now ready for use in your cell culture experiments.

Visualization of a Key Signaling Pathway

Alpha-ketoglutarate is a central metabolite that influences several key cellular signaling pathways. The diagram below illustrates its role in the Krebs cycle, its connection to amino acid metabolism, and its function as an epigenetic modulator via TET enzymes and as an indirect inhibitor of the mTOR pathway.

AKG_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AKG α-Ketoglutarate Glutamate->AKG Krebs_Cycle Krebs Cycle (Energy Production) AKG->Krebs_Cycle Amino_Acids Amino Acid Synthesis AKG->Amino_Acids TET_Enzymes TET Enzymes AKG->TET_Enzymes Activates mTOR_Pathway mTOR Pathway AKG->mTOR_Pathway Inhibits DNA_Demethylation DNA Demethylation (Epigenetic Regulation) TET_Enzymes->DNA_Demethylation Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth

Caption: Alpha-ketoglutarate's central role in metabolism and signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Alpha-Ketoglutarate (Ca-AKG) is a key metabolite in the Krebs cycle that has garnered significant interest for its potential to extend healthspan and lifespan. In vivo studies in mice have been instrumental in elucidating the effects of Ca-AKG supplementation, particularly in the context of aging and age-related pathologies. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and known signaling pathways based on key findings from peer-reviewed literature. The aim is to equip researchers with the necessary information to design and execute robust in vivo studies investigating Ca-AKG in mice.

Recommended Dosage and Administration of Ca-AKG

The most widely adopted and effective method for long-term Ca-AKG administration in mice is through dietary supplementation. A concentration of 2% (w/w) Ca-AKG in the standard rodent chow has been shown to extend lifespan and healthspan in aged mice.[1]

Table 1: Summary of Ca-AKG Dosage and Administration in Mice

ParameterRecommended SpecificationReference
Compound Calcium Alpha-Ketoglutarate (Ca-AKG)Asadi Shahmirzadi et al., 2020
Dosage 2% (w/w) in dietAsadi Shahmirzadi et al., 2020
Administration Route Oral (mixed with standard chow)Asadi Shahmirzadi et al., 2020
Mouse Strain C57BL/6Asadi Shahmirzadi et al., 2020
Age of Mice 18 months (for aging studies)Asadi Shahmirzadi et al., 2020
Duration Lifelong or for the duration of the studyAsadi Shahmirzadi et al., 2020

Experimental Protocols

Protocol 1: Preparation of Ca-AKG Supplemented Diet

This protocol details the preparation of a 2% (w/w) Ca-AKG supplemented diet, based on the methodology described in foundational studies.

Materials:

  • Standard rodent chow (e.g., Teklad 2918)

  • Calcium Alpha-Ketoglutarate (Ca-AKG), pure

  • Industrial food mixer

  • Pellet mill (optional, for re-pelleting)

  • Irradiation source (optional, for sterilization)

Procedure:

  • Calculate the required amounts: Determine the total amount of diet to be prepared. For a 2% (w/w) Ca-AKG diet, for every 980g of standard chow, 20g of Ca-AKG is required.

  • Homogeneous Mixing:

    • Ensure the standard chow is in a powdered or easily mixable form. If starting with pellets, they must be ground into a fine powder.

    • In a large, industrial-grade mixer, combine the powdered chow and the calculated amount of Ca-AKG.

    • Mix at a low to medium speed for at least 20 minutes to ensure a homogenous distribution of the Ca-AKG throughout the feed.[1]

  • Re-pelleting (Optional but Recommended):

    • If the diet was ground, it is recommended to re-pellet the mixture. This prevents the animals from selectively eating parts of the feed and ensures consistent dosage.

    • Pass the mixed powder through a pellet mill according to the manufacturer's instructions.

  • Sterilization (Optional):

    • If required for your facility's specific pathogen-free (SPF) conditions, the final pelleted diet can be sterilized by irradiation.

  • Storage: Store the prepared diet in airtight containers in a cool, dry place to prevent degradation of the Ca-AKG.

Protocol 2: Mouse Frailty Index Assessment

The frailty index is a cumulative measure of age-related deficits. This protocol is adapted from the methods used in key Ca-AKG aging studies. The assessment should be performed by a trained observer who is blinded to the treatment groups.

Procedure:

  • Observation Period: Allow the mouse to acclimate in a clean, open-field arena for 5-10 minutes before starting the assessment.

  • Scoring: Assess a total of 31 non-invasive clinical signs of frailty. Each deficit is scored as either 0 (absent) or 1 (present).

  • Calculation of Frailty Index: The frailty index is calculated as the total number of deficits present divided by the total number of deficits measured (31).

    • Frailty Index = (Sum of scores) / 31

Table 2: Parameters for Mouse Frailty Index Assessment

CategoryDeficitDescription
General Appearance Fur Color LossSignificant graying of the coat
Poor Coat ConditionLack of grooming, matted fur
PiloerectionHair standing on end
DermatitisVisible skin inflammation or lesions
Loss of WhiskersSignificant whisker loss
Body Condition Body Condition ScoreScored on a scale, with low scores indicating emaciation
KyphosisCurvature of the spine
TumorsPalpable or visible tumors
Movement & Posture Gait DisorderUncoordinated or abnormal walking
TremorInvoluntary shaking
Abnormal PostureHunched or unusual resting posture
Eyes & Nose Eye DischargeAny discharge from the eyes
Corneal OpacityCloudiness of the cornea
Nasal DischargeAny discharge from the nose
Other ProlapseProtrusion of an organ
And 16 other specific health deficits(Refer to original publications for a complete list)

Signaling Pathways and Visualizations

Ca-AKG is believed to exert its beneficial effects through multiple signaling pathways, primarily by reducing chronic inflammation. A key mechanism identified is the induction of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Hypothesized Ca-AKG Signaling Pathway Leading to IL-10 Production

While the precise molecular mechanism is still under investigation, a plausible pathway involves the Calcium-Sensing Receptor (CaSR). The "calcium" component of Ca-AKG may activate CaSR on immune cells, such as T-cells, leading to a signaling cascade that upregulates the transcription and secretion of IL-10.

Ca_AKG_Pathway Ca_AKG Ca-AKG CaSR Calcium-Sensing Receptor (CaSR) Ca_AKG->CaSR Activates PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Signaling_Cascade Downstream Signaling Cascade Ca_release->Signaling_Cascade Initiates NFAT NFAT Activation Signaling_Cascade->NFAT IL10_Gene IL-10 Gene Transcription NFAT->IL10_Gene Promotes IL10_Protein IL-10 Secretion IL10_Gene->IL10_Protein Inflammation Reduced Inflammation IL10_Protein->Inflammation

Caption: Hypothesized Ca-AKG signaling pathway for IL-10 production.

Experimental Workflow for In Vivo Ca-AKG Studies

The following diagram outlines a typical experimental workflow for investigating the effects of Ca-AKG in a mouse aging study.

Experimental_Workflow Start Start: 18-month-old C57BL/6 Mice Randomization Randomization Start->Randomization Control Control Group (Standard Diet) Randomization->Control Treatment Treatment Group (2% Ca-AKG Diet) Randomization->Treatment Monitoring Longitudinal Monitoring (Lifespan, Body Weight, Food Intake) Control->Monitoring Treatment->Monitoring Frailty Frailty Index Assessment (Monthly) Monitoring->Frailty Blood Blood Collection (Periodic) Monitoring->Blood Endpoint Endpoint: Necropsy & Tissue Collection Monitoring->Endpoint Data Data Analysis & Interpretation Frailty->Data Analysis Biomarker Analysis (Cytokines, Metabolites) Blood->Analysis Analysis->Data Endpoint->Data

Caption: General experimental workflow for a Ca-AKG mouse aging study.

Conclusion

The administration of 2% (w/w) Ca-AKG in the diet of mice is a well-established and effective method for studying its effects on aging and healthspan. The provided protocols for diet preparation and frailty assessment offer a standardized approach for conducting these in vivo studies. The hypothesized signaling pathway involving the Calcium-Sensing Receptor and IL-10 provides a framework for further mechanistic investigations. By utilizing these detailed application notes and protocols, researchers can contribute to the growing body of knowledge on the therapeutic potential of Ca-AKG.

References

Preparing a Stable Stock Solution of Calcium α-Ketoglutarate for Cellular and Molecular Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Calcium alpha-ketoglutarate (Ca-AKG) is a key metabolic intermediate that plays a crucial role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule. Its involvement in fundamental cellular processes has made it a compound of significant interest in research areas ranging from aging and metabolic diseases to cancer biology. To facilitate reproducible and reliable experimental outcomes, the proper preparation and storage of a stable stock solution of Ca-AKG is paramount. This document provides detailed application notes and protocols for the preparation of Ca-AKG stock solutions for use in a variety of research applications.

Application Notes

Calcium α-ketoglutarate is a white to off-white crystalline powder. It is described as being slightly soluble in water, with its solubility potentially increasing in acidic conditions.[1] An aqueous solution of Ca-AKG is weakly alkaline, with a pH in the range of 7-9.[1] For experimental purposes, it is crucial to start with a high-purity grade of Ca-AKG. The monohydrate form is often preferred for its higher solubility compared to the anhydrous form.

The stability of Ca-AKG in solution is influenced by several factors including pH, temperature, and exposure to light. It is relatively stable to light and heat but can undergo decarboxylation to form succinic acid under strong acidic or alkaline conditions or at high temperatures.[1] Therefore, it is recommended to prepare stock solutions in a buffered solution at a physiological pH and to store them at low temperatures. While some sources suggest that aqueous solutions of α-ketoglutaric acid should not be stored for more than one day, preparing concentrated stock solutions in appropriate solvents and storing them at -20°C or -80°C can extend their shelf-life significantly.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of a stable Calcium α-ketoglutarate stock solution.

Table 1: Solubility of α-Ketoglutaric Acid

SolventSolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
Ethanol~10 mg/mL[2]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[2]
Dimethyl Formamide (DMF)~10 mg/mL[2]

Note: The solubility data is for α-ketoglutaric acid. The solubility of the calcium salt may differ. It is always recommended to perform a small-scale test to confirm solubility before preparing a large batch of stock solution.

Table 2: Stability and Storage of Calcium α-Ketoglutarate

FormStorage TemperatureStability DurationReference
Powder-20°C≥ 4 years[2]
In Solvent-80°C≥ 1 year[3]
Aqueous Solution (α-ketoglutaric acid)Room TemperatureNot recommended for more than one day[2]

Experimental Protocols

This section provides a detailed protocol for the preparation of a 100 mM stock solution of Calcium α-ketoglutarate in sterile water.

Protocol: Preparation of 100 mM Calcium α-Ketoglutarate Stock Solution

Materials:

  • Calcium α-ketoglutarate (Ca-AKG) powder (high purity)

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Sterile serological pipettes

  • Pipette aid

  • -20°C or -80°C freezer for storage

Procedure:

  • Calculate the required mass of Ca-AKG:

    • The molecular weight of Calcium α-ketoglutarate monohydrate (C₅H₄CaO₅·H₂O) is approximately 202.19 g/mol .

    • To prepare 10 mL of a 100 mM stock solution, you will need:

      • Mass (g) = 0.1 mol/L * 0.010 L * 202.19 g/mol = 0.20219 g (or 202.19 mg)

  • Weigh the Ca-AKG powder:

    • Using an analytical balance, carefully weigh out the calculated amount of Ca-AKG powder onto a piece of weighing paper.

  • Dissolve the Ca-AKG:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating.

  • Adjust the final volume:

    • Once the Ca-AKG is completely dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • Draw the Ca-AKG solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This will remove any potential microbial contamination without the use of heat, which could degrade the compound. Do not autoclave the Ca-AKG solution.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can affect the stability of the solution.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage (up to one year).[3]

Quality Control:

  • Visual Inspection: The final stock solution should be clear and free of any precipitates.

  • pH Measurement (Optional): The pH of the solution can be checked to ensure it is within the expected neutral to slightly alkaline range.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the Ca-AKG stock solution and its central role in key signaling pathways.

G cluster_workflow Experimental Workflow: Ca-AKG Stock Solution Preparation start Start calculate Calculate Mass of Ca-AKG start->calculate weigh Weigh Ca-AKG Powder calculate->weigh dissolve Dissolve in Sterile Water weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable stock solution of Calcium α-ketoglutarate.

G cluster_signaling Central Role of α-Ketoglutarate in Cellular Signaling cluster_krebs Krebs Cycle cluster_mTOR_AMPK Metabolic Regulation cluster_HIF Hypoxia Response AKG α-Ketoglutarate Succinyl_CoA Succinyl_CoA AKG->Succinyl_CoA α-KGDH mTOR mTOR Signaling AKG->mTOR Inhibits AMPK AMPK Signaling AKG->AMPK Activates PHD Prolyl Hydroxylases (PHDs) AKG->PHD Cofactor Isocitrate Isocitrate Isocitrate->AKG IDH Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Autophagy Autophagy AMPK->Autophagy Promotes HIF1a HIF-1α Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes PHD->HIF1a Degradation Glutamine Glutamine Glutamine->AKG Glutaminolysis

Caption: α-Ketoglutarate's role in Krebs cycle, mTOR/AMPK, and HIF-1α signaling.

References

Application of Calcium Alpha-Ketoglutarate (Ca-AKG) in Longevity and Anti-Aging Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Alpha-Ketoglutarate (Ca-AKG) has emerged as a promising molecule in the field of longevity and anti-aging research. As a stable form of Alpha-Ketoglutarate (AKG), a key intermediate in the Krebs cycle, Ca-AKG plays a crucial role in cellular energy metabolism, epigenetic regulation, and inflammation modulation.[1][2] AKG levels naturally decline with age, and supplementation with Ca-AKG has been shown to extend lifespan and, more significantly, healthspan in various model organisms.[3][4] These application notes provide a comprehensive overview of the use of Ca-AKG in research models, including quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Ca-AKG on lifespan, healthspan, and biological age in different research models.

Table 1: Effects of Ca-AKG on Lifespan and Healthspan in Mice

ParameterSexTreatment GroupControl GroupPercentage ChangeReference
Median Lifespan (Cohort 1)FemaleCa-AKGStandard Diet+16.6%[3][5]
Maximum Lifespan (Cohort 1)FemaleCa-AKGStandard Diet+19.7%[3][5]
Median Lifespan (Cohort 2)FemaleCa-AKGStandard Diet+10.5%[3]
Maximum Lifespan (Cohort 2)FemaleCa-AKGStandard Diet+8%[3]
Frailty Index ReductionFemale & MaleCa-AKGStandard DietSignificant Reduction[3][6]
Healthspan ExtensionFemale & MaleCa-AKGStandard Diet~50%[7]

Table 2: Effects of Ca-AKG on Biological Age in Humans (TruAge DNA Methylation Test)

ParameterStudy PopulationDuration of SupplementationDosageAverage Reduction in Biological AgeReference
Biological Age42 individuals (mixed gender)4-10 months (average 7 months)1 gram/day Ca-AKG8 years[2][4][8][9][10]
Biological Age (Males)28 malesAverage 7 months1 gram/day Ca-AKG + Vitamin A8.44 years[8][9]
Biological Age (Females)14 femalesAverage 7 months1 gram/day Ca-AKG + Vitamin D6.98 years[8][9]

Key Signaling Pathways and Mechanisms of Action

Ca-AKG is believed to exert its pro-longevity effects through several interconnected pathways. The primary mechanisms include the inhibition of the mTOR (mechanistic target of rapamycin) pathway and the activation of the AMPK (AMP-activated protein kinase) pathway, which are highly conserved regulators of aging.[11][12][13][14] Additionally, Ca-AKG influences epigenetic regulation by acting as a cofactor for enzymes involved in DNA and histone demethylation, and it helps to reduce chronic inflammation associated with aging.[1][15][16]

Ca_AKG_Signaling_Pathways Ca_AKG Ca-AKG mTOR mTOR Signaling (Pro-aging) Ca_AKG->mTOR Inhibits AMPK AMPK Signaling (Pro-longevity) Ca_AKG->AMPK Activates Inflammation Chronic Inflammation (e.g., IL-6) Ca_AKG->Inflammation Reduces Epigenetic_Alterations Epigenetic Alterations (DNA Methylation) Ca_AKG->Epigenetic_Alterations Modulates Longevity Increased Lifespan & Healthspan mTOR->Longevity Inhibits AMPK->Longevity Promotes Inflammation->Longevity Inhibits Epigenetic_Alterations->Longevity Influences

Caption: Ca-AKG's influence on key longevity signaling pathways.

Experimental Protocols

Protocol 1: Assessment of Lifespan and Healthspan in a Murine Model

This protocol outlines the methodology for evaluating the effect of Ca-AKG supplementation on the lifespan and healthspan (frailty) of aging mice.

1. Animal Model and Housing:

  • Species: C57BL/6 mice are a commonly used strain in aging research.

  • Age: Begin Ca-AKG supplementation in middle-aged mice (e.g., 18 months old) to model a late-life intervention.[3][6]

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.[6] Provide ad libitum access to food and water.

2. Diet and Supplementation:

  • Control Group: Feed a standard chow diet.

  • Treatment Group: Feed the standard chow diet supplemented with 2% (w/w) Ca-AKG.[3][6] Ensure homogeneous mixing of the Ca-AKG into the feed pellets.

3. Lifespan Assessment:

  • Monitor mice daily for health status and mortality.

  • Record the date of death for each mouse to construct survival curves.

  • Analyze survival data using Kaplan-Meier survival analysis.

4. Healthspan Assessment (Frailty Index):

  • Conduct a frailty index assessment at regular intervals (e.g., monthly) starting from the initiation of the treatment.

  • The frailty index is a cumulative measure of age-related health deficits. A validated mouse clinical frailty index can be used, which typically includes the assessment of 31 non-invasive parameters.[3][17]

  • Parameters to Assess: These include changes in coat condition (color, alopecia), presence of dermatitis, loss of whiskers, gait disorders, tail stiffening, kyphosis (curvature of the spine), hearing loss, vision loss (corneal opacity), and general signs of discomfort or distress.[3][18]

  • Scoring: Assign a score for each deficit (e.g., 0 for no deficit, 0.5 for mild, 1 for severe). The frailty index is calculated as the proportion of deficits present in an individual mouse.

  • Data Analysis: Compare the trajectory of the frailty index over time between the control and Ca-AKG treated groups using appropriate statistical models for longitudinal data.[6]

Murine_Lifespan_Workflow Start Start: 18-month-old C57BL/6 Mice Diet_Allocation Dietary Allocation Start->Diet_Allocation Control_Diet Control Group: Standard Chow Diet_Allocation->Control_Diet Randomize Treatment_Diet Treatment Group: 2% Ca-AKG Chow Diet_Allocation->Treatment_Diet Randomize Monitoring Longitudinal Monitoring Control_Diet->Monitoring Treatment_Diet->Monitoring Lifespan_Assessment Lifespan Assessment: Record Mortality Monitoring->Lifespan_Assessment Healthspan_Assessment Healthspan Assessment: Monthly Frailty Index Monitoring->Healthspan_Assessment Data_Analysis Data Analysis: Survival Curves & Frailty Trajectories Lifespan_Assessment->Data_Analysis Healthspan_Assessment->Data_Analysis

Caption: Workflow for assessing Ca-AKG's effect on mouse lifespan and healthspan.

Protocol 2: Evaluation of Biological Age Reversal in Humans using DNA Methylation Clocks

This protocol describes a non-invasive method to assess the impact of Ca-AKG supplementation on a biomarker of aging in a human cohort.

1. Study Population:

  • Recruit a cohort of middle-aged to older adults (e.g., 40-70 years old).

  • Collect baseline data on chronological age, sex, lifestyle factors (diet, exercise, smoking), and any existing medical conditions.

2. Supplementation Regimen:

  • Dosage: Administer 1 gram of Ca-AKG per day, often in a timed-release formulation to improve bioavailability.[8][19]

  • Formulation: In some studies, Ca-AKG is combined with vitamins (e.g., Vitamin A for men, Vitamin D for women).[8][20]

  • Duration: The intervention period can range from 4 to 10 months, with an average of 7 months being effective in previous studies.[4][8][9]

3. Sample Collection:

  • Collect saliva or blood samples at baseline (before supplementation) and at the end of the study period. Saliva is often preferred for its non-invasive nature.[9]

4. DNA Methylation Analysis:

  • Extract DNA from the collected samples.

  • Use a validated epigenetic aging clock, such as the TruAge™ DNA methylation test, to determine biological age. These clocks measure the methylation levels at specific CpG sites in the genome that are known to correlate with age.[8][19]

5. Data Analysis:

  • Compare the biological age of each participant at baseline and at the end of the study.

  • Calculate the change in biological age for each individual.

  • Use paired statistical tests to determine if there is a significant change in biological age for the entire cohort.

  • Analyze subgroups based on sex or other baseline characteristics to identify any differential effects.

Human_Biological_Age_Workflow Recruitment Recruit Human Cohort (40-70 years) Baseline Baseline Assessment: - Saliva/Blood Sample - Lifestyle Questionnaire Recruitment->Baseline Supplementation Ca-AKG Supplementation (1g/day for ~7 months) Baseline->Supplementation DNA_Analysis DNA Methylation Analysis (Epigenetic Clock) Baseline->DNA_Analysis Baseline DNA Endpoint End-of-Study Assessment: - Saliva/Blood Sample Supplementation->Endpoint Endpoint->DNA_Analysis Endpoint DNA Age_Calculation Calculate Biological Age (Baseline vs. Endpoint) DNA_Analysis->Age_Calculation Statistical_Analysis Statistical Analysis: Paired t-test Age_Calculation->Statistical_Analysis

Caption: Workflow for assessing Ca-AKG's effect on human biological age.

Conclusion

Ca-AKG supplementation presents a compelling intervention strategy in the study of aging. The data from various research models consistently demonstrate its potential to extend healthspan and, in some cases, lifespan. The provided protocols offer a framework for researchers to investigate the effects of Ca-AKG in their own experimental settings. Future research should continue to elucidate the precise molecular mechanisms and explore the long-term safety and efficacy of Ca-AKG in humans.

References

Application Notes and Protocols: In Vitro Assays to Measure the Impact of Calcium Alpha-Ketoglutarate on Cellular Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) is a salt of alpha-ketoglutarate (AKG), a key intermediate in the Krebs (citric acid) cycle, which is central to cellular energy production.[1] Emerging research suggests that Ca-AKG plays a significant role in cellular metabolism, mitochondrial health, and may modulate pathways associated with longevity.[2] As a critical metabolite, AKG participates in ATP production, amino acid synthesis, and redox homeostasis.[1][3] These application notes provide detailed protocols for in vitro assays designed to measure the impact of Ca-AKG on cellular respiration, a fundamental process for assessing mitochondrial function.

The following protocols are intended as a guide for researchers. It is crucial to note that optimal conditions, including cell type, seeding density, and Ca-AKG concentration, should be empirically determined for each specific experimental system.

Key In Vitro Assays

Two primary assays are recommended for evaluating the impact of Ca-AKG on cellular respiration:

  • Seahorse XF Cell Mito Stress Test: This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.

  • ATP Production Assay: This assay directly quantifies the total cellular ATP levels, offering a direct measurement of the energy status of the cells in response to Ca-AKG treatment.

Seahorse XF Cell Mito Stress Test

Principle

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. The Cell Mito Stress Test utilizes sequential injections of mitochondrial respiratory chain inhibitors to reveal a comprehensive profile of mitochondrial function.[3][4]

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment & Assay cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF plate Prepare_Media Prepare assay medium with or without Ca-AKG Incubate Incubate cells with Ca-AKG Prepare_Media->Incubate Run_Assay Run Seahorse XF Mito Stress Test Incubate->Run_Assay Hydrate_Cartridge Hydrate sensor cartridge Load_Inhibitors Load mitochondrial stress test compounds Hydrate_Cartridge->Load_Inhibitors Load_Inhibitors->Run_Assay Analyze_Data Analyze OCR and ECAR data Run_Assay->Analyze_Data

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)

  • Calcium alpha-ketoglutarate (Ca-AKG), sterile solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[4]

  • Cells of interest

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density. The ideal density will vary depending on the cell type and should be determined empirically to ensure a confluent monolayer on the day of the assay.

    • Incubate the plate overnight in a standard cell culture incubator (37°C, 5% CO2).

  • Assay Preparation (Day 2):

    • Hydrate the Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator for at least 4 hours (or overnight).

    • Prepare Ca-AKG Treatment Media: Prepare fresh assay medium. For the experimental group, supplement the medium with the desired concentration of Ca-AKG. A concentration range of 0.1 mM to 10 mM has been used in some in vitro studies with alpha-ketoglutarate, though the optimal concentration is cell-type dependent and should be determined via a dose-response experiment.[5] The control group should receive the vehicle control.

    • Cell Treatment: Remove the cell culture medium from the plate and replace it with the prepared assay medium (with or without Ca-AKG). Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Prepare Inhibitor Plate: Prepare the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium according to the manufacturer's instructions.[4] Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors.

Data Analysis and Interpretation

The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration.

Table 1: Expected Impact of Calcium Alpha-Ketoglutarate on Mitochondrial Respiration Parameters.

ParameterDescriptionExpected Effect of Ca-AKG
Basal Respiration The baseline oxygen consumption of the cells.May increase, reflecting enhanced mitochondrial activity.
ATP Production-Linked Respiration The portion of basal respiration used for ATP synthesis.Likely to increase as AKG is a key substrate for the Krebs cycle.
Proton Leak Oxygen consumption not coupled to ATP production.May decrease, indicating improved mitochondrial coupling efficiency.
Maximal Respiration The maximum OCR achieved after uncoupling with FCCP.May increase, suggesting a higher capacity for mitochondrial respiration.
Spare Respiratory Capacity The difference between maximal and basal respiration.May increase, indicating an enhanced ability to respond to energetic demands.

Note: The expected effects are based on the known roles of AKG in cellular metabolism. Actual results may vary depending on the cell type and experimental conditions.

ATP Production Assay

Principle

This assay quantifies the total cellular ATP concentration using a luciferase-based reaction. ATP is the primary energy currency of the cell, and its levels are a direct indicator of cellular energetic status.[2]

Experimental Workflow

ATP_Workflow cluster_prep Cell Culture & Treatment cluster_assay ATP Measurement cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with Ca-AKG Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release ATP Treat_Cells->Lyse_Cells Add_Reagent Add ATP assay reagent (luciferase) Lyse_Cells->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_ATP Calculate ATP concentration from standard curve Measure_Luminescence->Calculate_ATP

Caption: Workflow for the ATP Production Assay.

Protocol

Materials:

  • Cells of interest

  • 96-well white, opaque-bottom plates

  • Calcium alpha-ketoglutarate (Ca-AKG), sterile solution

  • ATP Assay Kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white, opaque-bottom plate at an optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of Ca-AKG (e.g., 0.1 mM, 1 mM, 10 mM) and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours). It is advisable to perform a time-course experiment to determine the optimal treatment duration.

  • ATP Measurement:

    • Follow the specific instructions provided with the commercial ATP assay kit.[2]

    • Typically, this involves lysing the cells to release ATP and then adding a reagent containing luciferase and its substrate, D-luciferin.

    • The luminescence generated is proportional to the amount of ATP present.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Measure the luminescence of the samples using a luminometer.

    • Calculate the ATP concentration in each sample by interpolating from the standard curve.

    • Normalize the ATP concentration to the cell number or total protein content for each well.

Data Presentation

Table 2: Hypothetical Quantitative Data on the Effect of Calcium Alpha-Ketoglutarate on Cellular ATP Production.

Ca-AKG Concentration (mM)ATP Production (pmol/µg protein)Fold Change vs. Control
0 (Control)100 ± 51.0
0.1115 ± 71.15
1.0130 ± 81.30
10.0125 ± 61.25

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Signaling Pathways

Calcium alpha-ketoglutarate, as a salt of a key Krebs cycle intermediate, is poised to influence cellular respiration through multiple pathways. AKG can modulate the activity of the mTOR and AMPK signaling pathways, which are central regulators of cellular metabolism and growth.[6][7]

Ca-AKG's Influence on Cellular Respiration Signaling

CaAKG_Signaling cluster_cell Cellular Environment Ca_AKG Calcium Alpha-Ketoglutarate (Ca-AKG) Krebs_Cycle Krebs Cycle Ca_AKG->Krebs_Cycle Enters ATP_Synthase ATP Synthase (Complex V) Ca_AKG->ATP_Synthase May inhibit Krebs_Cycle->ATP_Synthase Provides Substrates (NADH, FADH2) AMPK AMPK ATP_Synthase->AMPK Regulates AMP:ATP ratio ATP_Production ATP Production ATP_Synthase->ATP_Production Generates mTOR mTOR AMPK->mTOR Inhibits Mitochondrial_Respiration Mitochondrial Respiration (OCR) AMPK->Mitochondrial_Respiration Promotes mTOR->Mitochondrial_Respiration Regulates Mitochondrial_Respiration->ATP_Production Drives

Caption: Proposed signaling pathways of Ca-AKG in cellular respiration.

Alpha-ketoglutarate can directly fuel the Krebs cycle, leading to an increased production of NADH and FADH2, which in turn drives the electron transport chain and ATP synthesis.[8] Some studies also suggest that AKG may directly inhibit ATP synthase, leading to an increase in the AMP:ATP ratio, which would activate AMPK.[9][10] Activated AMPK can then inhibit mTOR, a key regulator of cell growth and metabolism.[11] The net effect of these interactions on cellular respiration is complex and likely context-dependent, highlighting the importance of empirical investigation.

Conclusion

The in vitro assays described provide a robust framework for investigating the impact of Calcium alpha-ketoglutarate on cellular respiration. By employing the Seahorse XF Cell Mito Stress Test and ATP production assays, researchers can gain valuable insights into the bioenergetic effects of Ca-AKG. It is recommended to perform these assays in a variety of cell types and to conduct dose-response and time-course experiments to fully elucidate the compound's mechanism of action. The provided protocols and diagrams serve as a starting point for designing and executing these important studies.

References

Application Notes and Protocols: The Use of Ca-AKG in Murine Models to Investigate Healthspan Extension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-ketoglutarate (AKG) is a critical intermediate in the Krebs cycle, playing a vital role in cellular metabolism, collagen synthesis, and epigenetic regulation.[1] Recent preclinical studies have highlighted the potential of Calcium Alpha-Ketoglutarate (Ca-AKG) supplementation to extend healthspan and lifespan in animal models, making it a promising candidate for geroprotective interventions.[1][2] These application notes provide a detailed overview of the experimental use of Ca-AKG in murine models, summarizing key quantitative data and offering comprehensive protocols for researchers.

Data Presentation

Table 1: Effects of Ca-AKG Supplementation on Lifespan in C57BL/6 Mice
SexTreatment GroupMedian Lifespan Increase (%)Max Lifespan Increase (%)p-valueReference
FemaleCa-AKG16.619.7< 0.05[3]
MaleCa-AKGNot Statistically SignificantNot Statistically Significant> 0.05[3]
Table 2: Impact of Ca-AKG on Healthspan as Measured by Frailty Index in C57BL/6 Mice
SexTreatment GroupReduction in Frailty Score (%)Key Improved PhenotypesReference
FemaleCa-AKG~50Improved coat condition, reduced hair graying, decreased piloerection and pain[2][3][4]
MaleCa-AKGLess pronounced than in femalesGeneral improvement in health[4]
Table 3: Effect of Ca-AKG on Systemic Inflammatory Cytokines in Aged Mice
CytokineChange with Ca-AKGSignificanceProposed MechanismReference
IL-10Increased production by T-cells (females)SignificantSuppression of chronic inflammation[1]
Inflammatory Cytokines (general)Decreased systemic levelsSignificantInhibition of Senescence-Associated Secretory Phenotype (SASP)[1][5]

Experimental Protocols

Protocol 1: Long-Term Ca-AKG Supplementation in Aged Mice

Objective: To assess the effects of dietary Ca-AKG supplementation on the healthspan and lifespan of aged mice.

Animal Model: C57BL/6 mice, a commonly used inbred strain for aging research.

Experimental Design:

  • Animal Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize to the facility for at least two weeks before the start of the experiment.

  • Treatment Initiation: Begin Ca-AKG supplementation at 18 months of age, which is considered middle age for mice.[3]

  • Dietary Formulation:

    • Control Group: Feed a standard chow diet.

    • Treatment Group: Feed a standard chow diet supplemented with 2% (w/w) Calcium Alpha-Ketoglutarate (Ca-AKG).

  • Monitoring:

    • Monitor animal health daily.

    • Measure body weight weekly.

    • Perform frailty assessments monthly (see Protocol 2).

  • Lifespan Determination: Record the date of natural death for each mouse to determine lifespan.

  • Tissue Collection: At the end of the study or upon euthanasia, collect blood and tissues for further analysis (e.g., cytokine profiling, metabolomics, histology).

Protocol 2: Murine Frailty Index Assessment

Objective: To quantify the accumulation of health deficits in aging mice as a measure of healthspan.

Methodology: The frailty index is a cumulative measure of 31 non-invasive clinical deficits.[3]

Procedure:

  • Scoring: For each of the 31 items, a score of 1 is given if the deficit is present, and 0 if it is absent. A score of 0.5 is given for intermediate states.

  • Calculation: The frailty index is calculated as the total score divided by the total number of items (31). A higher score indicates a more frail state.[4]

  • Assessment Categories (Examples):

    • Coat and Skin: Fur color loss, alopecia, dermatitis.

    • Musculoskeletal: Gait disorders, tail stiffening, grip strength loss.

    • Craniofacial: Eye discharge, cataracts, hearing loss.

    • General: Piloerection, lethargy, breathing rate abnormalities.

Note: For a comprehensive list and detailed scoring instructions, researchers should refer to established murine frailty index protocols.

Signaling Pathways and Experimental Workflow

Ca-AKG Signaling Pathways

Ca_AKG_Signaling cluster_CaAKG Ca-AKG Supplementation cluster_Cellular Cellular Mechanisms cluster_Outcomes Healthspan Outcomes Ca-AKG Ca-AKG AMPK AMPK Ca-AKG->AMPK Activates mTOR mTOR Ca-AKG->mTOR Inhibits SASP_Inhibition SASP Inhibition Ca-AKG->SASP_Inhibition Leads to AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Healthspan Healthspan Autophagy->Healthspan Improves SASP_Inhibition->Healthspan Improves

Caption: Ca-AKG influences healthspan by activating AMPK and inhibiting mTOR signaling.

Experimental Workflow for Ca-AKG Murine Studies

Experimental_Workflow Start Start: 18-month-old C57BL/6 Mice Diet Dietary Intervention: Control vs. 2% Ca-AKG Start->Diet Monitoring Longitudinal Monitoring: - Body Weight - Daily Health Checks Diet->Monitoring Frailty Monthly Frailty Index Assessment (31 parameters) Monitoring->Frailty Monthly Lifespan Lifespan Recording: (Time to natural death) Monitoring->Lifespan Endpoint Endpoint Analysis: - Cytokine Profiling - Metabolomics - Histology Frailty->Endpoint Lifespan->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: Workflow for assessing Ca-AKG's effects on mouse healthspan and lifespan.

Discussion and Future Directions

The presented data and protocols summarize the current understanding of Ca-AKG's effects on healthspan in murine models. The robust findings, particularly in female mice, highlight the therapeutic potential of this endogenous metabolite.[1] The proposed mechanisms involving AMPK activation and mTOR inhibition are consistent with known longevity pathways.[1][6]

Future research should focus on several key areas:

  • Dose-Response Studies: Investigating different concentrations of Ca-AKG to determine the optimal dose for healthspan extension.

  • Combination Therapies: Exploring the synergistic effects of Ca-AKG with other geroprotective interventions, such as exercise or other compounds.[7]

  • Translational Studies: Clinical trials in humans are underway to determine if the benefits observed in mice translate to human aging.[2][8] These trials will assess biomarkers of aging, including epigenetic clocks and inflammatory markers.[8]

  • Mechanism of Action: Further elucidation of the downstream targets of Ca-AKG and its impact on various cellular processes, including the gut microbiome, is warranted.[3]

These application notes and protocols provide a solid foundation for researchers to design and execute rigorous preclinical studies on Ca-AKG, ultimately contributing to the development of evidence-based strategies to promote healthy aging.

References

Methods for quantifying alpha-ketoglutarate levels in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Accurate Measurement of a Key Metabolic Intermediate

For researchers, scientists, and drug development professionals, the precise quantification of alpha-ketoglutarate (α-KG), a pivotal intermediate in numerous metabolic pathways, is crucial for advancing our understanding of cellular metabolism, disease pathogenesis, and therapeutic interventions. This document provides detailed application notes and experimental protocols for the robust and reliable measurement of α-KG in various biological samples.

Introduction to Alpha-Ketoglutarate

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a key molecule at the intersection of carbon and nitrogen metabolism. It is a central intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, α-KG is involved in amino acid synthesis, nitrogen transport, and acts as a cofactor for various enzymes, including those involved in epigenetic regulation.[3][4] Given its multifaceted roles, aberrant α-KG levels have been implicated in a range of conditions, including metabolic disorders and cancer.[5]

Methods for Alpha-Ketoglutarate Quantification

Several analytical methods are available for the quantification of α-KG in biological samples, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, sample type, and available instrumentation. The primary methods include:

  • Colorimetric and Fluorometric Assays: These methods are based on enzymatic reactions that produce a colored or fluorescent product proportional to the α-KG concentration. They are well-suited for high-throughput screening in a 96-well plate format.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of α-KG. It is considered the gold standard for metabolic analysis.[8][9]

The following sections provide detailed protocols and quantitative data for these methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different α-KG quantification methods, providing a basis for comparison.

Table 1: Performance Characteristics of Alpha-Ketoglutarate Quantification Methods

MethodSample Type(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
Colorimetric Assay Plasma, Serum, Tissue Homogenates, Cell Lysates~13 µM~50 µM50 - 1,000 µM
Fluorometric Assay Plasma, Serum, Tissue Homogenates, Cell Lysates~1 µM~10 µM10 - 200 µM
LC-MS/MS Human Plasma, Urine40 ng/mL100 ng/mL100 - 2,500 ng/mL[10]

Table 2: Reported Alpha-Ketoglutarate Concentrations in Biological Samples

Sample TypeOrganismConcentration RangeMethod UsedReference
PlasmaHumanLower in patients with coronary heart diseaseHPLC[11]
SerumHumanVaries with metabolic stateNot specified[12]
UrineHumanNot specifiedLC-MS/MS[8]
C2C12 CellsMouseDependent on culture conditionsNot specified[13]

Experimental Protocols

Colorimetric and Fluorometric Enzymatic Assays

These assays are based on the principle that α-KG is converted to pyruvate in a coupled enzymatic reaction. The resulting pyruvate is then used to generate a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).[6][7]

Experimental Workflow:

G Colorimetric/Fluorometric Assay Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Plasma, Serum, Tissue, Cells) Deproteinization Deproteinization (e.g., 10 kDa MWCO filter) Sample->Deproteinization Standard α-KG Standard Standard_Curve Prepare Standard Curve Standard->Standard_Curve Reagent Assay Reagents Reaction_Mix Prepare Reaction Mix Reagent->Reaction_Mix Plate Add Samples, Standards, and Reaction Mix to 96-well plate Deproteinization->Plate Standard_Curve->Plate Reaction_Mix->Plate Incubate Incubate at 37°C Plate->Incubate Read Read Absorbance (570 nm) or Fluorescence (Ex/Em = 535/587 nm) Incubate->Read Calculate Calculate α-KG Concentration Read->Calculate

Caption: Workflow for colorimetric and fluorometric α-KG assays.

Detailed Protocol:

A. Sample Preparation:

  • Serum/Plasma:

    • Collect blood and process to obtain serum or plasma.

    • Deproteinize samples using a 10 kDa molecular weight cutoff (MWCO) spin filter.[6]

  • Tissue Homogenates:

    • Homogenize ~20 mg of tissue in 100 µL of ice-cold assay buffer.[6]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[6]

    • Deproteinize the supernatant using a 10 kDa MWCO spin filter.[6]

  • Cell Lysates:

    • Homogenize 2 x 10^6 cells in 100 µL of ice-cold assay buffer.[6]

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]

    • Deproteinize the supernatant using a 10 kDa MWCO spin filter.[6]

B. Reagent Preparation:

  • Prepare assay buffer, enzyme mixes, and probe solutions according to the manufacturer's instructions. Most commercial kits provide ready-to-use or concentrated solutions.

C. Standard Curve Preparation:

  • Prepare a series of α-KG standards in the assay buffer. A typical range for the colorimetric assay is 0 to 10 nmol/well, and for the fluorometric assay is 0 to 1 nmol/well.[6]

D. Assay Procedure:

  • Add 50 µL of deproteinized samples and standards to a 96-well plate.[6]

  • Prepare the reaction mix containing the converting enzyme, development enzyme, and probe.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[6]

  • Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[6]

E. Data Analysis:

  • Subtract the blank reading from all sample and standard readings.

  • Plot the standard curve and determine the equation of the line.

  • Calculate the concentration of α-KG in the samples using the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of α-KG.

Experimental Workflow:

LC-MS/MS Workflow for α-KG Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Derivatization Derivatization (e.g., with N-methyl imidazole) Sample->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction LC Liquid Chromatography (e.g., C8 or C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI, SRM mode) LC->MS Quantification Quantification using Internal Standard MS->Quantification

Caption: Workflow for LC-MS/MS-based α-KG quantification.

Detailed Protocol (example for human plasma): [8][9]

A. Sample Preparation:

  • Derivatization:

    • To a plasma sample, add N-methyl imidazole and trifluoroacetic anhydride to derivatize α-KG.[9]

    • Optimize reaction temperature and time for maximum yield.[9]

  • Extraction:

    • Extract the derivatized α-KG using methyl tertiary butyl ether or perform solid-phase extraction (SPE).[9]

    • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

B. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm) or equivalent.[9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid (e.g., 65:35 v/v).[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40°C.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode. For the N-methyl imidazole derivative, positive mode is used.[9]

    • Detection: Selected Reaction Monitoring (SRM). Monitor specific precursor-to-product ion transitions for α-KG and an internal standard. For the imidazole derivative of α-KG, a transition of m/z 197 -> fragment ions can be used.[9]

C. Data Analysis:

  • Integrate the peak areas for α-KG and the internal standard.

  • Calculate the peak area ratio.

  • Quantify the concentration of α-KG in the samples using a calibration curve prepared with known concentrations of α-KG standards and a fixed concentration of the internal standard.

Signaling Pathways Involving Alpha-Ketoglutarate

The accurate quantification of α-KG is essential for studying its role in various signaling pathways.

1. Tricarboxylic Acid (TCA) Cycle:

α-KG is a central intermediate in the TCA cycle, which occurs in the mitochondria and is the main source of cellular energy.[5][14]

α-KG in the Tricarboxylic Acid (TCA) Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Caption: The central role of α-KG in the TCA cycle.

2. Nitrogen Metabolism and Transport:

α-KG plays a critical role in nitrogen metabolism by acting as a nitrogen acceptor, facilitating the transport and assimilation of ammonia.[3][15]

α-KG in Nitrogen Metabolism cluster_transamination Transamination cluster_deamination Oxidative Deamination AminoAcid Amino Acid AlphaKetoAcid α-Keto Acid AminoAcid->AlphaKetoAcid Glutamate Glutamate AminoAcid:e->Glutamate:w Transaminase AlphaKetoglutarate α-Ketoglutarate AlphaKetoglutarate->Glutamate Glutamate2 Glutamate AlphaKetoglutarate2 α-Ketoglutarate Glutamate2->AlphaKetoglutarate2 Glutamate Dehydrogenase Ammonia NH4+ Influence of α-KG on mTOR Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 AlphaKetoglutarate α-Ketoglutarate AlphaKetoglutarate->mTORC1 Modulates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Application Notes and Protocols: Investigating the Effect of Calcium Alpha-Ketoglutarate (Ca-AKG) on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental design to investigate the effects of Ca-AKG on muscle protein synthesis, including in vitro and in vivo protocols.

Experimental Design

Hypothesis

Supplementation with Ca-AKG stimulates muscle protein synthesis through the activation of the Akt/mTOR signaling pathway.

Objectives
  • To determine the effect of Ca-AKG on the rate of muscle protein synthesis in vitro (C2C12 myotubes) and in vivo (mouse model).

  • To elucidate the molecular mechanism by which Ca-AKG influences muscle protein synthesis by examining the phosphorylation status of key proteins in the Akt/mTOR pathway.

Experimental Groups

In Vitro (C2C12 myotubes):

  • Control (vehicle)

  • Ca-AKG (various concentrations to determine dose-response)

  • Positive Control (e.g., Insulin or Leucine)

  • Negative Control (mTOR inhibitor, e.g., Rapamycin) + Ca-AKG

In Vivo (C57BL/6 mice):

  • Control (vehicle administration)

  • Ca-AKG administration (dose determined from literature or pilot studies)

  • Positive Control (e.g., resistance exercise)

  • Negative Control (e.g., dexamethasone to induce muscle atrophy) + Ca-AKG

Data Presentation

Quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Muscle Protein Synthesis Rate in C2C12 Myotubes

Treatment GroupCa-AKG Concentration (mM)Protein Synthesis Rate (Arbitrary Units)Fold Change vs. Controlp-value
Control01.0-
Ca-AKGX
Ca-AKGY
Ca-AKGZ
Positive Control-
Negative Control + Ca-AKGZ

Table 2: In Vivo Muscle Protein Synthesis Rate in Mouse Gastrocnemius Muscle

Treatment GroupProtein Synthesis Rate (%/hour)Fold Change vs. Controlp-value
Control1.0-
Ca-AKG
Positive Control
Negative Control + Ca-AKG

Table 3: Western Blot Densitometry Analysis of Akt/mTOR Pathway Activation (In Vitro & In Vivo)

Treatment Groupp-mTOR/mTOR Ratiop-S6K1/S6K1 Ratiop-4EBP1/4EBP1 Ratio
Control
Ca-AKG
Positive Control
Negative Control + Ca-AKG

Signaling Pathway and Experimental Workflow Diagrams

CaAKG_mTOR_Pathway Ca_AKG Ca-AKG Akt Akt Ca_AKG->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits by Phosphorylation Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E->Protein_Synthesis Initiates Translation 4EBP1->eIF4E Inhibits Experimental_Workflow cluster_in_vitro In Vitro (C2C12 Myotubes) cluster_in_vivo In Vivo (Mouse Model) C2C12_Culture Culture & Differentiate C2C12 Myoblasts Treatment_In_Vitro Treat with Ca-AKG and Controls C2C12_Culture->Treatment_In_Vitro SUnSET_In_Vitro SUnSET Assay for Protein Synthesis Treatment_In_Vitro->SUnSET_In_Vitro Western_Blot_In_Vitro Western Blot for Signaling Proteins Treatment_In_Vitro->Western_Blot_In_Vitro Data_Analysis Data Analysis & Interpretation SUnSET_In_Vitro->Data_Analysis Western_Blot_In_Vitro->Data_Analysis Animal_Groups Acclimate & Group Mice Treatment_In_Vivo Administer Ca-AKG and Controls Animal_Groups->Treatment_In_Vivo Puromycin_Injection Inject Puromycin Treatment_In_Vivo->Puromycin_Injection Tissue_Harvest Harvest Gastrocnemius Muscle Puromycin_Injection->Tissue_Harvest SUnSET_In_Vivo SUnSET Assay for Protein Synthesis Tissue_Harvest->SUnSET_In_Vivo Western_Blot_In_Vivo Western Blot for Signaling Proteins Tissue_Harvest->Western_Blot_In_Vivo SUnSET_In_Vivo->Data_Analysis Western_Blot_In_Vivo->Data_Analysis

References

Application Notes and Protocols: Evaluating the Impact of Calcium α-Ketoglutarate on Rodent Bone Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium α-ketoglutarate (Ca-AKG) has emerged as a promising molecule in aging research, with studies indicating its potential to ameliorate age-related conditions, including osteoporosis. As an essential intermediate in the Krebs cycle, α-ketoglutarate is involved in various cellular processes, including collagen synthesis and the epigenetic regulation of gene expression. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the effects of Ca-AKG on bone density in rodent models, designed to assist researchers in designing and executing robust preclinical studies.

Key Evaluation Techniques

A multi-faceted approach is crucial for a thorough assessment of Ca-AKG's impact on bone health. This typically involves a combination of high-resolution imaging, histological analysis, biochemical assays, and mechanical testing.

Micro-Computed Tomography (µCT) Analysis

Micro-CT is a non-destructive, high-resolution imaging technique that allows for the three-dimensional quantification of bone microstructure. It is the gold standard for assessing trabecular and cortical bone architecture in rodents.

Experimental Protocol: µCT Analysis of Rodent Femur/Tibia/Vertebrae

  • Sample Preparation:

    • Euthanize the rodent and carefully dissect the bone of interest (e.g., femur, tibia, or lumbar vertebrae).

    • Remove all soft tissue from the bone.

    • Fix the bone in 10% neutral buffered formalin for 24-48 hours.

    • After fixation, transfer the bone to 70% ethanol for storage at 4°C until scanning.[1]

  • µCT Scanning:

    • Use a high-resolution µCT system (e.g., PerkinElmer Quantum microCT) suitable for preclinical imaging.[2]

    • Secure the bone in a sample holder to prevent movement during scanning.

    • Set the scanning parameters. Typical settings for rodent bones are:

      • Voxel size: ~10-20 µm

      • X-ray energy: 50-70 kVp

      • Integration time: 200-500 ms

    • Define the region of interest (ROI) for analysis. For long bones, this is typically the distal femur or proximal tibia metaphysis for trabecular bone, and the mid-diaphysis for cortical bone. For vertebrae, the vertebral body is the ROI.

  • Image Reconstruction and Analysis:

    • Reconstruct the scanned images to generate a 3D dataset.

    • Use specialized software (e.g., Analyze, CTAn) to perform quantitative analysis of the ROI.

    • Key trabecular bone parameters to quantify include:

      • Bone Volume Fraction (BV/TV, %)[1][3][4]

      • Trabecular Number (Tb.N, 1/mm)[1][3][4]

      • Trabecular Thickness (Tb.Th, mm)[1][3][4]

      • Trabecular Separation (Tb.Sp, mm)[1]

    • Key cortical bone parameters include:

      • Cortical Thickness (Ct.Th, mm)[1]

      • Bone Mineral Density (BMD, g/cm³)[1][3][4][5]

Data Presentation: µCT Analysis of Aged Mice Treated with Ca-AKG

ParameterControl Group (Aged Mice)Ca-AKG Treated Group (Aged Mice)P-value
Bone Volume/Total Volume (BV/TV, %)8.5 ± 1.212.3 ± 1.5<0.05
Trabecular Number (Tb.N, 1/mm)3.2 ± 0.44.5 ± 0.6<0.05
Trabecular Thickness (Tb.Th, mm)0.05 ± 0.0050.07 ± 0.006<0.05
Trabecular Separation (Tb.Sp, mm)0.25 ± 0.030.18 ± 0.02<0.05
Bone Mineral Density (BMD, g/cm³)0.45 ± 0.050.58 ± 0.06<0.05

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on published findings.[1]

Bone Histomorphometry

Histomorphometry provides quantitative information on the cellular activities of bone formation and resorption at the tissue level. This technique involves the analysis of undecalcified bone sections.

Experimental Protocol: Dynamic Bone Histomorphometry

  • Fluorochrome Labeling:

    • To measure dynamic parameters of bone formation, administer two different fluorochrome labels at specific time points before euthanasia.[6]

    • Commonly used fluorochromes include calcein, alizarin red, and xylenol orange.[6]

    • For mice, a typical schedule is an intraperitoneal injection of calcein (10 mg/kg) 7 days before euthanasia, followed by an injection of alizarin red (30 mg/kg) 2 days before euthanasia.

  • Sample Preparation:

    • Dissect the bones and fix them as described for µCT analysis.

    • Dehydrate the bones in graded ethanol solutions and embed them in a hard resin (e.g., methyl methacrylate).

    • Cut undecalcified sections (5-10 µm thick) using a microtome.

  • Staining:

    • Von Kossa Staining: For visualization of mineralized bone.

    • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclasts.[1]

    • Toluidine Blue Staining: For general morphology and identification of osteoblasts.

  • Image Acquisition and Analysis:

    • Use a fluorescence microscope to visualize the fluorochrome labels and a bright-field microscope for stained sections.

    • Capture images of the ROI (e.g., secondary spongiosa of the distal femur).

    • Use histomorphometry software (e.g., OsteoMeasure) to quantify static and dynamic parameters.

    • Static Parameters:

      • Osteoblast Number per Bone Perimeter (N.Ob/B.Pm, #/mm)[1]

      • Osteoclast Number per Bone Perimeter (N.Oc/B.Pm, #/mm)[1]

    • Dynamic Parameters:

      • Mineralizing Surface per Bone Surface (MS/BS, %)[1][6]

      • Mineral Apposition Rate (MAR, µm/day)[1][6]

      • Bone Formation Rate per Bone Surface (BFR/BS, µm³/µm²/day)[1][6]

Data Presentation: Histomorphometric Analysis of Aged Mice Treated with Ca-AKG

ParameterControl Group (Aged Mice)Ca-AKG Treated Group (Aged Mice)P-value
Osteoblast Number (N.Ob/B.Pm, #/mm)15 ± 325 ± 4<0.05
Osteoclast Number (N.Oc/B.Pm, #/mm)5 ± 18 ± 2<0.05
Mineral Apposition Rate (MAR, µm/day)0.8 ± 0.11.2 ± 0.2<0.05
Bone Formation Rate (BFR/BS, µm³/µm²/day)0.12 ± 0.030.25 ± 0.05<0.05

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on published findings. An increase in both osteoblasts and osteoclasts can indicate a higher bone turnover rate.[1]

Serum Biomarker Analysis

Analysis of serum biomarkers provides a systemic overview of bone turnover.

Experimental Protocol: Serum Biomarker Analysis

  • Sample Collection:

    • Collect blood from rodents via cardiac puncture or tail vein sampling at the time of euthanasia.

    • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

  • Biomarker Assays:

    • Use commercially available ELISA kits for the quantitative determination of bone turnover markers.

    • Markers of Bone Formation:

      • Osteocalcin (OCN)[7][8]

      • Procollagen type 1 N-terminal propeptide (P1NP)

    • Markers of Bone Resorption:

      • C-terminal telopeptide of type I collagen (CTX-I)[5][8]

Data Presentation: Serum Bone Turnover Markers in Ovariectomized Rats

BiomarkerSham ControlOvariectomized (OVX) ControlOVX + Ca-AKGP-value (OVX Control vs. OVX + Ca-AKG)
Osteocalcin (ng/mL)50 ± 885 ± 1265 ± 10<0.05
CTX-I (ng/mL)10 ± 225 ± 515 ± 3<0.05

Note: Data are presented as mean ± standard deviation and are hypothetical examples based on published findings. Ovariectomy increases bone turnover, and Ca-AKG may help to normalize these markers.[9]

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_animal_model Animal Model & Treatment cluster_analysis Data Collection & Analysis A Rodent Model Selection (e.g., Aged Mice, OVX Rats) B Acclimatization Period A->B C Randomization into Groups (Control vs. Ca-AKG) B->C D Ca-AKG Administration (e.g., in drinking water) C->D E In-life Monitoring (Body Weight, Health) F Euthanasia & Sample Collection (Blood, Bones) E->F G µCT Analysis (Bone Microstructure) F->G H Histomorphometry (Cellular Activity) F->H I Serum Biomarker Analysis (Bone Turnover) F->I J Data Interpretation & Conclusion G->J H->J I->J

Caption: Experimental workflow for assessing Ca-AKG effects on rodent bone.

Ca_AKG_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_signaling Downstream Signaling AKG Calcium α-Ketoglutarate (Ca-AKG) TET TET Enzymes (Demethylases) AKG->TET Cofactor JHDM JmjC-domain-containing histone demethylases AKG->JHDM Cofactor H3K9me3 H3K9me3 JHDM->H3K9me3 Demethylates H3K27me3 H3K27me3 JHDM->H3K27me3 Demethylates BMP BMP Signaling Pathway H3K9me3->BMP Represses H3K27me3->BMP Represses NANOG Nanog Expression H3K27me3->NANOG Represses Osteogenesis Osteogenic Differentiation BMP->Osteogenesis MSC Mesenchymal Stem Cell (MSC) Rejuvenation NANOG->MSC MSC->Osteogenesis

Caption: Proposed signaling pathway of Ca-AKG in bone metabolism.[1]

Conclusion

The evaluation of Calcium α-ketoglutarate's effect on rodent bone density requires a comprehensive suite of techniques. Micro-CT provides essential structural information, histomorphometry offers insights into cellular dynamics, and serum biomarkers give a systemic view of bone turnover. By following these detailed protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable data to elucidate the therapeutic potential of Ca-AKG for age-related bone loss.

References

Protocol for assessing the antioxidant properties of Ca-AKG in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated by normal cellular processes, environmental stressors, and UV irradiation. An excess of ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, which has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. Antioxidants are compounds that can neutralize ROS and protect cells from oxidative damage.

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, has been shown to possess antioxidant properties.[1] It can directly react with hydrogen peroxide and enhance the activity of antioxidant enzymes.[1] Calcium Alpha-Ketoglutarate (Ca-AKG) is a salt of AKG that is commonly used as a dietary supplement. This document provides a detailed protocol for assessing the antioxidant properties of Ca-AKG in vitro, targeting researchers, scientists, and drug development professionals.

Overview of In Vitro Antioxidant Assays

A comprehensive evaluation of the antioxidant potential of a compound requires a combination of assays that measure different aspects of its antioxidant activity. These can be broadly categorized into two types:

  • Chemical Assays: These assays measure the radical scavenging ability of the compound in a cell-free system.

  • Cell-Based Assays: These assays assess the antioxidant effects of the compound within a cellular environment, providing more physiologically relevant information.

This protocol will cover the following key in vitro assays:

  • Chemical Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Cell-Based Assays:

    • Cellular Antioxidant Activity (CAA) Assay

    • Measurement of Intracellular ROS

    • Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

    • Lipid Peroxidation Assay (MDA)

    • Nrf2 Signaling Pathway Activation

Experimental Protocols

Chemical Assays

Principle: The DPPH assay is a widely used method to determine the free radical scavenging activity of antioxidants.[2][3] DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, leading to a decrease in absorbance at 517 nm.[2]

Protocol:

  • Preparation of DPPH Solution: Dissolve 8 mg of DPPH powder in 100 mL of methanol to prepare a 0.2 mM solution.[2]

  • Sample Preparation: Prepare a stock solution of Ca-AKG in a suitable solvent (e.g., water or methanol) at a concentration of 50 mg/mL.[2] Prepare serial dilutions of the Ca-AKG stock solution.

  • Assay Procedure:

    • Add 10 µL of different concentrations of Ca-AKG and a standard antioxidant (e.g., gallic acid) into a 96-well plate in triplicate.[2]

    • Add 190 µL of the DPPH solution to each well using a multi-channel pipette.[2]

    • Incubate the plate in the dark for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Principle: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[4][5] Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution, which is proportional to the antioxidant activity.[5]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours.[6]

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare serial dilutions of Ca-AKG and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add the ABTS•+ working solution to the samples at a 1:10 (v/v) ratio.[6]

    • Incubate the mixture for a fixed time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Assays

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[8] DCFH-DA is a non-polar compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9] Antioxidants can reduce the rate of DCF formation.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluence.[10]

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.[11]

    • Add 50 µL of a working solution of DCFH-DA (e.g., 25 µM) to each well.[11]

    • Add 50 µL of the culture medium containing different concentrations of Ca-AKG or a standard (e.g., quercetin).[11]

    • Incubate the plate at 37°C for 1 hour.[10][11]

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.[11]

    • Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[11]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a microplate reader.[10][11] Record readings every 5 minutes for 1 hour.[12]

  • Calculation: Calculate the area under the curve (AUC) from the fluorescence readings. The CAA value is calculated as the percentage reduction in fluorescence compared to the control.

Principle: This protocol directly measures the levels of intracellular ROS using a fluorescent probe like DCFH-DA or MitoSOX Red (for mitochondrial superoxide). A reduction in fluorescence intensity in Ca-AKG-treated cells compared to control cells under oxidative stress indicates the compound's ability to reduce intracellular ROS.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., primary cortical neurons) and treat them with different concentrations of Ca-AKG for a specified period.[13]

  • Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H2O2).

  • Staining with Fluorescent Probe:

    • Incubate the cells with a working solution of DCFH-DA (for total ROS) or MitoSOX Red (for mitochondrial superoxide) in a suitable buffer (e.g., Tyrode's buffer) for 30-45 minutes at room temperature.[13]

  • Imaging and Quantification:

    • Image the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation/emission wavelengths (e.g., 488/515 nm for DCF).[13]

    • Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Principle: Ca-AKG may exert its antioxidant effects by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1]

  • SOD Assay: SOD catalyzes the dismutation of the superoxide anion (O2•−) into molecular oxygen and hydrogen peroxide.[14] The assay often involves a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.[15][16]

  • CAT Assay: Catalase catalyzes the decomposition of hydrogen peroxide to water and oxygen.[17] The activity can be measured by monitoring the decrease in H2O2 absorbance at 240 nm.[18]

  • GPx Assay: GPx catalyzes the reduction of hydroperoxides, including H2O2, using reduced glutathione (GSH).[19] The activity is often measured by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) while oxidizing NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.[18]

Protocol (General):

  • Cell Culture and Treatment: Treat cells with Ca-AKG for a specified duration.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • Enzyme Activity Measurement: Use commercially available assay kits for SOD, CAT, and GPx, following the manufacturer's instructions. These kits typically provide all the necessary reagents and a detailed protocol.

Principle: Oxidative stress can lead to the peroxidation of lipids in cell membranes, resulting in the formation of malondialdehyde (MDA).[20] The MDA assay, often using thiobarbituric acid (TBA), is a common method to assess lipid peroxidation. MDA reacts with TBA to form a colored product that can be measured spectrophotometrically.[21]

Protocol:

  • Cell Culture and Treatment: Treat cells with Ca-AKG and an inducer of lipid peroxidation (e.g., H2O2).

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • TBARS Assay:

    • Mix the sample with a solution of TBA and an acid (e.g., trichloroacetic acid).[21]

    • Heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

  • Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[22][23] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[24] Upon exposure to oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating their expression.[24][25]

Protocol (Western Blot for Nrf2 Nuclear Translocation):

  • Cell Culture and Treatment: Treat cells with Ca-AKG for various time points.

  • Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • Analysis: An increase in the Nrf2 protein level in the nuclear fraction indicates Nrf2 activation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Radical Scavenging Activity of Ca-AKG

AssayIC50 (µg/mL) of Ca-AKGIC50 (µg/mL) of Standard (e.g., Gallic Acid/Trolox)
DPPHIllustrative ValueIllustrative Value
ABTSIllustrative ValueIllustrative Value

Table 2: Cellular Antioxidant Activity of Ca-AKG

Cell LineTreatmentCAA Value (% inhibition)
HepG2Control0
HepG2Ca-AKG (Concentration 1)Illustrative Value
HepG2Ca-AKG (Concentration 2)Illustrative Value
HepG2Quercetin (Standard)Illustrative Value

Table 3: Effect of Ca-AKG on Intracellular ROS Levels

Cell LineTreatmentFold Change in ROS vs. Control
Primary NeuronsControl1.0
Primary NeuronsH2O2Illustrative Value
Primary NeuronsH2O2 + Ca-AKG (Conc. 1)Illustrative Value
Primary NeuronsH2O2 + Ca-AKG (Conc. 2)Illustrative Value

Table 4: Effect of Ca-AKG on Antioxidant Enzyme Activity

EnzymeTreatmentEnzyme Activity (U/mg protein)
SODControlIllustrative Value
SODCa-AKG (Concentration 1)Illustrative Value
SODCa-AKG (Concentration 2)Illustrative Value
CATControlIllustrative Value
CATCa-AKG (Concentration 1)Illustrative Value
CATCa-AKG (Concentration 2)Illustrative Value
GPxControlIllustrative Value
GPxCa-AKG (Concentration 1)Illustrative Value
GPxCa-AKG (Concentration 2)Illustrative Value

Table 5: Effect of Ca-AKG on Lipid Peroxidation (MDA Levels)

Cell LineTreatmentMDA Level (nmol/mg protein)
HUVECControlIllustrative Value
HUVECOxidative Stress InducerIllustrative Value
HUVECOxidative Stress Inducer + Ca-AKG (Conc. 1)Illustrative Value
HUVECOxidative Stress Inducer + Ca-AKG (Conc. 2)Illustrative Value

Visualizations

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivation Ca_AKG Ca-AKG Ca_AKG->Nrf2 Stabilization? Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Experimental_Workflow cluster_preparation Preparation cluster_chemical_assays Chemical Assays cluster_cell_based_assays Cell-Based Assays cluster_analysis Data Analysis and Interpretation Prep_CaAKG Prepare Ca-AKG Solutions DPPH_Assay DPPH Assay Prep_CaAKG->DPPH_Assay ABTS_Assay ABTS Assay Prep_CaAKG->ABTS_Assay Treatment Treat Cells with Ca-AKG Prep_CaAKG->Treatment Prep_Reagents Prepare Assay Reagents Prep_Reagents->DPPH_Assay Prep_Reagents->ABTS_Assay CAA_Assay CAA Assay Prep_Reagents->CAA_Assay ROS_Measurement Intracellular ROS Measurement Prep_Reagents->ROS_Measurement Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Prep_Reagents->Enzyme_Assays MDA_Assay Lipid Peroxidation (MDA) Assay Prep_Reagents->MDA_Assay Nrf2_Assay Nrf2 Activation Assay Prep_Reagents->Nrf2_Assay Data_Collection Data Collection (Absorbance, Fluorescence) DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection Cell_Culture Cell Culture Cell_Culture->Treatment Treatment->CAA_Assay Treatment->ROS_Measurement Treatment->Enzyme_Assays Treatment->MDA_Assay Treatment->Nrf2_Assay CAA_Assay->Data_Collection ROS_Measurement->Data_Collection Enzyme_Assays->Data_Collection MDA_Assay->Data_Collection Nrf2_Assay->Data_Collection Calculation Calculations (IC50, % Inhibition, etc.) Data_Collection->Calculation Tabulation Tabulate Results Calculation->Tabulation Conclusion Draw Conclusions Tabulation->Conclusion

References

Application of Calcium Alpha-Ketoglutarate in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) is a salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle. Emerging research has highlighted its potential therapeutic role in age-related diseases, including neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Ca-AKG's mechanisms of action are multifaceted, involving the modulation of crucial cellular pathways related to aging and neuroprotection. These include the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway, enhancement of autophagy, reduction of oxidative stress, and improvement of mitochondrial function. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Ca-AKG in neurodegenerative diseases.

Mechanisms of Action

Calcium alpha-ketoglutarate exerts its neuroprotective effects through several interconnected pathways:

  • mTOR Signaling Inhibition: Ca-AKG has been shown to inhibit the mTOR signaling pathway, a key regulator of cell growth, proliferation, and metabolism.[1] Dysregulation of mTOR signaling is implicated in various age-related and neurodegenerative diseases.[1] By inhibiting mTOR, Ca-AKG can promote cellular homeostasis and longevity.

  • Autophagy Enhancement: Inhibition of mTOR by Ca-AKG leads to the activation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[2][3] Enhanced autophagy can help clear the protein aggregates, such as amyloid-beta and alpha-synuclein, that are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[3]

  • Oxidative Stress Reduction: Ca-AKG has demonstrated antioxidant properties, helping to mitigate the detrimental effects of reactive oxygen species (ROS) in neuronal cells.[4] Oxidative stress is a major contributor to neuronal damage and death in neurodegenerative conditions.

  • Mitochondrial Function Improvement: As a crucial component of the Krebs cycle, AKG plays a vital role in mitochondrial energy production. Ca-AKG supplementation can support mitochondrial function and cellular bioenergetics, which are often impaired in neurodegenerative diseases.[5]

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the application of Ca-AKG in models of neurodegenerative diseases.

Table 1: In Vitro Studies of Calcium Alpha-Ketoglutarate in Neuronal Cell Models

Cell LineDisease ModelCa-AKG ConcentrationTreatment DurationKey Quantitative OutcomesReference
HT22Oxidative Stress-Induced Senescence (H₂O₂ treatment)1, 5, 10 mM24 hoursDose-dependent reversal of H₂O₂-induced cytotoxicity; Significant reduction in ROS levels.[4][4]
HT22Oxidative Stress-Induced Senescence (H₂O₂ treatment)1, 5, 10 mM24 hoursDownregulation of H₂O₂-induced overexpression of p53 and p21.[4][4]

Table 2: In Vivo Studies of Calcium Alpha-Ketoglutarate in Animal Models of Neurodegenerative Diseases

Animal ModelDiseaseCa-AKG Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
APP/PS1 MiceAlzheimer's DiseaseNot specifiedNot specifiedAmelioration of long-term potentiation (LTP) deficits at hippocampal CA1 synapses.[2] Increased LC3-II levels in hippocampal slices, indicating enhanced autophagy.[2][2]
C57BL/6 MiceD-galactose-induced brain agingNot specifiedNot specifiedImproved cognitive deficits and vestibulomotor dysfunction.[4][4]
Laboratory MiceAging2% Ca-AKG in dietNot specifiedSignificantly lower thiobarbituric acid reactive substances (TBARS) level in blood plasma.[6][6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ca_AKG_Mechanism cluster_0 Calcium Alpha-Ketoglutarate (Ca-AKG) cluster_1 Cellular Effects cluster_2 Neuroprotective Outcomes Ca_AKG Ca_AKG mTOR mTOR Signaling Ca_AKG->mTOR Inhibits Autophagy Autophagy Ca_AKG->Autophagy Promotes (via mTOR inhibition) ROS Oxidative Stress (ROS) Ca_AKG->ROS Reduces Mitochondria Mitochondrial Function Ca_AKG->Mitochondria Improves mTOR->Autophagy Inhibits Protein_Clearance Clearance of Protein Aggregates (Aβ, α-synuclein) Autophagy->Protein_Clearance Leads to Neuronal_Survival Increased Neuronal Survival ROS->Neuronal_Survival Reduction leads to Mitochondria->Neuronal_Survival Improvement leads to Cognitive_Function Improved Cognitive Function Protein_Clearance->Cognitive_Function Neuronal_Survival->Cognitive_Function

Caption: Mechanism of Ca-AKG in neurodegeneration.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., HT22) Treatment_vitro Ca-AKG Treatment (Varying Concentrations) Cell_Culture->Treatment_vitro Assays_vitro Biochemical & Cellular Assays Treatment_vitro->Assays_vitro Data_Analysis Data Analysis & Interpretation Assays_vitro->Data_Analysis Animal_Model Neurodegenerative Disease Mouse Model (e.g., APP/PS1) Treatment_vivo Ca-AKG Administration (Dietary Supplementation) Animal_Model->Treatment_vivo Behavioral_Tests Cognitive & Motor Behavioral Tests Treatment_vivo->Behavioral_Tests Tissue_Analysis Post-mortem Brain Tissue Analysis Behavioral_Tests->Tissue_Analysis Tissue_Analysis->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

In Vitro Model of Oxidative Stress-Induced Neuronal Senescence

This protocol is adapted from studies using the HT22 hippocampal neuronal cell line.[4]

a. Cell Culture and Treatment:

  • Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • To induce senescence, treat cells with a sub-lethal dose of hydrogen peroxide (H₂O₂). The optimal concentration should be determined empirically but is often in the range of 100-200 µM for 24 hours.

  • For Ca-AKG treatment, prepare stock solutions of Ca-AKG in sterile water or culture medium. Treat cells with desired concentrations of Ca-AKG (e.g., 1, 5, 10 mM) for a specified duration, typically co-administered with or prior to the H₂O₂ challenge.[4]

b. Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

  • After treatment, wash cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.

  • Incubate the cells with the staining solution at 37°C (without CO₂) overnight.

  • Observe the development of a blue color in senescent cells under a bright-field microscope.

c. Reactive Oxygen Species (ROS) Measurement using DCFH-DA:

  • Following treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.[4]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).[4]

In Vivo Administration in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework for studying Ca-AKG in the APP/PS1 transgenic mouse model of Alzheimer's disease.[2]

a. Animal Husbandry and Treatment:

  • House APP/PS1 transgenic mice and wild-type littermate controls under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Prepare a diet supplemented with Ca-AKG. A common approach is to incorporate 2% Ca-AKG into the standard chow.

  • Begin dietary administration at a specified age (e.g., 6 months) and continue for a defined period (e.g., 3-6 months).

  • Monitor animal health and body weight regularly.

b. Behavioral Testing:

  • Morris Water Maze (for spatial learning and memory):

    • A circular pool is filled with opaque water. A hidden platform is submerged just below the surface.

    • For 5-7 consecutive days, place each mouse in the pool at different starting locations and allow it to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within 60-90 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • On the final day, perform a probe trial where the platform is removed, and the mouse is allowed to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

  • Object Recognition Test (for recognition memory):

    • Habituate the mouse to an empty open-field arena.

    • During the training phase, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

    • After a retention interval (e.g., 24 hours), place the mouse back in the arena with one familiar object and one novel object.

    • Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

c. Post-mortem Brain Tissue Analysis:

  • At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Harvest the brains and post-fix in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.

  • Section the brains using a cryostat or vibratome.

  • Perform immunohistochemistry or immunofluorescence staining for markers of interest, such as amyloid-beta plaques (using antibodies like 6E10) and autophagy markers (e.g., LC3).

Western Blot Analysis for mTOR Pathway Proteins

This protocol describes the detection of key proteins in the mTOR signaling pathway in neuronal cell lysates or brain tissue homogenates.

  • Protein Extraction:

    • For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • For brain tissue, homogenize the tissue in lysis buffer on ice.

    • Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against mTOR, phospho-mTOR (Ser2448), p70S6K, phospho-p70S6K (Thr389), 4E-BP1, and phospho-4E-BP1 (Thr37/46) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Mitochondrial Membrane Potential Assessment using JC-1

This assay is used to measure changes in mitochondrial membrane potential in neuronal cells.

  • Culture and treat neuronal cells as described in Protocol 1a.

  • Prepare a 1 mg/mL stock solution of JC-1 in DMSO.

  • Dilute the JC-1 stock solution to a final working concentration of 2-10 µM in pre-warmed culture medium.

  • Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells with warm PBS or culture medium.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).

    • Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).

    • The ratio of red to green fluorescence can be used as a quantitative measure of mitochondrial membrane potential.

Conclusion

Calcium alpha-ketoglutarate shows significant promise as a therapeutic agent for neurodegenerative diseases. Its ability to modulate fundamental cellular processes associated with aging and neuroprotection provides a strong rationale for further investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential of Ca-AKG in their own studies. Rigorous and standardized experimental approaches will be crucial in elucidating the full therapeutic utility of this compound for the treatment of Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

Application Notes and Protocols for the Administration of Calcium Alpha-Ketoglutarate Monohydrate in Rodent Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) is a key intermediate in the Krebs cycle, playing a crucial role in cellular energy metabolism and nitrogen balance. Recent studies have highlighted its potential geroprotective effects, demonstrating an extension of lifespan and healthspan in rodent models. These findings have spurred further research into the mechanisms of Ca-AKG and its potential therapeutic applications.

This document provides detailed application notes and protocols for the administration of Calcium alpha-ketoglutarate monohydrate in rodent feed, designed to ensure consistency, accuracy, and reproducibility in preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of Ca-AKG in rodents.

Table 1: Effects of Ca-AKG on Lifespan in C57BL/6J Mice

SexDosage (% w/w in diet)Treatment Start AgeMedian Lifespan ExtensionMax Lifespan ExtensionReference
Female2%18 months10.5% - 16.6%8% - 19.7%[1][2]
Male2%18 months9.6% - 12.8%Not statistically significant[1][2]

Table 2: Effects of Ca-AKG on Healthspan Parameters in Aged Mice

ParameterRodent ModelDosage (% w/w in diet)Treatment DurationObserved EffectReference
Frailty IndexC57BL/6J Mice2%Lifelong from 18 monthsReduced frailty[3]
Bone Mineral DensityOvariectomized Rats1.0 mol/L in drinking water (as Na-AKG)60 daysImproved bone mineralization[4]
Arterial ElasticityAged MiceNot specifiedNot specifiedImproved arterial elasticity[5][6]
Systemic InflammationC57BL/6J Mice2%Lifelong from 18 monthsDecreased levels of inflammatory cytokines[1]

Experimental Protocols

Protocol 1: Preparation of Ca-AKG Supplemented Rodent Feed

This protocol details the steps for preparing a rodent diet supplemented with 2% (w/w) this compound.

Materials:

  • Standard rodent chow pellets

  • This compound powder (ensure high purity)

  • Blender or food processor with a powder-milling function

  • Precision balance

  • Mixing bowl

  • Spatula

  • Airtight storage containers

  • Personal Protective Equipment (PPE): lab coat, gloves, and dust mask

Procedure:

  • Calculate Amounts: Determine the total amount of feed required for the study duration. Calculate the amount of Ca-AKG needed for a 2% (w/w) concentration. For example, to prepare 1 kg (1000 g) of supplemented feed, you will need 20 g of Ca-AKG and 980 g of standard chow.

  • Grind Chow: Weigh the required amount of standard rodent chow pellets and grind them into a fine, homogenous powder using a blender or food processor. This is a critical step to ensure even distribution of the Ca-AKG.

  • Weigh Ca-AKG: Accurately weigh the calculated amount of Ca-AKG powder using a precision balance.

  • Mixing:

    • Transfer the powdered chow to a large mixing bowl.

    • Add the weighed Ca-AKG powder to the powdered chow.

    • Thoroughly mix the powders using a spatula for at least 5-10 minutes to ensure a homogenous mixture. For larger batches, a mechanical mixer is recommended.

  • Re-pelleting (Optional but Recommended):

    • If a pelleting machine is available, the mixed powder can be re-formed into pellets. This can reduce food spillage and ensure more accurate dosing.

    • If re-pelleting is not an option, the powdered diet can be provided in heavy, wide-bottomed ceramic bowls to minimize spillage.

  • Storage: Store the prepared Ca-AKG supplemented feed in airtight containers in a cool, dry, and dark place to maintain stability. It is recommended to prepare fresh batches regularly (e.g., every 2-4 weeks) to minimize potential degradation of the compound.

  • Quality Control: For studies requiring high precision, it is advisable to send a small sample of the prepared feed for analytical testing to confirm the final concentration and homogeneity of Ca-AKG.

Protocol 2: Animal Husbandry and Monitoring

This protocol outlines the procedures for housing, feeding, and monitoring rodents during a Ca-AKG feeding study.

Animals:

  • Species and Strain: C57BL/6J mice are a commonly used strain for aging studies.

  • Age and Sex: The age at which treatment is initiated should be clearly defined (e.g., middle-aged, 18 months). Both male and female rodents should be included, as effects can be sex-dependent.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity.

Feeding and Dosing:

  • Acclimation: Acclimate the animals to the powdered diet (without Ca-AKG) for a week before starting the treatment to ensure they are accustomed to the food texture.

  • Diet Administration:

    • Provide the control group with the powdered standard chow.

    • Provide the experimental group with the 2% Ca-AKG supplemented chow.

    • Ensure ad libitum access to feed and water.

  • Monitoring Food Intake:

    • Measure the amount of food provided to each cage at the beginning of each week.

    • At the end of the week, weigh the remaining food to calculate the average daily food intake per animal. Account for any spillage by placing a collection tray under the food dispenser.

Health Monitoring:

  • Daily Observations: Conduct daily visual checks for any signs of toxicity or adverse effects, such as changes in posture, activity level, grooming, or the presence of diarrhea or lethargy.

  • Weekly Measurements:

    • Record the body weight of each animal.

    • Perform a more detailed clinical examination, including assessment of coat condition, hydration status, and any palpable abnormalities.

  • Frailty Assessment (for aging studies): At regular intervals (e.g., monthly), perform a frailty assessment using a standardized frailty index to measure age-related decline in health.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by alpha-ketoglutarate.

AKG_mTOR_Pathway AKG Alpha-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits AMPK AMPK ATP_Synthase->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Promotes

Caption: AKG-mediated inhibition of the mTOR pathway.

AKG_Anti_Inflammatory_Pathway AKG Alpha-Ketoglutarate Macrophages Macrophages AKG->Macrophages NF_kB NF-κB Pathway AKG->NF_kB Inhibits M2_Polarization M2 Polarization (Anti-inflammatory) Macrophages->M2_Polarization Promotes IL10 IL-10 (Anti-inflammatory Cytokine) M2_Polarization->IL10 Increases Secretion Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Promotes

Caption: Anti-inflammatory mechanism of AKG.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a rodent feeding study with Ca-AKG.

Experimental_Workflow Start Start: Select Rodent Model (e.g., C57BL/6J mice, 18 months old) Acclimation Acclimation (1 week) Start->Acclimation Group_Assignment Randomly Assign to Groups (Control vs. Ca-AKG) Acclimation->Group_Assignment Feed_Prep Prepare Diets: - Control (Powdered Chow) - 2% Ca-AKG in Powdered Chow Group_Assignment->Feed_Prep Treatment Treatment Period (e.g., 3 months to lifelong) Feed_Prep->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake - Clinical Signs Treatment->Monitoring Data_Collection Data Collection: - Lifespan - Healthspan (Frailty) - Blood/Tissue Analysis Treatment->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

References

Methodologies for studying the effect of Ca-AKG on gene expression.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Calcium Alpha-Ketoglutarate (Ca-AKG) is a stable form of the endogenous metabolite Alpha-Ketoglutarate (AKG), a key molecule in the Krebs cycle.[1][2] As organisms age, the natural levels of AKG decline.[2][3] Supplementation with Ca-AKG has garnered significant interest in the scientific community for its potential to extend healthspan and lifespan.[4][5] Emerging research indicates that Ca-AKG influences gene expression primarily through epigenetic mechanisms, including DNA and histone demethylation.[1][3][6] It serves as a crucial cofactor for enzymes like Ten-Eleven Translocation (TET) dioxygenases, which are involved in removing methyl groups from DNA, thereby reactivating genes such as tumor suppressors.[3][7] Ca-AKG has also been shown to reduce systemic inflammation and downregulate inflammatory pathways.[3][4][5]

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to investigate the effects of Ca-AKG on gene expression, from initial cell culture and animal model studies to in-depth transcriptomic and epigenetic analyses.

Key Signaling Pathways Influenced by Ca-AKG

Ca-AKG impacts gene expression through several interconnected pathways. Its primary role is as a cofactor for a class of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which include TET enzymes and Jumonji C (JmjC) domain-containing histone demethylases.

  • Epigenetic Regulation: AKG is a vital substrate for TET dioxygenases, which are responsible for DNA demethylation.[3][7] By facilitating the removal of methyl marks from DNA, Ca-AKG can lead to the reactivation of silenced genes, including tumor suppressor genes.[3] Similarly, it influences histone demethylation through JmjC domain-containing enzymes, altering chromatin structure and gene accessibility.[6]

  • Inflammatory Pathways: Studies in mice have shown that Ca-AKG administration is associated with a decrease in the levels of systemic inflammatory cytokines.[5] This suggests that Ca-AKG can modulate inflammatory signaling pathways, which in turn affects the expression of inflammation-related genes.

  • mTOR Signaling: While some studies in lower organisms have linked AKG's lifespan-extending effects to the inhibition of the Target of Rapamycin (TOR) pathway, research in mice did not detect a decrease in mTORC1 signaling with Ca-AKG treatment.[2][5] However, this remains an area of interest for further investigation.

Below is a diagram illustrating the central role of Ca-AKG in epigenetic regulation.

Ca_AKG_Signaling Ca_AKG Ca-AKG TET_Enzymes TET Dioxygenases Ca_AKG->TET_Enzymes Cofactor JmjC_Demethylases JmjC Histone Demethylases Ca_AKG->JmjC_Demethylases Cofactor DNA_Demethylation DNA Demethylation (5-hmC) TET_Enzymes->DNA_Demethylation Catalyzes Histone_Demethylation Histone Demethylation JmjC_Demethylases->Histone_Demethylation Catalyzes DNA_Methylation DNA Methylation (5-mC) Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Gene_Activation Gene Activation DNA_Demethylation->Gene_Activation Histone_Methylation Histone Methylation (e.g., H3K9me3, H3K27me3) Histone_Methylation->Gene_Silencing Histone_Demethylation->Gene_Activation

Caption: Ca-AKG's role in epigenetic modification pathways.

Experimental Protocols

A general workflow for investigating the effects of Ca-AKG on gene expression is outlined below.

Experimental_Workflow cluster_analysis Molecular Analysis start Experimental Design (Cell Culture or Animal Model) treatment Ca-AKG Treatment start->treatment sampling Sample Collection (Cells, Tissues, Blood) treatment->sampling rna_iso RNA Isolation & QC sampling->rna_iso dna_iso DNA Isolation sampling->dna_iso protein_iso Protein Isolation sampling->protein_iso qpcr qRT-PCR rna_iso->qpcr rnaseq RNA-Seq rna_iso->rnaseq methylation DNA Methylation Analysis dna_iso->methylation atacseq ATAC-Seq dna_iso->atacseq western Western Blot protein_iso->western data_analysis Bioinformatic Analysis & Data Integration qpcr->data_analysis rnaseq->data_analysis methylation->data_analysis atacseq->data_analysis western->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for Ca-AKG studies.

Protocol 1: In Vitro Cell Culture Treatment
  • Cell Seeding: Plate cells (e.g., IMR-90 fibroblasts, HepG2, C2C12 myotubes) in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of Ca-AKG Stock Solution: Dissolve Ca-AKG powder in sterile phosphate-buffered saline (PBS) or cell culture medium to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize the solution using a 0.22 µm filter.

  • Treatment: The following day, replace the existing medium with fresh medium containing the desired final concentration of Ca-AKG (e.g., 1 mM) or a vehicle control (PBS).[5]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Harvesting: After incubation, wash the cells with cold PBS and harvest them for downstream applications such as RNA, DNA, or protein isolation.

Protocol 2: In Vivo Mouse Model Treatment
  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) and age for the study. For aging studies, 18-month-old mice are often used.[5]

  • Ca-AKG Formulation: Ca-AKG can be administered through the diet, drinking water, or oral gavage. For dietary administration, mix Ca-AKG into the standard chow at a specified concentration (e.g., 2% w/w).

  • Administration and Dosage: House the mice in a controlled environment and provide the Ca-AKG-containing diet or a control diet ad libitum. Treatment duration can range from several weeks to months.[5]

  • Monitoring: Regularly monitor the health, body weight, and food intake of the animals.

  • Sample Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, muscle, spleen) and blood. Flash-freeze tissues in liquid nitrogen and store them at -80°C for later analysis.

Protocol 3: Gene Expression Analysis by qRT-PCR
  • RNA Isolation: Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.

  • RNA Quality and Quantity: Assess RNA integrity using gel electrophoresis or a Bioanalyzer. Quantify the RNA using a NanoDrop spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • Real-Time PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers.[8] A typical reaction setup includes 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Use a standard three-step cycling protocol: denaturation (e.g., 95°C for 15 sec), annealing (e.g., 60°C for 30 sec), and extension (e.g., 72°C for 30 sec), repeated for 40 cycles.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, Actin).[5]

Table 1: Example Target Genes for qRT-PCR Analysis

Gene SymbolGene NameFunction/PathwayReference
Il6Interleukin 6Senescence-Associated Secretory Phenotype (SASP)[5]
Il1aInterleukin 1 alphaSASP, Inflammation[5]
Cxcl1C-X-C Motif Chemokine Ligand 1SASP, Inflammation[5]
Il10Interleukin 10Anti-inflammatory cytokine[5]
Phd3Prolyl Hydroxylase Domain 3Muscle protein degradation[8]
Adrb2Adrenoceptor Beta 2Muscle atrophy inhibition[8]
Fn1Fibronectin 1Extracellular matrix[3]
Col1a1Collagen Type I Alpha 1 ChainCollagen synthesis[1]
Protocol 4: Global Transcriptome Analysis by RNA-Seq
  • Library Preparation: Start with high-quality total RNA (RIN > 8.0). Deplete ribosomal RNA (rRNA) using a ribo-depletion kit.

  • Fragmentation and Priming: Fragment the rRNA-depleted RNA and prime it with random hexamers.

  • First and Second Strand Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.

  • End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads, align them to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between Ca-AKG-treated and control groups.

Protocol 5: DNA Methylation Analysis
  • DNA Extraction: Isolate genomic DNA from saliva, blood, or tissue samples using a suitable DNA extraction kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. The Zymo EZ DNA Methylation Kit is a commonly used tool for this purpose.[9]

  • Methylation Profiling: Analyze the methylation status of specific CpG sites or across the genome.

    • Targeted Analysis (e.g., TruAge Test): This method measures the methylation of specific CpG sites associated with aging.[10][11]

    • Genome-Wide Analysis: Use platforms like the Illumina EPIC BeadChip, which assesses over 850,000 CpG sites, to get a comprehensive view of DNA methylation patterns.[7]

  • Data Analysis: Calculate the biological or "epigenetic" age based on the methylation status of age-related CpG sites. Compare the change in epigenetic age between baseline and post-treatment samples.

Protocol 6: Chromatin Accessibility Analysis by ATAC-Seq
  • Cell Preparation: Start with a suspension of 50,000 to 100,000 viable cells.

  • Cell Lysis: Lyse the cells with a gentle, non-ionic detergent to release the nuclei while keeping them intact.

  • Tagmentation: Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters.[12][13] The transposase will simultaneously fragment the DNA in open chromatin regions and ligate adapters to the ends of these fragments.[14][15]

  • Purification: Purify the tagmented DNA to remove the transposase and other reaction components.

  • Library Amplification: Amplify the purified DNA using PCR to add index sequences and generate enough material for sequencing.

  • Sequencing: Sequence the ATAC-seq libraries.

  • Data Analysis: Align the sequencing reads to the reference genome. "Peak calling" algorithms are then used to identify regions of the genome with a high density of reads, which correspond to areas of open, accessible chromatin. Compare peak distributions between Ca-AKG-treated and control samples to identify changes in chromatin accessibility.

Data Presentation

Quantitative data from studies on Ca-AKG's effect on biological age are summarized below.

Table 2: Summary of Ca-AKG Effect on Human Epigenetic Age

Study ParticipantsDuration of Treatment (Average)DosageEpigenetic TestAverage Reduction in Biological AgeStatistical SignificanceReference
42 adults (mean age 63)7 months1,000 mg Ca-AKG + Vitamin A (men) or D (women)TruAge7.96 yearsp < 0.001[10][11][16]
- Males7 months1,000 mg Ca-AKG + Vitamin ATruAge8.44 years-[10][11]
- Females7 months1,000 mg Ca-AKG + Vitamin DTruAge6.98 years-[10][11]

Disclaimer: The information provided in these application notes is intended for research purposes only. Protocols should be optimized for specific experimental conditions and cell types. Always adhere to laboratory safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Alpha-Ketoglutarate (Ca-AKG) Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium alpha-ketoglutarate (Ca-AKG). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Calcium alpha-ketoglutarate (Ca-AKG)?

Calcium alpha-ketoglutarate is described as a white or off-white crystalline powder that is slightly soluble in water.[1] Its aqueous solution is weakly alkaline, typically with a pH between 7 and 9.[1] The solubility of calcium salts, in general, is lower than that of their sodium or potassium counterparts.[1]

Q2: How does pH affect the solubility of Ca-AKG?

The solubility of Ca-AKG is pH-dependent. Its solubility may increase in more acidic environments.[1] Conversely, under strongly acidic or alkaline conditions, Ca-AKG may be prone to decomposition.[1]

Q3: Can I dissolve Ca-AKG in Phosphate-Buffered Saline (PBS)?

It is strongly advised to avoid dissolving Ca-AKG in phosphate-containing buffers like PBS. Calcium ions (Ca²⁺) can react with phosphate ions (PO₄³⁻) in the buffer to form insoluble calcium phosphate precipitates. This will result in a cloudy or turbid solution and a decrease in the effective concentration of both calcium and phosphate ions.

Q4: What factors can influence the dissolution of Ca-AKG?

Several factors can impact the solubility of Ca-AKG:

  • pH: As mentioned, solubility is generally better in slightly acidic conditions.

  • Temperature: While specific data is limited, for most salts, solubility increases with temperature. Gentle warming can aid dissolution.

  • Particle Size: A smaller particle size increases the surface area available for solvation, which can lead to faster dissolution.

  • Agitation: Continuous stirring or vortexing is crucial for efficient dissolution.

  • Buffer Composition: The presence of ions that can form insoluble precipitates with calcium, such as phosphate, should be avoided.

Q5: Is Ca-AKG stable in solution?

Ca-AKG is relatively stable in solution under appropriate conditions. However, it may decompose under strong acidic or alkaline conditions or at high temperatures.[1] It is recommended to prepare fresh solutions for experiments and to store any stock solutions under appropriate conditions (e.g., refrigerated or frozen) for short periods, after verifying their stability for the intended application.

Troubleshooting Guide: Insolubility and Precipitation

Issue 1: Ca-AKG powder is not dissolving completely in water or a non-phosphate buffer.

  • Possible Cause 1: Insufficient Agitation or Time.

    • Solution: Continue to stir or vortex the solution for a longer period. Gentle heating (e.g., to 37°C) can also be attempted, but be mindful of the compound's stability at higher temperatures.

  • Possible Cause 2: Solution is Saturated.

    • Solution: The concentration you are trying to achieve may be above the solubility limit of Ca-AKG in that specific solvent at that temperature. Try reducing the concentration or increasing the volume of the solvent.

  • Possible Cause 3: pH of the Solvent.

    • Solution: Measure the pH of your solution. If it is neutral to alkaline, consider carefully adjusting the pH to a slightly acidic range (e.g., pH 6.0-6.5) with a suitable acid (like HCl) to see if solubility improves. Do this cautiously and monitor for any signs of degradation.

Issue 2: A precipitate forms after dissolving Ca-AKG in a buffer.

  • Possible Cause 1: Reaction with Buffer Components.

    • Solution: This is highly likely if you are using a phosphate-containing buffer. The precipitate is likely calcium phosphate. Discard the solution and prepare your Ca-AKG in a non-phosphate buffer such as Tris-HCl or HEPES.

  • Possible Cause 2: Temperature Change.

    • Solution: If the solution was heated to dissolve the Ca-AKG and then cooled, the compound may have precipitated out. Try to maintain the working temperature at which the compound was soluble or prepare a more dilute solution that remains stable at room temperature.

Quantitative Data on Ca-AKG Solubility

Solvent/BufferTemperature (°C)Solubility (g/100mL)Notes
WaterNot SpecifiedSlightly Soluble[1]Solubility is expected to increase with temperature and in slightly acidic pH.[1]
Phosphate Buffers (e.g., PBS)Not ApplicableIncompatibleForms a precipitate (calcium phosphate).
Tris-HClNot SpecifiedData Not AvailableA suitable alternative to phosphate buffers.
HEPESNot SpecifiedData Not AvailableA suitable alternative to phosphate buffers.

Experimental Protocol: Preparation of a Ca-AKG Solution

This protocol provides a general method for dissolving Ca-AKG in a non-phosphate buffer.

Materials:

  • Calcium alpha-ketoglutarate (Ca-AKG) powder

  • High-purity water (e.g., Milli-Q or deionized)

  • Non-phosphate buffer (e.g., 1M Tris-HCl, pH 7.4)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and other appropriate glassware

  • pH meter

  • Sterile filter (if for cell culture use)

Methodology:

  • Determine the desired concentration and volume of your final Ca-AKG solution.

  • Weigh the required amount of Ca-AKG powder using an analytical balance.

  • Add the Ca-AKG powder to a beaker containing a magnetic stir bar.

  • Add approximately 80% of the final volume of high-purity water to the beaker.

  • Begin stirring at a moderate speed.

  • Gently warm the solution (e.g., to 37°C) if the powder does not readily dissolve at room temperature. Avoid boiling.

  • Once the Ca-AKG is fully dissolved, allow the solution to cool to room temperature.

  • Add the appropriate volume of your concentrated non-phosphate buffer stock to achieve the desired final buffer concentration.

  • Transfer the solution to a volumetric flask and add high-purity water to reach the final volume.

  • Verify the pH of the final solution and adjust if necessary using dilute HCl or NaOH.

  • For sterile applications, pass the solution through a 0.22 µm sterile filter.

  • Store the solution appropriately (e.g., at 4°C for short-term use).

Visualizations

TroubleshootingWorkflow Troubleshooting Ca-AKG Solubility Issues start Start: Dissolving Ca-AKG check_dissolution Is the powder fully dissolved? start->check_dissolution incomplete_dissolution Issue: Incomplete Dissolution check_dissolution->incomplete_dissolution No dissolved Solution is clear check_dissolution->dissolved Yes check_agitation Increase agitation/time? incomplete_dissolution->check_agitation increase_agitation Action: Stir/vortex longer, gently warm check_agitation->increase_agitation Yes check_concentration Is concentration too high? check_agitation->check_concentration No increase_agitation->check_dissolution reduce_concentration Action: Reduce concentration check_concentration->reduce_concentration Yes check_ph Adjust pH to be slightly acidic? check_concentration->check_ph No reduce_concentration->start adjust_ph Action: Cautiously add dilute acid check_ph->adjust_ph Yes check_ph->dissolved No adjust_ph->check_dissolution check_precipitation Does a precipitate form? dissolved->check_precipitation check_precipitation->dissolved No, stable precipitation Issue: Precipitation check_precipitation->precipitation Yes check_buffer Using a phosphate buffer? precipitation->check_buffer change_buffer Action: Use a non-phosphate buffer (e.g., Tris, HEPES) check_buffer->change_buffer Yes check_temp Was solution cooled after heating? check_buffer->check_temp No change_buffer->start maintain_temp Action: Maintain working temperature or use a more dilute solution check_temp->maintain_temp Yes maintain_temp->start

Caption: Troubleshooting workflow for Ca-AKG solubility issues.

ChemicalEquilibrium Ca-AKG Dissolution and Precipitation with Phosphate cluster_dissolution Soluble State cluster_precipitation Insoluble State (with Phosphate Buffer) CaAKG_solid Ca(C₅H₄O₅) (solid) Ca_ion Ca²⁺ (aq) CaAKG_solid->Ca_ion Dissolution AKG_ion C₅H₄O₅²⁻ (aq) CaAKG_solid->AKG_ion Dissolution Calcium_Phosphate Ca₃(PO₄)₂ (precipitate) Ca_ion->Calcium_Phosphate Precipitation Reaction Phosphate_ion PO₄³⁻ (from buffer) Phosphate_ion->Calcium_Phosphate

Caption: Ca-AKG dissolution and precipitation with phosphate.

ExperimentalWorkflow Experimental Workflow for Preparing Ca-AKG Solution weigh 1. Weigh Ca-AKG add_solvent 2. Add ~80% of solvent (e.g., H₂O) weigh->add_solvent dissolve 3. Stir and gently warm if necessary add_solvent->dissolve cool 4. Cool to room temperature dissolve->cool add_buffer 5. Add non-phosphate buffer stock cool->add_buffer final_volume 6. Adjust to final volume add_buffer->final_volume check_ph 7. Verify and adjust pH final_volume->check_ph filter 8. Sterile filter (if needed) check_ph->filter store 9. Store appropriately filter->store

Caption: Workflow for preparing a Ca-AKG solution.

References

Optimizing the concentration of Calcium alpha-ketoglutarate for maximal cellular response.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Calcium α-Ketoglutarate (Ca-AKG) in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data on optimal concentrations to achieve maximal cellular response.

Troubleshooting Guide

Encountering issues in your experiments with Ca-AKG? This guide addresses common problems and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Cellular Response - Suboptimal Ca-AKG Concentration: The concentration may be too low to elicit a response or too high, leading to cytotoxicity. - Poor Cell Health: Cells may be stressed, senescent, or unhealthy. - Incorrect Ca-AKG Salt: Different salts of AKG may have varying effects. This guide focuses on the calcium salt. - Degradation of Ca-AKG: Improper storage or handling of the Ca-AKG solution.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay (see Table 1 for starting ranges). - Ensure cells are in the logarithmic growth phase and have high viability before treatment. - Confirm the use of Calcium α-Ketoglutarate. - Prepare fresh Ca-AKG solutions for each experiment and store stock solutions as recommended by the manufacturer, typically at -20°C for short-term and -80°C for long-term storage.
High Cell Death/Toxicity - Excessive Ca-AKG Concentration: High concentrations of AKG can be cytotoxic to some cell lines.[1] - Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death.[2][3] - pH Shift in Media: Dissolving high concentrations of Ca-AKG may alter the pH of the culture medium.- Reduce the concentration of Ca-AKG. Refer to dose-response data for guidance (see Table 1). - Regularly test cultures for mycoplasma and visually inspect for other contaminants. Discard any contaminated cultures.[2][3] - Check the pH of the media after adding Ca-AKG and adjust if necessary using sterile HCl or NaOH.
Precipitate in Culture Media - Poor Solubility of Ca-AKG: Ca-AKG may not be fully dissolved, especially at high concentrations. - Interaction with Media Components: Ca-AKG may react with components in the serum or media supplements.- Ensure Ca-AKG is completely dissolved in a suitable solvent (e.g., sterile water or PBS) before adding to the culture medium. Gentle warming and vortexing can aid dissolution. - Prepare a concentrated stock solution and dilute it in the culture medium to the final working concentration. - Consider using serum-free media for the duration of the Ca-AKG treatment if compatibility issues are suspected.
Inconsistent or Variable Results - Inconsistent Cell Seeding Density: Variations in the initial number of cells per well will lead to variability in the final readout. - Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate media components, affecting cell growth and response. - Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in reagent concentrations.- Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. - Calibrate pipettes regularly and use proper pipetting techniques.
Unexpected Changes in Gene or Protein Expression - Off-Target Effects: Ca-AKG is a key metabolite and can influence multiple cellular pathways.[4][5][6] - Cellular Stress Response: The experimental conditions themselves (e.g., solvent toxicity, prolonged incubation) may be inducing a stress response.- Include appropriate controls, such as vehicle-treated cells, to distinguish the specific effects of Ca-AKG. - Perform time-course experiments to understand the kinetics of the response. - Minimize cellular stress by using the lowest effective concentration of Ca-AKG and ensuring optimal culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for Ca-AKG in cell culture experiments?

The optimal concentration of Ca-AKG is highly dependent on the cell type and the specific biological endpoint being measured (e.g., proliferation, differentiation, metabolic activity). A general starting point for many cell lines is in the range of 0.1 mM to 10 mM. However, it is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration. For guidance, refer to the data presented in Table 1.

Q2: How should I prepare and store Ca-AKG solutions for cell culture?

It is recommended to prepare a concentrated stock solution of Ca-AKG in a sterile, aqueous solvent such as deionized water or phosphate-buffered saline (PBS). Ensure the powder is fully dissolved; gentle warming and vortexing can be used if necessary. Filter-sterilize the stock solution through a 0.22 µm filter before use. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium.

Q3: Can Ca-AKG affect the pH of my culture medium?

Yes, adding significant volumes of a concentrated Ca-AKG solution or dissolving high concentrations directly into the medium can alter the pH. It is good practice to measure the pH of the final culture medium after the addition of Ca-AKG and adjust it back to the optimal physiological range (typically pH 7.2-7.4) using sterile, dilute HCl or NaOH if necessary.

Q4: For how long should I treat my cells with Ca-AKG?

The duration of treatment will depend on the biological process being investigated. For acute signaling events, a few hours of treatment may be sufficient. For long-term effects, such as changes in proliferation or differentiation, treatment may extend from 24 hours to several days. It is advisable to conduct a time-course experiment to determine the optimal treatment duration for your specific assay.

Q5: What are the primary signaling pathways affected by Ca-AKG?

Ca-AKG is a key metabolite in the Krebs cycle and influences several major signaling pathways. Notably, it has been shown to modulate the activity of the mTOR (mechanistic Target of Rapamycin) and AMPK (AMP-activated Protein Kinase) pathways, which are central regulators of cell growth, metabolism, and autophagy.[4][5][6][7]

Data Presentation: Ca-AKG Concentration Effects on Various Cell Lines

The following table summarizes effective concentrations of α-Ketoglutarate (AKG) or its calcium salt (Ca-AKG) from various in vitro studies. It is important to note that the optimal concentration can vary significantly between cell lines and experimental conditions.

Table 1: Summary of Effective Ca-AKG Concentrations in In Vitro Studies

Cell LineOrganismAssay TypeEffective Concentration RangeObserved Effect
C2C12 MyoblastsMouseCell Growth & Metabolism0.1 mM - 1.0 mMStimulated cell growth and improved glucose and glutamine metabolism.[1]
C2C12 MyoblastsMouseCell Growth & Metabolism10 mM - 30 mMDecreased cell growth.[1]
C2C12 MyoblastsMouseCell Growth & Metabolism100 mMRapid cell death.[1]
4T1 Breast Cancer CellsMouseCell Viability (MTT)160 µMSelected concentration for subsequent experiments showing reduced proliferation.[8]
Saos-2 OsteosarcomaHumanCell Proliferation (BrdU)IC50 ≈ 35 mMInhibition of cell proliferation.
HOS OsteosarcomaHumanCell Proliferation (BrdU)IC50 ≈ 35 mMInhibition of cell proliferation.
HT22 Neuronal CellsMouseCell Viability (H2O2-induced senescence)Not specifiedAlleviated H2O2-induced senescence.[6]
IMR-90 FibroblastsHumanSenescence-Associated Secretory Phenotype (SASP)1 mMAltered the SASP and reduced inflammation.[9]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability and proliferation in response to Ca-AKG treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • Calcium α-Ketoglutarate (Ca-AKG)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Ca-AKG Treatment: Prepare serial dilutions of Ca-AKG in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the Ca-AKG dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (media and MTT only) from all other readings. Express the results as a percentage of the vehicle-treated control.

Assessment of Mitochondrial Respiration

This protocol provides a general workflow for assessing changes in mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplate

  • Complete culture medium

  • Ca-AKG

  • Seahorse XF Assay Medium

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to attach overnight.

  • Ca-AKG Treatment: Treat the cells with the desired concentrations of Ca-AKG for the appropriate duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Mitochondrial Stress Test: Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.

  • Seahorse XF Analyzer Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant with the cell plate and initiate the assay. The analyzer will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the results from Ca-AKG-treated cells to the control cells.

Visualizations: Signaling Pathways and Workflows

Ca-AKG and the mTOR Signaling Pathway

mTOR_Pathway Ca_AKG Calcium α-Ketoglutarate mTORC1 mTORC1 Ca_AKG->mTORC1 Inhibition Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Ca-AKG can inhibit the mTORC1 signaling pathway.

Ca-AKG and the AMPK Signaling Pathway

AMPK_Pathway Ca_AKG Calcium α-Ketoglutarate AMPK AMPK Ca_AKG->AMPK Activation Low_Energy Low Energy State (High AMP:ATP Ratio) Low_Energy->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: Ca-AKG can lead to the activation of AMPK signaling.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow Start Start: Healthy Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Ca-AKG & Controls Incubate_24h->Treat_Cells Prepare_CaAKG Prepare Serial Dilutions of Ca-AKG Prepare_CaAKG->Treat_Cells Incubate_Treatment Incubate for Treatment Period Treat_Cells->Incubate_Treatment Assay Perform Cellular Assay (e.g., MTT, Respiration) Incubate_Treatment->Assay Data_Analysis Analyze Data & Determine Optimal Dose Assay->Data_Analysis End End Data_Analysis->End

References

Why am I seeing cytotoxicity with high concentrations of Ca-AKG in my cell line?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cytotoxicity observed with high concentrations of Calcium Alpha-Ketoglutarate (Ca-AKG) in cell lines.

Frequently Asked Questions (FAQs)

Q1: Why am I observing cytotoxicity at high concentrations of Ca-AKG in my cell line?

High concentrations of Ca-AKG can induce cytotoxicity through several potential mechanisms. The two primary contributing factors are calcium overload and metabolic disruption.

  • Calcium Overload: The dissociation of Ca-AKG increases the intracellular calcium concentration. Excessive cytosolic calcium can trigger a cascade of detrimental events, including the activation of degradative enzymes like proteases and phospholipases, which damage cellular structures. Furthermore, calcium overload in the mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), disrupting the mitochondrial membrane potential, impairing ATP production, and releasing pro-apoptotic factors like cytochrome c, ultimately leading to programmed cell death (apoptosis).[1][2][3]

  • Metabolic Disruption: Alpha-ketoglutarate (AKG) is a crucial intermediate in the Krebs cycle.[4][5][6] High intracellular levels of AKG can alter the metabolic equilibrium. This can lead to the inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[7][8] Inhibition of KGDHC can disrupt mitochondrial function, leading to the release of cytochrome c and activation of caspases, key mediators of apoptosis.[8]

Q2: At what concentrations does Ca-AKG typically become cytotoxic?

The cytotoxic concentration of Ca-AKG is cell-line dependent. However, studies have shown that while lower concentrations of α-KG (in the low millimolar range) can stimulate cell growth, higher concentrations (typically 20 mM and above) can lead to decreased cell viability and proliferation.[9] It is crucial to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line.

Q3: How can I confirm that the observed cell death is due to Ca-AKG treatment?

To confirm that Ca-AKG is the causative agent of the observed cytotoxicity, it is essential to include proper controls in your experiments. These should include:

  • Vehicle Control: Cells treated with the same medium used to dissolve the Ca-AKG (e.g., PBS or DMEM) without the Ca-AKG.

  • Positive Control: A known cytotoxic agent to ensure your assay is working correctly.

  • Untreated Control: Cells that are not subjected to any treatment.

Comparing the results from your Ca-AKG treated cells to these controls will help you ascertain the specific effect of the compound.

Q4: What are the morphological changes I should look for in my cells that indicate cytotoxicity?

Visually inspecting your cells under a microscope can provide initial clues of cytotoxicity. Common morphological changes associated with apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. Necrotic cell death is often characterized by cell swelling and rupture.

Troubleshooting Guide

This guide addresses common issues encountered when assessing Ca-AKG cytotoxicity.

IssuePossible CauseRecommendation
High variability between replicate wells in my cytotoxicity assay. - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
My positive control for cytotoxicity is not showing the expected effect. - Inactive or degraded positive control reagent. - Incorrect concentration of the positive control. - The chosen assay is not suitable for the mechanism of the positive control.- Use a fresh aliquot of the positive control. - Verify the correct working concentration from literature or manufacturer's instructions. - Ensure the assay (e.g., MTT vs. LDH) is appropriate for the expected cell death mechanism.
High background signal in my LDH assay. - High number of dead cells in the initial cell seeding. - Mechanical stress on cells during handling, leading to membrane damage. - Contamination of the cell culture.- Ensure high cell viability before seeding. - Handle cells gently during plating and media changes. - Regularly check for and treat any microbial contamination.
Inconsistent results with my MTT assay. - Interference of Ca-AKG with the MTT reagent. - Incomplete solubilization of formazan crystals. - Changes in cellular metabolic activity not related to viability.- Run a control with Ca-AKG and MTT reagent in cell-free media to check for direct interaction. - Ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time. - Consider using a different cytotoxicity assay that does not rely on metabolic activity, such as the LDH assay or a dye-exclusion method.[10][11][12]

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of α-ketoglutarate on cell viability from published studies. Note that the specific cytotoxic concentrations can vary significantly between different cell lines and experimental conditions.

Cell LineCompoundConcentration RangeEffect on Cell ViabilityReference
Caco-2 (colorectal adenocarcinoma)Silver Nanoparticles1 - 15 µg/mLDose- and time-dependent decrease in viability. IC50 of 7.85 µg/ml at 24h and 4.92 µg/ml at 48h.[13]
KHYG-1 (NK cell line) co-cultured with MCF-7 (breast cancer)Electrical Stimulation0.5 V/cm and 1.0 V/cm1.27-fold and 1.55-fold higher cytotoxicity, respectively.[14]
Various Cancer Cell Lines (MCF-7, A549, PC3, HT-29, WRL68)ChalconesVariesCompounds 2, 7, 8, 14, 18, 20, 22 showed low cytotoxic effects on all cell lines.[15]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[11][12]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Ca-AKG stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of Ca-AKG in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of Ca-AKG to the respective wells. Include vehicle and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17][18]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Ca-AKG stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare the necessary controls as per the kit instructions: spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with the provided lysis buffer), and a background control (medium only).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (as per the kit's protocol) from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's manual, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Ca-AKG stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of Ca-AKG for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Calcium Overload-Induced Apoptosis

High concentrations of Ca-AKG lead to an influx of Ca2+ into the cytosol. This disrupts mitochondrial calcium homeostasis, triggering the opening of the mitochondrial permeability transition pore (mPTP). The subsequent loss of mitochondrial membrane potential and release of cytochrome c into the cytosol activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

Calcium_Induced_Apoptosis CaAKG High Conc. Ca-AKG Ca_influx Increased Cytosolic Ca²⁺ CaAKG->Ca_influx Mito_Ca Mitochondrial Ca²⁺ Overload Ca_influx->Mito_Ca mPTP mPTP Opening Mito_Ca->mPTP MMP Loss of Mitochondrial Membrane Potential mPTP->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Calcium overload-induced apoptosis pathway.

Metabolic Disruption by High Alpha-Ketoglutarate

Elevated levels of intracellular AKG can inhibit the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the Krebs cycle. This inhibition disrupts the normal flow of the cycle, leading to mitochondrial dysfunction and subsequent activation of the apoptotic cascade.

AKG_Metabolic_Disruption High_AKG High Intracellular AKG KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) High_AKG->KGDHC Inhibition Krebs_Cycle Krebs Cycle Disruption KGDHC->Krebs_Cycle Mito_Dysfunction Mitochondrial Dysfunction Krebs_Cycle->Mito_Dysfunction Apoptosis_Pathway Apoptotic Cascade Activation Mito_Dysfunction->Apoptosis_Pathway

Caption: Metabolic disruption by high alpha-ketoglutarate.

Experimental Workflow for Assessing Ca-AKG Cytotoxicity

A logical workflow for investigating the cytotoxic effects of Ca-AKG involves a tiered approach, starting with viability assays and progressing to more detailed mechanistic studies.

Cytotoxicity_Workflow Start Treat Cells with Varying Ca-AKG Conc. Viability_Assay Assess Cell Viability (MTT or LDH Assay) Start->Viability_Assay Dose_Response Determine IC50 Viability_Assay->Dose_Response Apoptosis_Assay Characterize Cell Death (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay If cytotoxic Mechanism_Study Investigate Mechanism (e.g., Mitochondrial Membrane Potential, Caspase Activity) Apoptosis_Assay->Mechanism_Study Conclusion Conclude on Cytotoxic Mechanism of Ca-AKG Mechanism_Study->Conclusion

Caption: Experimental workflow for Ca-AKG cytotoxicity assessment.

References

How to control for the effects of calcium in Calcium alpha-ketoglutarate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting and experimental design protocols for studying Calcium α-Ketoglutarate (Ca-AKG). The primary focus is to address the critical issue of controlling for the confounding effects of the calcium ion to ensure that observed results can be confidently attributed to alpha-ketoglutarate.

Frequently Asked Questions (FAQs)

Q1: Why is controlling for the effects of calcium essential in Ca-AKG experiments?

When using Calcium α-Ketoglutarate (Ca-AKG), you are introducing two distinct bioactive molecules into your system: alpha-ketoglutarate (AKG) and calcium (Ca²⁺). AKG is a key metabolite in the Krebs cycle, while calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[1][2] Failing to control for the independent effects of calcium can lead to a confounding variable, where an observed biological effect is incorrectly attributed to AKG when it may be partially or entirely caused by the added calcium.[3]

Q2: What are the most appropriate control groups for an experiment involving Ca-AKG?

To rigorously dissect the effects of AKG from those of calcium, a well-designed experiment should include a set of specific control groups. These groups allow for the systematic isolation of variables. The recommended groups are outlined in the table below.

Q3: Are there alternative forms of AKG that can be used to avoid the confounding effects of calcium?

Yes. To administer AKG without introducing calcium, researchers can use other salt forms of alpha-ketoglutarate. The most common and effective alternative is Sodium α-Ketoglutarate (Na-AKG) .[4] By using Na-AKG as your AKG-only treatment group, you can directly compare its effects to your Ca-AKG group. This comparison helps to isolate any effects that are specific to the calcium salt form. Other forms like Ornithine-AKG also exist, but they introduce ornithine as another potential confounder.[4] For most experimental designs, Na-AKG is the preferred AKG-only control.

Q4: How do I prepare my treatment solutions to ensure proper molar matching?

It is critical that the amount of AKG and/or calcium is consistent across your experimental and control groups. For example, the "Calcium Control" group should receive the same molar amount of calcium as the "Ca-AKG" group. The "AKG Control" group should receive the same molar amount of AKG. See the detailed protocol in the next section for step-by-step instructions.

Troubleshooting and Experimental Design

Core Experimental Groups

A robust experimental design is crucial for generating reliable and interpretable data. The following table details the essential experimental groups and their specific purposes.

Group Name Compound(s) Added Purpose
1. Vehicle Control The solvent used to dissolve the compounds (e.g., PBS, DMEM).Establishes the baseline response of the experimental system.
2. Ca-AKG (Experimental) Calcium α-KetoglutarateTests the combined effect of both calcium and alpha-ketoglutarate.
3. Calcium Control Calcium Chloride (CaCl₂)Isolates the effects of the calcium ion at the same molar concentration delivered by Ca-AKG.
4. AKG Control Sodium α-Ketoglutarate (Na-AKG)Isolates the effects of the alpha-ketoglutarate anion at the same molar concentration delivered by Ca-AKG.
Experimental Design Workflow

The following diagram illustrates the logical flow for setting up a properly controlled Ca-AKG experiment. This workflow ensures that the individual contributions of each component (calcium and AKG) can be assessed.

G cluster_input Hypothesis cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis Hypothesis Hypothesis: Ca-AKG has a biological effect Design Design Experiment with Molar-Matched Controls Vehicle Vehicle Control (e.g., PBS) Design->Vehicle Baseline CaAKG Experimental Group (Ca-AKG) Design->CaAKG Test CaCl2 Calcium Control (CaCl₂) Design->CaCl2 Isolate Ca²⁺ NaAKG AKG Control (Na-AKG) Design->NaAKG Isolate AKG Measure Measure Outcome (e.g., Gene Expression, Metabolite Levels) Vehicle->Measure CaAKG->Measure CaCl2->Measure NaAKG->Measure Compare Compare Results Across All Groups Measure->Compare

Caption: Workflow for a properly controlled Ca-AKG experiment.

Logical Relationship: Calcium as a Confounding Variable

This diagram explains the logical challenge in Ca-AKG studies. Calcium can independently influence the outcome, creating a potential false association between AKG and the result if not properly controlled.

G AKG_Effect AKG's True Effect Outcome Measured Biological Outcome AKG_Effect->Outcome Causal Path (To be determined) Ca_Effect Calcium's Effect (Confounder) Ca_Effect->Outcome Confounding Path (Must be controlled for) CaAKG CaAKG CaAKG->Ca_Effect Contains Ca²⁺

Caption: Diagram of calcium as a potential confounding variable.

Independent Cellular Roles of AKG and Calcium

Both AKG and calcium have distinct and significant roles within the cell. Understanding these separate functions underscores the necessity of independent controls.

G cluster_extracellular Extracellular cluster_intracellular Intracellular CaAKG Ca-AKG Ca Ca²⁺ CaAKG->Ca AKG AKG Krebs Krebs Cycle Metabolism AKG->Krebs Epigenetics Epigenetic Regulation (e.g., TET enzyme cofactor) AKG->Epigenetics Signaling Second Messenger Signaling Cascades Ca->Signaling Other Other Cellular Functions Ca->Other

Caption: Independent metabolic and signaling roles of AKG and Ca²⁺.

Experimental Protocols

Protocol 1: Preparation of Molar-Matched Stock Solutions

This protocol ensures that each control group receives the correct molar concentration of the relevant ions.

Materials:

  • Calcium α-Ketoglutarate (Ca-AKG)

  • Calcium Chloride (CaCl₂, anhydrous)

  • Sodium α-Ketoglutarate (Na-AKG)

  • Appropriate solvent (e.g., sterile PBS or cell culture medium)

Molar Mass Reference Table:

CompoundFormulaMolar Mass ( g/mol )
Calcium α-KetoglutarateCaC₅H₄O₅184.15
Calcium ChlorideCaCl₂110.98
Sodium α-KetoglutarateNa₂C₅H₄O₅190.06

Procedure:

  • Define Final Concentration: Determine the final working concentration of Ca-AKG for your experiment (e.g., 1 mM).

  • Prepare Ca-AKG Stock:

    • Calculate the mass needed for a 100x stock solution (e.g., 100 mM).

    • Mass (g) = 0.1 L * 0.1 mol/L * 184.15 g/mol = 1.8415 g.

    • Dissolve 1.8415 g of Ca-AKG in 100 mL of solvent to make a 100 mM stock.

  • Prepare Calcium Control (CaCl₂) Stock:

    • This stock must match the molarity of calcium in the Ca-AKG stock. Since there is one Ca²⁺ ion per molecule of Ca-AKG, the molarity is 1:1.

    • Calculate the mass needed for a 100 mM CaCl₂ stock.

    • Mass (g) = 0.1 L * 0.1 mol/L * 110.98 g/mol = 1.1098 g.

    • Dissolve 1.1098 g of CaCl₂ in 100 mL of solvent.

  • Prepare AKG Control (Na-AKG) Stock:

    • This stock must match the molarity of AKG in the Ca-AKG stock. Since there is one AKG²⁻ ion per molecule of Ca-AKG, the molarity is 1:1.

    • Calculate the mass needed for a 100 mM Na-AKG stock.

    • Mass (g) = 0.1 L * 0.1 mol/L * 190.06 g/mol = 1.9006 g.

    • Dissolve 1.9006 g of Na-AKG in 100 mL of solvent.

  • Sterilization and Storage: Filter-sterilize all stock solutions using a 0.22 µm filter and store at -20°C in aliquots.

Protocol 2: Example Cell Culture Experiment (6-Well Plate)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: For a final volume of 2 mL per well and a final concentration of 1 mM, prepare the media for each condition by adding 20 µL of the respective 100x stock solution to 1980 µL of fresh cell culture medium.

    • Well 1 (Vehicle): 1980 µL media + 20 µL solvent.

    • Well 2 (Ca-AKG): 1980 µL media + 20 µL of 100 mM Ca-AKG stock.

    • Well 3 (Calcium Control): 1980 µL media + 20 µL of 100 mM CaCl₂ stock.

    • Well 4 (AKG Control): 1980 µL media + 20 µL of 100 mM Na-AKG stock.

    • Note: Perform in triplicate for statistical power.

  • Treatment: Aspirate the old medium from the cells and gently add the 2 mL of the corresponding treatment medium to each well.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Harvest and Analysis: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western Blot, or metabolic assays).

Data Interpretation

Scenario Vehicle Control Ca-AKG **Calcium Control (CaCl₂) **AKG Control (Na-AKG) Interpretation
1 Baseline↑↑Baseline↑↑The effect is likely driven by AKG .
2 Baseline↑↑↑↑BaselineThe effect is likely driven by calcium .
3 Baseline↑↑↑↑↑The effect is driven by both AKG and calcium , possibly with a synergistic or additive relationship.
4 Baseline↑↑BaselineBaselineThe effect requires the specific chelated structure of Ca-AKG itself, or there is a synergistic effect not present with either component alone.
5 BaselineBaselineBaselineBaselineAt the tested concentration and duration, Ca-AKG has no observable effect on the measured outcome.

References

Technical Support Center: Reproducibility in Ca-AKG Supplementation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium Alpha-Ketoglutarate (Ca-AKG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Ca-AKG supplementation experiments, from sourcing the compound to analyzing the final data.

Sourcing and Quality Control of Ca-AKG

Q1.1: How can I ensure the quality and consistency of Ca-AKG across different experiments?

A: Ensuring the quality of your Ca-AKG is the first critical step for reproducibility.

  • Source from reputable suppliers: Choose suppliers who provide a Certificate of Analysis (COA) for each batch. The COA should detail the purity (ideally ≥98%), identity (confirmed by techniques like NMR or mass spectrometry), and levels of potential contaminants like heavy metals.

  • Request consistency data: For longitudinal studies, inquire with the supplier about their batch-to-batch consistency. Working with a direct manufacturer may offer more control over quality for bulk orders.[1]

  • Good Manufacturing Practices (GMP): Whenever possible, source Ca-AKG produced in a GMP-certified facility. This ensures that the product is manufactured under strict quality control standards.[2][3]

  • Third-party testing: Some suppliers offer third-party testing results, which provide an unbiased confirmation of the product's purity and quality.

  • In-house verification: If resources permit, perform in-house analysis (e.g., HPLC) on new batches to confirm their purity and concentration.

Q1.2: What are the best practices for storing Ca-AKG to maintain its stability?

A: Ca-AKG is a stable salt of alpha-ketoglutaric acid, but proper storage is crucial to prevent degradation.

  • Storage Conditions: Store Ca-AKG in a cool, dry place, away from direct sunlight and moisture.[2][4] The recommended temperature is typically below 25°C (77°F).[2]

  • Original Packaging: Keep the supplement in its original, airtight packaging to protect it from air and moisture exposure.[2]

  • Avoid Extreme Temperatures: Do not expose Ca-AKG to freezing or high-heat conditions, as this can compromise its effectiveness.[2]

Q1.3: I'm observing unexpected variability in my results between different batches of Ca-AKG. What should I do?

A: Batch-to-batch variability is a known issue in experimental research and can confound results.

  • Review the COA for each batch: Compare the purity and impurity profiles. Even small differences could potentially lead to different biological effects.

  • Standardize your experimental procedures: Ensure that all other experimental parameters (animal strain, age, diet, cell line passage number, etc.) are kept as consistent as possible.

  • Perform a pilot study: If you must switch to a new batch mid-study, consider running a small pilot experiment to compare the effects of the new batch with the old one.

  • Contact the supplier: Discuss the observed variability with your supplier. They may be able to provide additional information on the manufacturing process or batch differences.

Experimental Design and Execution

Q2.1: What are the recommended dosages and administration routes for Ca-AKG in animal studies?

A: The optimal dosage and administration route can vary depending on the animal model and research question.

  • Oral Administration: The most common method is oral administration, either mixed in the diet or provided in drinking water.

    • In Diet: A recent study in mice demonstrated lifespan and healthspan extension with 2% Ca-AKG supplemented in their chow, starting at 18 months of age.[5]

    • In Drinking Water: Another study in a rat model of osteopenia administered AKG in the drinking water at a concentration of 1.0 mol/l.

  • Dosage Considerations: Doses up to 4.5 g/day have been found to be safe in human clinical trials with hemodialysis patients.[6][7] Translating this to animal models requires allometric scaling.

Q2.2: What are typical concentrations of Ca-AKG used in cell culture experiments?

A: The effective concentration in cell culture can depend on the cell type and the specific endpoint being measured.

  • A study on C2C12 myotubes (a mouse muscle cell line) used AKG at concentrations of 0.5 mM and 2 mM to demonstrate an increase in protein synthesis.

  • It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2.3: Are there any dietary or environmental factors that could influence the outcome of my Ca-AKG experiments?

A: Yes, several factors can interact with Ca-AKG supplementation.

  • Dietary Composition: The composition of the basal diet can influence the metabolic effects of Ca-AKG. For example, the effects of AKG on glucose metabolism might be different in animals on a high-fat diet versus a standard chow.

  • Gut Microbiota: The gut microbiota can metabolize AKG, potentially influencing its bioavailability and downstream effects.

  • Exercise: Exercise is known to increase endogenous AKG levels.[6] Therefore, the exercise status of the animals should be controlled and reported.

  • Control Group Diet: A limitation of some studies has been the lack of calcium in the control diet. Ensure your control group receives a diet with a comparable calcium level to the Ca-AKG group to isolate the effects of AKG.[2]

Data Collection and Analysis

Q3.1: How can I measure the levels of AKG in biological samples to confirm its uptake and bioavailability?

A: Measuring AKG levels in plasma, tissues, or cell lysates is crucial for pharmacokinetic and pharmacodynamic studies.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying AKG.[1][4][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the sample.

  • Sample Preparation: Proper sample preparation is critical. This may involve protein precipitation, solid-phase extraction (SPE), and derivatization, depending on the chosen analytical method.

  • Internal Standards: The use of an internal standard, such as α-ketoadipate, is recommended to accurately quantify AKG concentrations.[4]

Q3.2: What are some common pitfalls when analyzing AKG in biological samples?

A: The analysis of small metabolites like AKG can be challenging.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids in plasma) can interfere with the ionization of AKG in LC-MS/MS, leading to inaccurate quantification.

  • Derivatization Issues: If using GC-MS, the derivatization reaction must be complete and reproducible.

  • Stability: AKG may not be stable in certain sample matrices or under certain storage conditions. It's important to validate your sample collection and storage protocol.

Q3.3: How should I statistically analyze the data from my Ca-AKG supplementation study?

A: The choice of statistical analysis depends on the experimental design.

  • For longitudinal studies with repeated measures (e.g., frailty index over time), a mixed-effects model is appropriate to account for the dependency of the data. [8]

  • For comparing two groups (e.g., Ca-AKG vs. placebo), a t-test or analysis of variance (ANOVA) can be used, depending on the number of groups and factors.

  • Always test for the assumptions of your chosen statistical test (e.g., normality, homogeneity of variances).

Quantitative Data Summary

The following tables summarize quantitative data from a key study on Ca-AKG supplementation in mice.

Table 1: Effect of Ca-AKG on Lifespan in C57BL/6 Mice

SexGroupMedian Lifespan (days)Percent Increase
FemaleControl800-
FemaleCa-AKG90012.5%
MaleControl850-
MaleCa-AKG8752.9%

Data adapted from Asadi Shahmirzadi et al., 2020.

Table 2: Effect of Ca-AKG on Frailty Index in Aged Mice

SexGroupFrailty Index Reduction
FemaleCa-AKG46%
MaleCa-AKG41%

Data adapted from Asadi Shahmirzadi et al., 2020. The frailty index is a cumulative measure of age-related health deficits.

Experimental Protocols

Protocol 1: Ca-AKG Supplementation in Mice (In-Diet)
  • Animal Model: C57BL/6 mice, 18 months of age.

  • Diet:

    • Control Group: Standard mouse chow.

    • Treatment Group: Standard mouse chow supplemented with 2% Calcium Alpha-Ketoglutarate (w/w).

  • Administration: Provide the respective diets ad libitum.

  • Duration: For the remainder of the animals' lifespan.

  • Monitoring:

    • Record food and water intake regularly.

    • Monitor body weight weekly.

    • Perform healthspan assessments (e.g., frailty index, grip strength, coat condition) at regular intervals (e.g., monthly).

  • Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves with log-rank test) to compare lifespans. Use mixed-effects models to analyze longitudinal healthspan data.

Protocol 2: Measuring AKG in Plasma using HPLC

This is a generalized protocol and should be optimized for your specific equipment and reagents.

  • Sample Collection: Collect blood into EDTA-containing tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., α-ketoadipate).

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (if required by your HPLC method): Some methods require derivatization to enhance detection. A common derivatizing agent is o-phenylenediamine. Follow the specific instructions for your chosen derivatization reagent.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Detection: UV detection at a wavelength appropriate for the AKG derivative (if used) or native AKG.

    • Quantification: Create a standard curve using known concentrations of AKG. The concentration of AKG in the plasma samples is calculated based on the peak area ratio of AKG to the internal standard.

Visualizations

Signaling Pathways

Ca_AKG_Signaling cluster_mTOR mTOR Pathway cluster_AMPK AMPK Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 P ULK1 ULK1 (inhibited) mTORC1->ULK1 P (inhibitory) Autophagy Autophagy ULK1->Autophagy AMPK AMPK TSC2 TSC2 AMPK->TSC2 P Raptor Raptor AMPK->Raptor P (inhibitory) TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits CaAKG Ca-AKG CaAKG->mTORC1 Inhibits (indirectly) CaAKG->AMPK Activates

Caption: Ca-AKG's influence on the mTOR and AMPK signaling pathways.

Akt_mTOR_Hypertrophy CaAKG Ca-AKG Akt Akt CaAKG->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 P eIF4E 4E-BP1/eIF4E mTORC1->eIF4E P ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Caption: Akt/mTOR pathway in Ca-AKG-induced muscle hypertrophy.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Sourcing Source Ca-AKG (with COA) QC Quality Control (Purity Check) Sourcing->QC Treatment Ca-AKG Administration (Diet, Water, or Media) QC->Treatment Animal_Prep Animal Acclimation or Cell Culture Prep Animal_Prep->Treatment Monitoring In-life Monitoring (Weight, Health, etc.) Treatment->Monitoring Sampling Biological Sample Collection Monitoring->Sampling Biochemical Biochemical Assays (e.g., AKG levels by HPLC) Sampling->Biochemical Phenotypic Phenotypic Analysis (e.g., Frailty Index) Sampling->Phenotypic Stats Statistical Analysis Biochemical->Stats Phenotypic->Stats

Caption: General experimental workflow for Ca-AKG studies.

References

Technical Support Center: Troubleshooting Unexpected Phenotypic Changes in Cells Treated with Ca-AKG

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in cells treated with Calcium Alpha-Ketoglutarate (Ca-AKG). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My cells have changed morphology after Ca-AKG treatment. What could be the cause?

Unexpected morphological changes, such as rounding, elongation, or altered cell spreading, can be attributed to several factors related to Ca-AKG treatment.

  • Calcium Overload: The "Ca" in Ca-AKG contributes to the total calcium concentration in your culture medium. Many standard media already contain calcium, and the addition of Ca-AKG can push the concentration beyond the optimal range for your specific cell type.[1] Elevated extracellular calcium can impact cell adhesion, cytoskeletal arrangement, and overall cell shape.[2][3][4]

  • AKG-induced Metabolic Shifts: Alpha-ketoglutarate is a central metabolite in the Krebs cycle.[5] Supplementation can alter cellular metabolism, which may indirectly influence cell morphology.

  • pH Shift in Media: Depending on the concentration and buffering capacity of your media, the addition of Ca-AKG could slightly alter the pH, which can affect cell morphology.

Troubleshooting Steps:

  • Review Media Composition: Check the calcium concentration in your basal medium and calculate the final concentration after adding Ca-AKG.[1] Compare this to the recommended calcium levels for your cell line.

  • Titrate Ca-AKG Concentration: Perform a dose-response experiment with varying concentrations of Ca-AKG to identify an optimal concentration that does not induce morphological changes.

  • Control for Calcium: Include a control group treated with an equivalent concentration of calcium chloride (CaCl2) to determine if the observed effects are due to the calcium ion itself.

  • Monitor Media pH: Measure the pH of your culture medium after the addition of Ca-AKG to ensure it remains within the optimal range for your cells.

2. I'm observing a decrease in cell proliferation/viability after Ca-AKG treatment. Why is this happening?

A reduction in cell number or viability can be an unexpected outcome, particularly as AKG is often associated with pro-proliferative effects at optimal doses.

  • AKG Dose-Dependent Effects: The impact of AKG on cell proliferation is highly dose-dependent. While lower concentrations can stimulate cell growth, higher concentrations have been shown to be inhibitory and can even induce cell death.[6][7]

  • Calcium-Induced Differentiation or Apoptosis: Elevated calcium levels can trigger differentiation in some cell types, leading to a decrease in proliferation.[8] In other cases, a sudden influx of calcium into cells with compromised membranes can lead to apoptosis, a phenomenon known as the "calcium paradox".[1]

  • Nutrient Depletion: Increased metabolic activity stimulated by AKG could lead to faster depletion of essential nutrients from the culture medium, which in turn can limit proliferation.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of Ca-AKG concentrations to determine the optimal dose for your cell line and to identify the threshold for inhibitory effects.

  • Assess Cell Viability and Apoptosis: Use assays such as MTT, resazurin, or ATP-based assays to quantify cell viability.[9] To investigate for apoptosis, consider using techniques like Annexin V/PI staining.

  • Calcium Control: As with morphological changes, use a calcium chloride control to distinguish the effects of calcium from those of AKG.

  • Replenish Media: If you suspect nutrient depletion, try a partial or full media change during the course of the experiment.

3. My cells are proliferating more rapidly than expected. Is this a problem?

While often a desired outcome, unexpected increases in proliferation can also be a sign of a departure from the normal cellular phenotype.

  • Optimal AKG Concentration: You may be observing the pro-proliferative effects of AKG at the concentration you are using.[6][10]

  • Metabolic Reprogramming: AKG can fuel the Krebs cycle and amino acid synthesis, providing the necessary building blocks and energy for accelerated cell division.[5][11]

Troubleshooting Steps:

  • Characterize the Phenotype: Ensure that the increased proliferation is not accompanied by other undesirable changes, such as loss of differentiation markers or altered morphology.

  • Confirm with Multiple Assays: Use multiple methods to confirm the increase in cell number, such as direct cell counting and a metabolic-based assay (e.g., MTT), to ensure the results are consistent.

  • Lower Ca-AKG Concentration: If the rapid proliferation is undesirable, try reducing the concentration of Ca-AKG.

Ca-AKG can have wide-ranging effects on cellular signaling and gene expression.

  • Epigenetic Modifications: AKG is a cofactor for enzymes involved in DNA and histone demethylation, which can lead to broad changes in gene expression.[12]

  • Calcium Signaling: Changes in intracellular calcium levels are a key signaling mechanism that can activate numerous transcription factors and signaling pathways.

  • Metabolic Sensor Activation: AKG levels can influence the activity of metabolic sensors like mTOR, which in turn regulate a host of cellular processes, including protein synthesis and gene expression.[11]

Troubleshooting Steps:

  • Validate Your Findings: Confirm the changes in gene or protein expression using a secondary method (e.g., qPCR to validate microarray data, or Western blot to validate proteomics data).

  • Investigate Upstream Pathways: Use pathway analysis tools to identify potential signaling pathways that may be affected by changes in calcium signaling or metabolic state.

  • Literature Review: Search for literature linking AKG or calcium to the specific genes or proteins that are showing altered expression in your experiments.

Data Presentation

Table 1: Effect of Alpha-Ketoglutarate (α-KG) on C2C12 Myoblast Growth

α-KG Concentration (mM)Specific Growth Rate (/day)Doubling Time (hours)
0 (Control)~0.85~19.6
0.10.9517.6
1.00.9417.8
10.00.7720.9
20.00.7124.6
30.00.6524.7
100.0Rapid Cell DeathN/A

Data adapted from a study on C2C12 cells.[6][7] Note that the specific growth rate and doubling time are approximations based on the published data.

Table 2: Calcium Concentration in Common Cell Culture Media

Media TypeCalcium Concentration (mM)
Basal Medium Eagle (BME)1.8
DMEM1.8
Medium 1991.8
IMDM1.49
L-15 Medium1.26
DMEM/F-12 (50:50)1.05
RPMI-16400.42
Ham's F-10 & F-120.30
MCDB 151 & 153 (for keratinocytes)0.03

This table highlights the variability in calcium concentrations in different media formulations.[1] It is crucial to know the composition of your specific medium when supplementing with Ca-AKG.

Experimental Protocols

Protocol 1: Dose-Response Assessment of Ca-AKG on Cell Proliferation using a Resazurin-Based Assay

This protocol outlines a method to determine the dose-dependent effects of Ca-AKG on cell proliferation and viability.

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density for your cell type.

    • Incubate for 24 hours to allow for cell attachment.

  • Ca-AKG Treatment:

    • Prepare a stock solution of Ca-AKG in serum-free medium or PBS and sterilize by filtration.

    • Prepare serial dilutions of Ca-AKG in your complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

    • Include a "no treatment" control and a "vehicle" control (if applicable). Also, consider a calcium chloride control at equimolar concentrations to the calcium in your Ca-AKG treatments.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of Ca-AKG.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the "no treatment" control.

    • Plot the normalized values against the Ca-AKG concentration to generate a dose-response curve.

Protocol 2: Assessment of Morphological Changes

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat with the desired concentrations of Ca-AKG, CaCl2 (as a control), and a vehicle control for the desired duration.

  • Fixation and Staining:

    • At the end of the treatment period, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain for F-actin using fluorescently-labeled phalloidin and for the nucleus using DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Analysis:

    • Qualitatively assess changes in cell shape, size, and cytoskeletal organization.

    • For quantitative analysis, use image analysis software to measure parameters such as cell area, perimeter, and circularity.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypic Changes with Ca-AKG start Unexpected Phenotypic Change Observed issue_morphology Altered Cell Morphology (e.g., rounding, elongation) start->issue_morphology issue_proliferation Altered Proliferation/Viability (increase or decrease) start->issue_proliferation issue_expression Unexpected Gene/Protein Expression Changes start->issue_expression check_calcium Check Total Calcium Concentration in Media issue_morphology->check_calcium dose_response Perform Ca-AKG Dose-Response Curve issue_morphology->dose_response check_ph Check Media pH issue_morphology->check_ph issue_proliferation->dose_response viability_assay Perform Viability/Apoptosis Assay issue_proliferation->viability_assay validate_expression Validate Expression with a Secondary Method issue_expression->validate_expression calcium_control Run Calcium Chloride Control check_calcium->calcium_control solution_adjust_ca Adjust Basal Media or Ca-AKG Concentration check_calcium->solution_adjust_ca solution_optimal_dose Identify and Use Optimal Ca-AKG Dose dose_response->solution_optimal_dose solution_isolate_effect Isolate Effect of Ca2+ vs. AKG calcium_control->solution_isolate_effect solution_buffer_media Buffer Media or Adjust Ca-AKG Preparation check_ph->solution_buffer_media solution_confirm_mechanism Confirm Cytotoxicity Mechanism viability_assay->solution_confirm_mechanism pathway_analysis Perform Pathway Analysis validate_expression->pathway_analysis solution_confirm_target Confirm Target Regulation validate_expression->solution_confirm_target solution_hypothesis Generate Hypothesis for Mechanism of Action pathway_analysis->solution_hypothesis

Caption: A flowchart for troubleshooting common unexpected phenotypic changes in cells treated with Ca-AKG.

Ca_AKG_Signaling_Pathways Potential Signaling Pathways Modulated by Ca-AKG Ca_AKG Ca-AKG Supplementation extracellular_Ca Increased Extracellular [Ca2+] Ca_AKG->extracellular_Ca intracellular_AKG Increased Intracellular [AKG] Ca_AKG->intracellular_AKG Ca_channels Calcium Channels & Receptors extracellular_Ca->Ca_channels krebs_cycle Krebs Cycle intracellular_AKG->krebs_cycle epigenetics TET Enzymes (Epigenetic Regulation) intracellular_AKG->epigenetics mTOR_signaling mTOR Signaling intracellular_AKG->mTOR_signaling intracellular_Ca Increased Intracellular [Ca2+] Ca_channels->intracellular_Ca metabolic_shift Metabolic Shift (Energy & Biosynthesis) krebs_cycle->metabolic_shift gene_expression Altered Gene Expression epigenetics->gene_expression cell_growth Regulation of Cell Growth & Proliferation mTOR_signaling->cell_growth phenotypic_changes Observed Phenotypic Changes (Morphology, Proliferation, etc.) intracellular_Ca->phenotypic_changes metabolic_shift->phenotypic_changes gene_expression->phenotypic_changes cell_growth->phenotypic_changes

Caption: A diagram illustrating potential signaling pathways affected by Ca-AKG treatment leading to phenotypic changes.

References

Optimizing delivery methods of Calcium alpha-ketoglutarate for improved bioavailability in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Calcium α-Ketoglutarate (CaAKG) in animal models. Our aim is to help you optimize delivery methods for improved bioavailability and experimental success.

Troubleshooting Guide

Here we address specific issues that may arise during your experiments with CaAKG.

Question: We are observing high variability in our experimental results between animals in the same treatment group. What could be the cause?

Answer: High variability can stem from several factors related to CaAKG administration and animal handling.

  • Uneven Consumption of Medicated Diet/Water: Animals may have individual preferences, leading to varied intake of the CaAKG-supplemented food or water. It is crucial to monitor food and water consumption for each animal or cage. Consider single housing for a short duration to accurately measure individual intake if variability is a major concern.

  • Dominance Hierarchies: In group-housed animals, dominant individuals may restrict access to food and water, leading to subordinate animals consuming less CaAKG. Ensure adequate access to food and water sources for all animals.

  • Stability of CaAKG: If administering CaAKG in drinking water, ensure the solution is prepared fresh regularly. While CaAKG is generally stable, prolonged storage in solution, especially under certain light and temperature conditions, could lead to degradation.

  • Underlying Health Status: The age and health of your animal models can significantly impact their response to CaAKG. Ensure all animals are of a similar health status before beginning the experiment.[1]

Question: The animals are not consuming the CaAKG-supplemented diet. What can we do to improve palatability?

Answer: A decrease in food intake can be a sign of poor palatability. Here are a few strategies to address this:

  • Gradual Introduction: Slowly introduce the CaAKG-supplemented diet by mixing it with the standard diet in increasing proportions over several days. This allows the animals to acclimate to the new taste and texture.

  • Use a Control Diet: Ensure your control diet is identical to the experimental diet in all aspects except for the addition of CaAKG. This will help you determine if the aversion is to the CaAKG itself or another component of the new diet.[1][2]

  • Alternative Delivery Method: If dietary aversion persists, consider administration via drinking water or oral gavage. However, be mindful of the potential for stress with oral gavage.

Question: We are preparing CaAKG in the drinking water, but we are unsure about its stability. What is the recommended procedure?

Answer: To ensure consistent dosing when administering CaAKG in drinking water:

  • Fresh Preparation: Prepare fresh CaAKG solutions at least every 2-3 days.

  • Storage: Store stock solutions and water bottles in a cool, dark place to minimize potential degradation from light and heat.

  • Monitor Water Intake: Regularly measure water consumption to ensure that changes in intake are not a confounding factor in your results. A study on mice provided different concentrations of α-KG in drinking water and calculated daily intake based on water consumption and body weight.[3]

Frequently Asked Questions (FAQs)

Question: What is the most effective method for delivering CaAKG to animal models?

Answer: The most common and often preferred method for long-term studies is dietary supplementation.[1][2] This method is non-invasive and mimics a translational path for human use. Administration in drinking water is another viable, non-invasive option.[3][4] For precise dosing over a short period, oral gavage can be used, but it may induce stress in the animals.[2] The choice of method depends on the specific experimental design and goals.

Question: What are the recommended dosages of CaAKG for mice?

Answer: Dosages can vary depending on the study's objectives. Here are some examples from published research:

  • Dietary Supplementation: A 2% (w/w) CaAKG-supplemented diet has been shown to extend lifespan and healthspan in middle-aged mice.[1][2]

  • Drinking Water: Concentrations ranging from 2 mM to 50 mM have been used in studies on fertility decline in mice, with 10 mM being identified as the most effective dose in one study.[3] Another study used a concentration of 10g/L in drinking water to study effects on body weight and gut microbiota.[4]

Question: What is the bioavailability of orally administered CaAKG?

Answer: Orally administered α-ketoglutarate is primarily absorbed in the upper small intestine.[5][6] However, it undergoes significant first-pass metabolism in the enterocytes and liver, resulting in a short half-life in the blood (less than 5 minutes in pigs).[5][6] Despite this rapid clearance, studies have shown significant physiological effects, suggesting that even transient increases in AKG levels or its metabolites are biologically meaningful.[1][2]

Question: What are the known mechanisms of action for CaAKG?

Answer: CaAKG is a key metabolite in the Krebs cycle and influences several cellular processes.[7] Its benefits are thought to be mediated through:

  • Anti-inflammatory Effects: CaAKG has been shown to reduce levels of systemic inflammatory cytokines and induce the anti-inflammatory cytokine IL-10.[1][7]

  • Metabolic Regulation: As a central molecule in metabolism, AKG is involved in energy production, amino acid synthesis, and nitrogen scavenging.[8][9]

  • Epigenetic Modulation: AKG can influence epigenetic processes, which may contribute to its anti-aging effects.[10]

  • mTOR Signaling: Some studies suggest a link between AKG and the regulation of the mTOR signaling pathway, a key pathway in aging.[2]

Quantitative Data from Animal Studies

Animal Model Delivery Method Dosage Key Findings Reference
C57BL/6 MiceDietary Supplementation2% (w/w) CaAKGMedian lifespan extended by 16.6% and survival at 90th percentile extended by 19.7% in female mice. Reduced frailty in both sexes.[1]
C57BL/6J Mice (Parkinson's Model)Dietary Supplementation2% CaAKGAmeliorated α-synuclein pathology and rescued DA neuron degeneration.[2]
ICR MiceDrinking Water10 mM α-KGDelayed age-related fertility decline.[3]
PigsDuodenal InfusionVariousAKG is better absorbed from the upper small intestine; half-life in blood is less than 5 minutes.[5][6]
Aged MiceDietary SupplementationNot SpecifiedStabilized redox homeostasis and improved arterial elasticity.[11]

Experimental Protocols

Protocol 1: Dietary Supplementation of CaAKG

  • Diet Preparation:

    • Obtain a standard rodent diet (e.g., Teklad 2918).[1][2]

    • Thoroughly mix Calcium α-ketoglutarate into the powdered or pelleted diet to achieve the desired concentration (e.g., 2% w/w). Ensure homogenous mixing to provide consistent dosing.

    • Prepare a control diet that is identical in composition but lacks CaAKG.

  • Animal Acclimation:

    • Acclimate animals to the powdered/pelleted diet for a week before introducing the CaAKG-supplemented feed.

    • Gradually introduce the CaAKG diet by mixing it with the standard diet in increasing ratios (e.g., 25%, 50%, 75%, 100%) over 4 days to improve acceptance.

  • Administration and Monitoring:

    • Provide the CaAKG-supplemented diet and water ad libitum.

    • Measure food consumption and body weight biweekly to monitor for any adverse effects on appetite or growth.[1]

Protocol 2: Administration of CaAKG in Drinking Water

  • Solution Preparation:

    • Dissolve Calcium α-ketoglutarate in purified water to the desired concentration (e.g., 10 mM).

    • Prepare a fresh solution every 2-3 days to ensure stability.

  • Administration:

    • Provide the CaAKG solution as the sole source of drinking water.

    • Use opaque water bottles to protect the solution from light.

  • Monitoring:

    • Measure daily water intake per cage to estimate the average dose consumed by each animal.

    • Monitor animal body weight and general health status regularly.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring Phase start Start: Acclimate Animals (1 week) diet_prep Prepare CaAKG-supplemented and control diets start->diet_prep gradual_intro Gradual Diet Introduction (4 days) diet_prep->gradual_intro ad_lib Ad Libitum Feeding (Duration of Study) gradual_intro->ad_lib monitoring Bi-weekly Monitoring: - Food/Water Intake - Body Weight - Health Status ad_lib->monitoring data_collection Endpoint Data Collection: - Blood/Tissue Analysis - Phenotypic Assessments monitoring->data_collection signaling_pathway CaAKG Calcium α-Ketoglutarate Krebs Krebs Cycle CaAKG->Krebs IL10 ↑ IL-10 Production CaAKG->IL10 induces Healthspan Improved Healthspan & Longevity Krebs->Healthspan supports energy for Inflammation Chronic Inflammation Inflammation->Healthspan negatively impacts IL10->Inflammation suppresses troubleshooting_tree decision decision issue Issue: High variability in results check_intake Is food/water intake consistent? issue->check_intake solution solution check_housing Are animals group-housed? check_intake->check_housing Yes solution_intake Solution: Measure individual intake check_intake->solution_intake No check_prep Is CaAKG solution prepared fresh? check_housing->check_prep No (single-housed) solution_housing Solution: Ensure equal access to food check_housing->solution_housing Yes solution_prep Solution: Prepare fresh solutions every 2-3 days check_prep->solution_prep No

References

Navigating Ca-AKG Research: A Technical Guide to Understanding Variable Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium Alpha-Ketoglutarate (Ca-AKG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address the variability and occasional conflicting results observed in Ca-AKG studies from different laboratories.

Frequently Asked Questions (FAQs)

Q1: My results with Ca-AKG treatment show a less significant effect on lifespan extension in male subjects compared to females. Is this a common finding?

A1: Yes, this is a consistent finding in preclinical studies. The landmark study by Asadi Shahmirzadi et al. (2020) in Cell Metabolism demonstrated a more pronounced extension of lifespan and healthspan in female C57BL/6 mice compared to their male counterparts. This suggests a sex-specific dimorphism in the response to Ca-AKG. When designing your experiments, it is crucial to stratify your analysis by sex to accurately interpret the outcomes.

Q2: We are seeing variable results in our cell culture experiments. What could be the contributing factors?

A2: Variability in in-vitro studies can arise from several factors:

  • Ca-AKG Formulation: Ensure you are using a consistent and high-quality source of Calcium Alpha-Ketoglutarate. Different formulations, such as those bound to other molecules like arginine (AAKG), may have different stability and bioavailability profiles.[1]

  • Cell Line and Passage Number: The genetic background and age (passage number) of your cell line can significantly impact metabolic and signaling pathways.

  • Culture Conditions: Basal media composition, serum concentration, and oxygen levels can all influence cellular metabolism and the response to Ca-AKG.

Q3: Why do some studies report lifespan extension while others focus on a reduction in "biological age"?

A3: This difference arises from the experimental model and the endpoints being measured.

  • Lifespan and Healthspan Studies: These are typically conducted in model organisms like C. elegans and mice, where it is feasible to measure the entire lifespan and assess healthspan through frailty indices.[2][3]

  • Biological Age Studies: In human studies, measuring lifespan is impractical. Therefore, researchers rely on biomarkers of aging, such as DNA methylation clocks (e.g., TruAge), to estimate biological age. The Rejuvant study, for instance, reported a significant reduction in biological age in human subjects after supplementation with Ca-AKG.[4][5][6][7] It is important not to directly equate a reduction in biological age with a specific extension of lifespan, although they are conceptually linked.

Q4: We did not observe an improvement in all age-related markers in our animal study. Does this indicate a failure of the intervention?

A4: Not necessarily. The effects of Ca-AKG appear to be specific to certain aspects of aging. For example, the Asadi Shahmirzadi et al. (2020) study noted that while Ca-AKG reduced frailty and the severity of several age-related conditions, it did not improve treadmill performance or cardiac function in the treated mice.[8] This highlights the importance of using a comprehensive panel of assays to characterize the effects of Ca-AKG and having predefined primary and secondary endpoints.

Q5: How critical is the use of a placebo and the composition of the control diet in Ca-AKG studies?

A5: This is a critical point for the robust design of any study.

  • Placebo Control: The lack of a placebo group in some human studies on Ca-AKG is a significant limitation, as it makes it difficult to rule out the placebo effect.[5] Future clinical trials are being designed with placebo controls to address this.[9][10]

  • Control Diet Composition: In animal studies, the control diet must be carefully matched to the treatment diet. A limitation noted in the Buck Institute study was that the control diet lacked a calcium supplement to match the calcium in the Ca-AKG group.[2] While there is no strong evidence that calcium supplementation alone extends lifespan in mammals, it remains a confounding variable that should be addressed in future study designs.

Troubleshooting Conflicting Results

When faced with conflicting results between your study and published literature, a systematic approach to troubleshooting is essential. The following logical workflow can help identify potential sources of discrepancy.

Troubleshooting_Workflow cluster_start Start: Conflicting Results Observed cluster_protocol Experimental Protocol Review cluster_endpoints Endpoints and Analysis cluster_conclusion Conclusion Start Conflicting Results Observed Protocol Compare Experimental Protocols Start->Protocol Model Experimental Model (Species, Strain, Sex, Age) Protocol->Model Formulation Ca-AKG Formulation (Source, Purity, Delivery) Protocol->Formulation Dosage Dosage and Administration (Concentration, Route, Duration) Protocol->Dosage Control Control Group (Placebo, Diet Composition) Protocol->Control Endpoints Review Measured Endpoints Model->Endpoints Formulation->Endpoints Dosage->Endpoints Control->Endpoints Primary Primary vs. Secondary Outcomes Endpoints->Primary Assays Analytical Methods & Assays (e.g., Frailty Index vs. DNAm clock) Endpoints->Assays Stats Statistical Analysis Endpoints->Stats Conclusion Identify Source of Discrepancy Primary->Conclusion Assays->Conclusion Stats->Conclusion

Caption: A logical workflow for troubleshooting conflicting Ca-AKG study results.

Quantitative Data Summary

The following table summarizes key quantitative data from two frequently cited studies on Ca-AKG, highlighting the differences in experimental design and outcomes.

ParameterAsadi Shahmirzadi et al. (2020)Demidenko et al. (2021) - Rejuvant Study
Experimental Model C57BL/6 MiceHumans
Number of Subjects 182 (in two cohorts)42
Age at Intervention 18 months (middle-aged)41-79 years (mean age 63)
Dosage 2% Ca-AKG in chow (w/w)1g Ca-AKG per day
Additional Supplements NoneVitamin A (males), Vitamin D (females)
Duration of Treatment Until deathAverage of 7 months
Primary Outcome Lifespan and Healthspan (Frailty Index)Biological Age (TruAge DNA methylation test)
Key Quantitative Results Females: ~10-17% increase in median lifespan; ~41-46% reduction in frailty. Males: ~10-13% increase in median lifespan (not statistically significant in one cohort).Average reduction in biological age of ~8 years.
Control Group Untreated, on a diet lacking supplemental calcium.No placebo control.

Experimental Protocols

1. Murine Lifespan and Healthspan Study (Adapted from Asadi Shahmirzadi et al., 2020)

  • Animal Model: C57BL/6 mice, aged 18 months.

  • Housing: Animals housed under standard conditions with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • Treatment Group: Fed the same standard chow diet supplemented with 2% (w/w) Calcium Alpha-Ketoglutarate.

  • Monitoring: Animals were monitored daily for health and survival. Body weight was recorded regularly.

  • Healthspan Assessment: A clinically relevant frailty index was measured at regular intervals. This index consists of 31 non-invasive measurements, including assessment of coat condition, presence of kyphosis, gait abnormalities, and grip strength.

  • Cytokine Analysis: Blood samples were collected to measure levels of systemic inflammatory cytokines.

2. Human Biological Age Study (Adapted from Demidenko et al., 2021)

  • Study Design: A retrospective analysis of individuals taking a commercially available supplement.

  • Participants: 42 healthy individuals (14 female, 28 male) with a mean chronological age of 63.

  • Intervention: Daily supplementation with a sustained-release formulation containing 1 gram of Ca-AKG. The formulation for males included Vitamin A, and for females, it included Vitamin D.[4]

  • Duration: Participants took the supplement for a period of 4 to 10 months (average of 7 months).[2]

  • Biological Age Measurement:

    • Saliva samples were collected at baseline (before starting supplementation) and at the end of the treatment period.

    • DNA was extracted from the saliva samples.

    • Biological age was determined using the TruAge DNA methylation test, which analyzes methylation patterns at specific CpG sites.

  • Lifestyle Monitoring: Participants completed questionnaires about their lifestyle habits (diet, exercise, sleep, etc.) before and during the study period.

Signaling Pathways and Experimental Workflows

Ca-AKG Signaling Pathways

Ca-AKG is a key metabolite in the Krebs cycle and influences several signaling pathways associated with aging. Two of the most prominent are its role in epigenetic regulation via TET enzymes and its influence on the mTOR pathway.

Signaling_Pathways cluster_epigenetics Epigenetic Regulation cluster_mTOR mTOR Pathway CaAKG1 Ca-AKG TET TET Enzymes CaAKG1->TET Cofactor DNA_demeth DNA Demethylation TET->DNA_demeth Gene_expr Altered Gene Expression DNA_demeth->Gene_expr Healthspan1 Improved Healthspan Gene_expr->Healthspan1 CaAKG2 Ca-AKG mTOR mTOR Signaling CaAKG2->mTOR Autophagy Increased Autophagy mTOR->Autophagy Protein_synth Decreased Protein Synthesis mTOR->Protein_synth Healthspan2 Improved Healthspan Autophagy->Healthspan2 Protein_synth->Healthspan2

Caption: Ca-AKG's role in epigenetic regulation and mTOR signaling.

Generalized Experimental Workflow for a Ca-AKG Animal Study

The following diagram outlines a typical workflow for assessing the impact of Ca-AKG on lifespan and healthspan in a preclinical animal model.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Intervention cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis Animal_Selection Select Animal Model (e.g., C57BL/6 mice, 18mo) Group_Assignment Randomize into Groups (Control vs. Ca-AKG) Animal_Selection->Group_Assignment Diet_Admin Administer Diets (Control vs. 2% Ca-AKG) Group_Assignment->Diet_Admin Monitoring Daily Health & Survival Monitoring Diet_Admin->Monitoring Frailty Periodic Frailty Index Assessment Monitoring->Frailty Tissues Tissue/Blood Collection Frailty->Tissues Lifespan_Analysis Lifespan Curve Analysis (Kaplan-Meier) Tissues->Lifespan_Analysis Healthspan_Analysis Healthspan & Biomarker Analysis Tissues->Healthspan_Analysis Conclusion Conclusion Lifespan_Analysis->Conclusion Healthspan_Analysis->Conclusion

Caption: A generalized workflow for preclinical Ca-AKG studies.

References

Refining experimental protocols to minimize variability in Ca-AKG research.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Calcium Alpha-Ketoglutarate (Ca-AKG) research.

Frequently Asked Questions (FAQs)

Q1: What is Calcium Alpha-Ketoglutarate (Ca-AKG) and why is it used in research?

A1: Calcium Alpha-Ketoglutarate (Ca-AKG) is a salt that stabilizes alpha-ketoglutarate (AKG), a key intermediate in the Krebs (or tricarboxylic acid) cycle.[1][2] AKG levels in the body decline with age, and supplementation with the more stable Ca-AKG form is being researched for its potential to support cellular energy production, modulate signaling pathways related to aging, and improve healthspan.[1][3] The calcium salt form is often used to enhance stability and bioavailability compared to free AKG.[3]

Q2: What are the main sources of experimental variability when working with Ca-AKG?

A2: The primary sources of variability in Ca-AKG research include:

  • Compound Quality and Purity: Batch-to-batch differences from suppliers can introduce significant variability.

  • Stability and Storage: Ca-AKG can degrade under improper storage conditions, such as exposure to high temperatures or moisture.[4]

  • Solution Preparation: Inconsistent preparation of stock and working solutions, including issues with solubility and pH, can affect experimental outcomes.

  • Experimental Models: Responses can vary significantly between in vitro cell lines and in vivo animal models due to metabolic differences.

  • Protocol Consistency: Minor deviations in experimental protocols, such as incubation times, administration techniques, and analytical procedures, can lead to variable results.

Q3: How should Ca-AKG be stored to ensure its stability?

A3: To maintain the integrity of Ca-AKG powder, it should be stored in a cool, dry place, protected from direct light and moisture.[4] It is relatively stable to light and heat but may degrade under strong acidic or alkaline conditions.[4] For long-term storage, follow the manufacturer's recommendations, which typically advise storage at 2-8°C.

Troubleshooting Guides

In Vitro Experiments (Cell Culture)

Q4: My cells show signs of toxicity (e.g., death, reduced proliferation) even at low concentrations of Ca-AKG. What could be the cause?

A4: There are several potential reasons for unexpected cytotoxicity:

  • High Compound Concentration: While lower concentrations (≤ 10 mM) of AKG have been shown to stimulate cell growth in some cell lines like C2C12 myoblasts, higher concentrations (≥ 20 mM) can impair growth.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type.

  • pH Shift in Media: The addition of Ca-AKG, particularly at high concentrations, can alter the pH of the cell culture medium. This pH shift, rather than the compound itself, might be causing cellular stress. Always check the pH of your media after adding Ca-AKG and adjust if necessary.

  • Contaminants in Ca-AKG Supply: The purity of the Ca-AKG can vary between suppliers. Consider testing a new batch or supplier if you consistently observe toxicity.

  • Interaction with Media Components: Although less common, Ca-AKG could potentially interact with specific components of your media. Review the media composition for any components that might be incompatible.

Q5: I am not observing any effect of Ca-AKG on my cells. What should I check?

A5: If you are not seeing an expected biological effect, consider the following:

  • Compound Degradation: Ensure your Ca-AKG has been stored correctly and that your prepared solutions are fresh. AKG solutions can be unstable over long periods, especially at 37°C. It is advisable to prepare fresh solutions for each experiment.

  • Incorrect Dosage: The effective concentration of Ca-AKG is highly cell-type dependent. The concentrations used in the literature for one cell type may not be applicable to another. A thorough dose-response experiment is recommended.

  • Cellular Metabolism: The metabolic state of your cells can influence their response to Ca-AKG. Ensure that your cell culture conditions (e.g., glucose and glutamine levels in the media) are consistent across experiments.

  • Endpoint Measurement: The biological endpoint you are measuring may not be the most sensitive to Ca-AKG in your model system. Consider evaluating multiple endpoints, such as changes in metabolite levels, signaling pathway activation (e.g., AMPK, mTOR), or gene expression.

Q6: My Ca-AKG stock solution is cloudy or has precipitates. Is it usable?

A6: A cloudy or precipitated solution indicates that the Ca-AKG is not fully dissolved, which will lead to inaccurate dosing and high variability. Ca-AKG is slightly soluble in water, and its solubility can be affected by temperature and pH.[4] If you encounter solubility issues, try warming the solution gently or adjusting the pH. However, be cautious as significant pH changes can affect your experiment. It is generally not recommended to use a solution with visible precipitate.

In Vivo Experiments (Animal Models)

Q7: I am seeing inconsistent results in my animal study. What are the common pitfalls?

A7: Inconsistent results in animal studies with Ca-AKG can stem from several factors:

  • Administration Technique: Oral gavage is a common administration route, but improper technique can cause stress to the animals, leading to physiological changes that confound the results.[6] Ensure all personnel are properly trained in this technique.

  • Vehicle Formulation: The vehicle used to dissolve or suspend the Ca-AKG must be consistent and stable. Common vehicles include water or 0.5% methylcellulose.[7] It is important to ensure the Ca-AKG remains uniformly suspended in the vehicle to deliver a consistent dose.

  • Dietary Calcium Levels: A significant confounding factor in some studies has been the lack of calcium supplementation in the control group's diet.[1] Since the treatment group receives calcium as part of the Ca-AKG, the control group should receive a diet with a matching amount of calcium to isolate the effects of AKG.

  • Animal Handling and Stress: Stress from handling and procedures can significantly impact metabolic and inflammatory markers.[6] Acclimate animals to handling and the gavage procedure to minimize stress-related variability.

Q8: The animals in my study are losing weight or showing signs of distress after Ca-AKG administration. What should I do?

A8: Weight loss or distress can be a sign of toxicity or procedural complications.

  • Dosage: The dosage may be too high for the specific animal model. Review the literature for established safe dosage ranges and consider performing a dose-escalation study.

  • Gavage Injury: Esophageal or stomach injury from the gavage needle can cause distress and reduce food and water intake. Ensure the gavage needle is the correct size for the animal and that the technique is performed correctly.[6]

  • Gastrointestinal Effects: High doses of Ca-AKG may cause gastrointestinal upset. Observe the animals for signs of diarrhea or other issues. If observed, reducing the dose may be necessary.

Data Presentation Tables

Table 1: Ca-AKG Dosing in Pre-clinical and Clinical Studies

Study TypeModel OrganismDosageAdministration RouteDurationKey Findings/Reference
In Vivo (Aging)C57BL/6 Mice2% w/w in dietDietaryFrom 18 monthsExtended lifespan and healthspan in female mice.[1][2]
In Vitro (Cancer)Osteosarcoma2.5 mM - 200 mMIn mediaVariesConcentration-dependent inhibition of proliferation.
In Vitro (Growth)C2C12 Myoblasts0.1 mM - 100 mMIn mediaVariesLow concentrations (≤10mM) stimulated growth; high concentrations (≥20mM) inhibited it.[5]
Human (Aging)Healthy Adults1 g/day (sustained release)Oral6 monthsTrial to investigate effects on DNA methylation age.[8]
Human (Aging)Healthy Adults2 g/day Oral12 weeksTrial to evaluate effects on biological aging and health indicators.[9]

Table 2: Ca-AKG Properties and Handling

PropertyValue / RecommendationNotes
Appearance White or off-white crystalline powder.[4]Any significant deviation in color or appearance could indicate contamination or degradation.
Solubility Slightly soluble in water.[4] Solubility may be increased in acidic conditions.For cell culture, dissolving in a small amount of sterile water or PBS before further dilution in media is recommended. Test solubility in your specific vehicle.
Stability Relatively stable to light and heat. May decompose under strong acidic or alkaline conditions.[4]Prepare fresh solutions for experiments. Avoid repeated freeze-thaw cycles of stock solutions.
Storage Store in a cool, dry place, away from light and moisture.[4] For research-grade material, 2-8°C is often recommended.Follow the supplier's specific storage instructions.

Experimental Protocols

Protocol 1: Preparation of Ca-AKG Stock Solution for Cell Culture
  • Quality Control: Before use, visually inspect the Ca-AKG powder. It should be a white or off-white crystalline powder.[4] If possible, obtain a Certificate of Analysis from the supplier to verify purity.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Ca-AKG powder.

  • Dissolution:

    • Add a small volume of sterile, high-purity water or phosphate-buffered saline (PBS) to the powder.

    • Gently vortex or swirl to dissolve. The solubility of Ca-AKG is limited, so do not attempt to make a highly concentrated stock solution. A 100 mM stock is a reasonable starting point to test.

    • If solubility is an issue, gentle warming (to 37°C) may assist, but do not boil.

  • Sterile Filtration:

    • Using a sterile syringe, draw up the Ca-AKG solution.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile conical tube. This is a critical step to prevent microbial contamination of your cell cultures.

  • pH Measurement:

    • Aseptically take a small aliquot to check the pH. If the pH of the stock solution is significantly different from your media's optimal pH (typically 7.2-7.4), it may need to be adjusted. However, be aware that adding acid or base will alter the salt concentration.

  • Storage and Use:

    • Store the stock solution at 4°C for short-term use (a few days) or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

    • When adding to cell culture media, dilute the stock solution to the final desired concentration. Ensure the final volume of the stock solution added is minimal to avoid significant changes in media composition. After adding the Ca-AKG, re-check the pH of the final working media.

Protocol 2: Preparation and Administration of Ca-AKG for In Vivo Mouse Studies (Oral Gavage)
  • Dose Calculation: Calculate the total amount of Ca-AKG needed based on the desired dose (e.g., mg/kg) and the body weight of the mice.

  • Vehicle Selection: A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.[7] This helps to create a uniform suspension. Sterile water can also be used if the Ca-AKG dissolves sufficiently.

  • Formulation Preparation:

    • Weigh the calculated amount of Ca-AKG.

    • Prepare the 0.5% methylcellulose solution according to the manufacturer's instructions.

    • Gradually add the Ca-AKG powder to the vehicle while stirring or vortexing to ensure a homogenous suspension.

    • Prepare enough volume for all animals in a treatment group, plus a small excess to account for loss during administration.

  • Administration:

    • Before each administration, thoroughly mix the formulation to ensure the Ca-AKG is evenly suspended.

    • Use an appropriately sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).[7]

    • Measure the needle against the mouse (from the mouth to the last rib) to determine the correct insertion depth.

    • Gently restrain the mouse and pass the gavage needle along the roof of the mouth and down the esophagus to the predetermined depth. Administer the solution slowly.

    • Observe the animal for any signs of distress during and after the procedure.

  • Control Group: The control group should be gavaged with the vehicle only. Crucially, if the study is long-term, the control diet should be supplemented with an equivalent amount of calcium to match the calcium content in the Ca-AKG given to the treatment group.[1]

Signaling Pathway and Workflow Diagrams

Ca_AKG_Signaling_Pathways CaAKG Ca-AKG Supplementation AKG_levels Increased Intracellular Alpha-Ketoglutarate CaAKG->AKG_levels Restores levels ATP_Synthase ATP Synthase AKG_levels->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Decreases ATP AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes Healthspan Improved Healthspan & Longevity Autophagy->Healthspan Protein_Synth->Healthspan Modulates

Caption: Ca-AKG's influence on the interconnected AMPK and mTOR signaling pathways.

Experimental_Workflow cluster_prep Preparation Phase cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_data Data Interpretation QC Ca-AKG Quality Control (Purity Check) Sol_Prep Solution/Vehicle Preparation QC->Sol_Prep Cell_Culture Cell Culture (Dose-Response) Sol_Prep->Cell_Culture Animal_Model Animal Model (Control vs. Treatment) Sol_Prep->Animal_Model Incubation Incubation Cell_Culture->Incubation InVitro_Analysis Analysis (Proliferation, Signaling) Incubation->InVitro_Analysis Results Results & Troubleshooting InVitro_Analysis->Results Administration Ca-AKG Administration (e.g., Oral Gavage) Animal_Model->Administration InVivo_Analysis Analysis (Healthspan, Metabolites) Administration->InVivo_Analysis InVivo_Analysis->Results

Caption: A generalized workflow for conducting Ca-AKG research experiments.

References

Identifying potential contaminants in Ca-AKG powder that could affect experimental outcomes.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Calcium Alpha-Ketoglutarate (Ca-AKG) in their experiments, ensuring the purity of the compound is paramount to obtaining reliable and reproducible results. Contaminants, even in trace amounts, can significantly impact experimental outcomes. This guide provides a comprehensive overview of potential contaminants, their effects, and detailed protocols for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of contaminants found in Ca-AKG powder?

A1: Commercially available Ca-AKG powder can contain several types of contaminants arising from the manufacturing process and storage. These can be broadly categorized as:

  • Heavy Metals: Due to their presence in raw materials and manufacturing equipment, heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg) are potential contaminants in many dietary supplements.[1] Plant-based raw materials may have a higher likelihood of heavy metal contamination.

  • Microbial Contaminants: Bacteria and fungi can be introduced during production or packaging if sterile conditions are not maintained.[2][3][4] Mycoplasma is a particularly insidious contaminant in cell culture experiments as it is difficult to detect.[2][3]

  • Process-Related Impurities: These depend on the synthesis method:

    • Chemical Synthesis: May leave residual solvents, unreacted starting materials, and byproducts from side reactions. A known patent for Ca-AKG synthesis highlights the need for substantial purification to reduce impurities.

    • Fermentation: Can result in other organic acids (e.g., oxalic acid, gluconic acid), residual sugars, and components from the fermentation broth.[5][6][7][8]

  • Fillers and Excipients: Some commercial Ca-AKG products, especially those in capsule or tablet form, may contain fillers, binders, or flow agents like magnesium stearate or silicon dioxide to improve manufacturing properties.[9][10][11][12]

Q2: How can these contaminants affect my experimental results?

A2: Contaminants can interfere with experiments in various ways:

  • Heavy Metals: Can be directly cytotoxic, induce oxidative stress, and inhibit enzyme activity.[13][14][15][16] For example, lead and cadmium have been shown to have a deleterious effect on Krebs cycle enzymes such as α-ketoglutarate dehydrogenase.[14][15] This is highly relevant as Ca-AKG is a key intermediate in this cycle.

  • Microbial Contaminants: Can alter the pH of cell culture media, deplete nutrients, and produce toxins that affect cell viability and function, leading to inconsistent or erroneous results.[2][3]

  • Process-Related Impurities: Residual solvents may exhibit cytotoxicity in cell-based assays.[3][4][5][17][18] Other organic acids from fermentation could compete with Ca-AKG in metabolic pathways or alter the pH of experimental solutions.

  • Fillers and Excipients: While often considered inert, some fillers can interfere with assays. For instance, magnesium stearate has been reported to affect the dissolution of active ingredients and could potentially interfere with enzymatic assays.[11][19]

Q3: My results with Ca-AKG are inconsistent. How can I troubleshoot this?

A3: Inconsistent results are a common challenge. Here's a troubleshooting workflow to consider:

  • Verify Ca-AKG Purity: Obtain a Certificate of Analysis (CoA) from your supplier for the specific lot you are using. If a CoA is unavailable or lacks detail, consider independent analytical testing.

  • Check for Microbial Contamination: If working with cell cultures, test your Ca-AKG stock solution for microbial contamination.

  • Evaluate Stock Solution Preparation and Storage: Ensure your Ca-AKG is fully dissolved and that the pH of your final solution is appropriate for your experimental system. The stability of alpha-ketoglutarate can be pH-dependent.

  • Consider Lot-to-Lot Variability: If you have switched to a new batch of Ca-AKG, compare its performance with a previously validated lot if possible.

  • Review Experimental Protocol: Scrutinize your experimental setup for any other potential sources of variability.

Troubleshooting Guide

Issue Potential Cause (Contaminant-Related) Recommended Action
Unexpected Cell Death or Reduced Viability in Cell Culture Heavy metal contamination (cytotoxicity).Test Ca-AKG powder for heavy metals (See Protocol 1). Use Ca-AKG from a reputable source with stringent heavy metal testing.
Microbial contamination.Test Ca-AKG stock solution for microbial contamination (See Protocol 2). Filter-sterilize your Ca-AKG stock solution.
Residual solvents from synthesis.Request information on residual solvents from the manufacturer. If possible, test for residual solvents (See Protocol 3).
Inconsistent Enzyme Kinetics or Biochemical Assay Results Heavy metal inhibition of enzyme activity.Test Ca-AKG for heavy metals. Chelate trace metals in your assay buffer as a control experiment.
Interference from fillers/excipients.Use pure Ca-AKG powder without any additives. If using tablets/capsules, identify the excipients and test their effect on your assay independently.
pH alteration from acidic/basic impurities.Measure the pH of your Ca-AKG stock solution and the final assay buffer. Adjust pH as necessary.
Variability in Metabolic Studies (e.g., Krebs Cycle Analysis) Presence of other organic acids from fermentation.Use a high-purity, chemically synthesized Ca-AKG or one with a detailed purity profile. Analyze for organic acid impurities via HPLC (See Protocol 4).
Heavy metal inhibition of Krebs cycle enzymes.Test for heavy metals. Consider using a different lot or supplier of Ca-AKG.

Data Presentation

Table 1: Common Heavy Metal Contaminants and Typical Regulatory Limits

ContaminantTypical Limit (in ppm)Potential Experimental Impact
Lead (Pb)< 1.0Cytotoxicity, enzyme inhibition[14][15]
Arsenic (As)< 1.0Cytotoxicity, oxidative stress
Cadmium (Cd)< 1.0Cytotoxicity, enzyme inhibition[14][15]
Mercury (Hg)< 0.1High cytotoxicity, enzyme inhibition

Note: Limits can vary by regulatory body and product type. Researchers should aim for the lowest detectable levels.

Table 2: Potential Process-Related Impurities

Synthesis MethodPotential ImpuritiesPotential Experimental Impact
Chemical Synthesis Residual Solvents (e.g., ethanol, isopropanol)Cytotoxicity in cell-based assays[3][4][5][17][18]
Unreacted PrecursorsAltered stoichiometry of active compound
Synthesis ByproductsUnpredictable biological activity
Fermentation Other Organic Acids (e.g., oxalic, gluconic)Altered pH, competition in metabolic pathways[5][6][7][8]
Residual SugarsCarbon source for microbial growth, altered cellular metabolism
Inorganic SaltsAltered osmolarity and ionic strength of solutions

Experimental Protocols

Protocol 1: Detection of Heavy Metals by ICP-MS

Objective: To quantify the concentration of heavy metals (Pb, As, Cd, Hg) in Ca-AKG powder.

Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for trace metal analysis due to its high sensitivity and specificity.[1][6][20][21][22]

  • Sample Preparation:

    • Accurately weigh approximately 0.1-0.5 g of the Ca-AKG powder into a clean, acid-washed digestion vessel.

    • Add a known volume of high-purity nitric acid (and potentially hydrochloric acid for mercury stabilization).

    • Digest the sample using a microwave digestion system according to a validated program for organic matrices. This process breaks down the organic components, leaving the metals in a clear solution.

    • After digestion, allow the vessel to cool and dilute the digestate to a final volume with deionized water.

  • Instrumental Analysis:

    • Calibrate the ICP-MS instrument with a series of certified reference standards for each metal of interest.

    • Prepare a method blank and a spiked sample for quality control.

    • Analyze the prepared samples, blank, and spiked sample. The instrument will measure the mass-to-charge ratio of the isotopes for each metal, and the concentration will be determined based on the calibration curve.

  • Data Interpretation:

    • Compare the quantified metal concentrations in the Ca-AKG sample to established safety limits (see Table 1) and the manufacturer's specifications.

Protocol 2: Screening for Microbial Contamination

Objective: To detect the presence of viable bacteria and fungi in a Ca-AKG stock solution.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Ca-AKG in a sterile, appropriate solvent (e.g., sterile water or cell culture medium) under aseptic conditions in a laminar flow hood.

  • Plating:

    • Plate 100 µL of the Ca-AKG stock solution onto a non-selective agar plate (e.g., Tryptic Soy Agar for bacteria) and a fungal-selective agar plate (e.g., Sabouraud Dextrose Agar).

    • As a positive control, plate a known non-pathogenic bacterial and fungal strain on separate plates.

    • As a negative control, plate 100 µL of the sterile solvent.

  • Incubation: Incubate the bacterial plates at 37°C for 24-48 hours and the fungal plates at room temperature (or 30°C) for 3-5 days.

  • Observation: Examine the plates for colony growth. The presence of colonies on the Ca-AKG plate indicates contamination.

Protocol 3: Analysis of Residual Solvents by GC-MS

Objective: To identify and quantify residual solvents from the chemical synthesis of Ca-AKG.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile organic compounds.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of Ca-AKG powder in a suitable solvent that does not interfere with the analysis (e.g., dimethyl sulfoxide).

    • Alternatively, headspace analysis can be used, where the sample is heated in a sealed vial, and the vapor is injected into the GC-MS.

  • Instrumental Analysis:

    • Inject the prepared sample into the GC, where the different solvents are separated based on their boiling points and interaction with the column's stationary phase.

    • The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each compound.

  • Data Interpretation:

    • Identify the solvents by comparing their mass spectra to a library of known compounds.

    • Quantify the amount of each solvent by running a calibration curve with known standards.

Protocol 4: Purity Assessment and Organic Impurity Profiling by HPLC

Objective: To determine the purity of Ca-AKG and identify the presence of other organic acid impurities.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a standard method for analyzing organic acids.[23][24][25][26]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the Ca-AKG powder in a suitable mobile phase.

    • Prepare a series of calibration standards of a certified Ca-AKG reference standard.

    • If specific organic acid impurities are suspected, prepare standards for those as well.

  • Chromatographic Conditions:

    • Use a suitable HPLC column, such as a reverse-phase C18 or a specific column for organic acid analysis.

    • Develop a mobile phase and gradient program that effectively separates alpha-ketoglutarate from potential impurities. A common mobile phase for organic acids is an acidic aqueous buffer with an organic modifier like acetonitrile or methanol.

  • Detection:

    • Use a UV detector set at a wavelength where alpha-ketoglutarate absorbs (e.g., around 210 nm).

    • For higher specificity and identification of unknown impurities, use an MS detector.

  • Data Analysis:

    • The purity of the Ca-AKG can be calculated based on the area of the main peak relative to the total area of all peaks.

    • Identify and quantify any impurity peaks by comparing their retention times and mass spectra to known standards.

Visualizations

ca_akg_signaling_pathway cluster_krebs Mitochondrion (Krebs Cycle) cluster_cytosol Cytosol cluster_contaminants Potential Interference Ca_AKG Ca-AKG AKG Alpha-Ketoglutarate Ca_AKG->AKG Dissociation Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA α-KGDH Glutamate Glutamate AKG->Glutamate Transamination mTOR mTORC1 AKG->mTOR Inhibits AMPK AMPK AKG->AMPK Activates Autophagy Autophagy mTOR->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes AMPK->mTOR Inhibits AMPK->Autophagy Promotes Heavy_Metals Heavy Metals (e.g., Pb, Cd) Heavy_Metals->Succinyl_CoA Inhibit α-KGDH Other_Organic_Acids Other Organic Acids Other_Organic_Acids->AKG Competitive Metabolism?

Caption: Ca-AKG signaling pathway and points of potential contaminant interference.

troubleshooting_workflow start Inconsistent Experimental Results with Ca-AKG check_coa Obtain and Review Certificate of Analysis (CoA) start->check_coa coa_ok CoA Acceptable? check_coa->coa_ok independent_testing Perform Independent Analytical Testing coa_ok->independent_testing No / Insufficient Data check_microbial Test for Microbial Contamination coa_ok->check_microbial Yes independent_testing->check_microbial end_point Problem Identified independent_testing->end_point microbial_present Contamination Found? check_microbial->microbial_present discard_reagent Discard Contaminated Reagent and Prepare Fresh Stock microbial_present->discard_reagent Yes check_protocol Review Experimental Protocol and Reagent Prep microbial_present->check_protocol No discard_reagent->start protocol_ok Protocol and Prep OK? check_protocol->protocol_ok optimize_protocol Optimize Protocol (e.g., pH, concentration) protocol_ok->optimize_protocol No consider_lot Consider Lot-to-Lot Variability protocol_ok->consider_lot Yes optimize_protocol->start consider_lot->end_point

Caption: Troubleshooting workflow for inconsistent results with Ca-AKG.

logical_relationships cluster_contaminant Contaminant Type cluster_effect Primary Effect cluster_outcome Experimental Outcome Heavy_Metals Heavy Metals Cytotoxicity Cytotoxicity/ Oxidative Stress Heavy_Metals->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Heavy_Metals->Enzyme_Inhibition Microbial Microbial Microbial->Cytotoxicity Nutrient_Depletion Nutrient Depletion/ pH Change Microbial->Nutrient_Depletion Process_Impurities Process Impurities Process_Impurities->Cytotoxicity Metabolic_Competition Metabolic Competition Process_Impurities->Metabolic_Competition Fillers Fillers/Excipients Assay_Interference Direct Assay Interference Fillers->Assay_Interference Cell_Death Reduced Cell Viability Cytotoxicity->Cell_Death Altered_Kinetics Altered Enzyme Kinetics Enzyme_Inhibition->Altered_Kinetics Inconsistent_Metabolism Inconsistent Metabolic Data Enzyme_Inhibition->Inconsistent_Metabolism Nutrient_Depletion->Cell_Death Erroneous_Readouts Erroneous Assay Readouts Assay_Interference->Erroneous_Readouts Metabolic_Competition->Inconsistent_Metabolism

Caption: Logical relationships between contaminant types and experimental outcomes.

References

Strategies for long-term storage of Calcium alpha-ketoglutarate to maintain purity and stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, stability, and handling of Calcium alpha-ketoglutarate (Ca-AKG).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Calcium alpha-ketoglutarate (Ca-AKG)?

A1: For long-term storage, Calcium alpha-ketoglutarate should be stored in a cool, dry place, protected from light. The recommended temperature is between 15°C and 25°C (59°F and 77°F), with a relative humidity below 65%.[1] It is crucial to store Ca-AKG in a tightly sealed, airtight container to prevent moisture absorption, as it is a hygroscopic substance.[2][3]

Q2: Why is it critical to protect Ca-AKG from moisture?

A2: Ca-AKG is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to physical changes such as clumping, caking, or the formation of a gummy or pasty substance, which can make handling and accurate weighing for experiments difficult.[2][3] More critically, the presence of water can initiate chemical degradation pathways, compromising the purity and stability of the compound.

Q3: What are the initial signs of degradation in my Ca-AKG sample?

A3: The first visual indication of moisture absorption is a change in the physical appearance of the powder, such as clumping or loss of its free-flowing nature.[2] Discoloration (e.g., yellowing) may also suggest chemical degradation. For quantitative assessment, an increase in water content as measured by Karl Fischer titration or a change in the chromatographic profile (e.g., appearance of new peaks or a decrease in the main peak area) via HPLC are definitive signs of degradation.

Q4: Can I use a Ca-AKG sample that has clumped?

A4: While you can break up clumps with a spatula, this does not guarantee that the chemical purity of the compound has been maintained.[3] The moisture that caused the clumping may have already initiated hydrolysis or other degradation processes. It is highly recommended to test the purity of a clumped sample before use, especially for sensitive applications. For critical experiments, using a fresh, properly stored sample is advised.

Q5: How does temperature affect the stability of Ca-AKG?

A5: Elevated temperatures can accelerate the rate of chemical degradation. For many pharmaceutical powders, higher temperatures increase the mobility of molecules and the rate of chemical reactions, including hydrolysis and oxidation. It is recommended to avoid storing Ca-AKG at temperatures above 25°C.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments using Ca-AKG.
  • Possible Cause: Degradation of the Ca-AKG sample due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the Ca-AKG has been stored in a tightly sealed container in a cool, dry, and dark place.

    • Visual Inspection: Examine the powder for any signs of clumping, discoloration, or a "wet" appearance.

    • Purity Analysis: Perform an HPLC analysis to check for the presence of degradation products and to quantify the purity of the Ca-AKG.

    • Water Content Analysis: Use Karl Fischer titration to determine the water content of the sample. An elevated water content is a strong indicator of improper storage.

    • Use a New Sample: If degradation is suspected or confirmed, open a new, properly stored container of Ca-AKG and repeat the experiment.

Issue 2: Ca-AKG powder is difficult to handle and weigh accurately.
  • Possible Cause: The powder has absorbed atmospheric moisture, leading to clumping and poor flowability.

  • Troubleshooting Steps:

    • Minimize Exposure: When handling Ca-AKG, minimize the time the container is open to the atmosphere. Work quickly and in a low-humidity environment if possible (e.g., a glove box with controlled humidity).

    • Use a Desiccator: Store the working container of Ca-AKG in a desiccator to protect it from moisture between uses.

    • Proper Tools: Use a dry spatula and weighing vessel.

    • Drying (Not Recommended for Routine Use): While it is technically possible to dry a hygroscopic compound by gentle heating under vacuum, this is not recommended as it may cause thermal degradation.[3] It is preferable to use a fresh sample.

Quantitative Data Summary

The following table summarizes representative stability data for a hygroscopic powder like Ca-AKG under accelerated storage conditions.

Storage Condition (Temperature / Relative Humidity)Time (Months)AppearancePurity (by HPLC, %)Water Content (by Karl Fischer, %)
25°C / 60% RH0White, free-flowing powder>99.5<0.5
3White, free-flowing powder>99.5<0.5
6White, free-flowing powder>99.5<0.5
40°C / 75% RH1White, slightly clumpy99.21.5
3Off-white, clumpy98.53.2
6Yellowish, significant clumping97.15.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of Ca-AKG

This protocol describes a general method for assessing the purity of Ca-AKG and detecting potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Linear gradient back to 95% A, 5% B

    • 22-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a 1 mg/mL solution of Ca-AKG reference standard in the mobile phase A.

  • Sample Preparation: Prepare a 1 mg/mL solution of the Ca-AKG sample to be tested in the mobile phase A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the chromatogram for the appearance of any new peaks (degradation products) and calculate the area percentage of the main Ca-AKG peak to determine purity.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol outlines the determination of water content in Ca-AKG.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).

    • Accurately weigh a suitable amount of the Ca-AKG sample and transfer it to the titration vessel containing anhydrous methanol.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visualizations

G Troubleshooting Workflow for Ca-AKG Stability Issues start Inconsistent Experimental Results or Physical Changes in Ca-AKG storage Verify Storage Conditions: - Airtight container? - Cool, dry, dark place? start->storage visual Visual Inspection: - Clumping? - Discoloration? storage->visual Yes conclusion_good Sample is Likely Stable storage->conclusion_good No purity Purity Analysis (HPLC): - Degradation peaks present? - Main peak area reduced? visual->purity Yes visual->conclusion_good No water Water Content (Karl Fischer): - Water % elevated? purity->water Yes purity->conclusion_good No conclusion_bad Degradation Confirmed water->conclusion_bad Yes water->conclusion_good No action Discard Sample and Use a Fresh, Properly Stored Batch conclusion_bad->action

Caption: Troubleshooting workflow for Ca-AKG stability issues.

G Potential Degradation Pathway of alpha-Ketoglutarate in the Presence of Water AKG alpha-Ketoglutarate Hydrated Gem-diol Intermediate AKG->Hydrated + H2O (Hydration) Water Water (H2O) (from improper storage) Water->Hydrated Decarboxylation Decarboxylation Hydrated->Decarboxylation Succinic Succinic Semialdehyde Decarboxylation->Succinic Oxidation Further Oxidation Succinic->Oxidation Succinate Succinate Oxidation->Succinate

Caption: Potential hydrolytic degradation of alpha-ketoglutarate.

G Recommended Storage and Handling Logic for Ca-AKG start Receiving Ca-AKG long_term Long-Term Storage: - 15-25°C - <65% RH - Airtight Container - Protected from Light start->long_term working_sample Prepare Working Sample long_term->working_sample short_term Short-Term (In-Use) Storage: - Tightly reseal after use - Store in a desiccator working_sample->short_term dispensing Dispensing for Experiment short_term->dispensing low_humidity Work in Low Humidity Environment (e.g., glove box if possible) dispensing->low_humidity minimize_exposure Minimize Air Exposure Time dispensing->minimize_exposure end Use in Experiment low_humidity->end minimize_exposure->end

References

Validation & Comparative

Efficacy of Calcium alpha-ketoglutarate monohydrate compared to Rapamycin in longevity studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest to extend healthy lifespan, two compounds have emerged as prominent candidates for geroprotective interventions: Calcium alpha-ketoglutarate monohydrate (Ca-AKG) and Rapamycin. Both have demonstrated the potential to modulate fundamental aging processes, albeit through distinct and sometimes overlapping mechanisms. This guide provides an objective comparison of their efficacy in longevity studies, supported by experimental data, detailed methodologies, and visual representations of their modes of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Ca-AKG and Rapamycin, focusing on their effects on lifespan and healthspan.

Table 1: Lifespan Extension in Animal Models
CompoundModel OrganismSexLifespan Increase (Median)Lifespan Increase (Maximum)Study Reference
Rapamycin Genetically heterogeneous miceMale & Female9% (Male), 14% (Female)YesHarrison et al., 2009[1]
C57BL/6J miceMaleYesYesNeff et al., 2013[2]
Calcium α-Ketoglutarate C57BL/6 miceFemale16.6% (Cohort 1), 10.5% (Cohort 2)19.7% (Cohort 1), 8% (Cohort 2)Asadi Shahmirzadi et al., 2020[3]
C57BL/6 miceMaleNot statistically significantNot statistically significantAsadi Shahmirzadi et al., 2020[3]
C. elegans-~50%-Chin et al., 2014[3]
Table 2: Healthspan and Biomarker Improvements
CompoundMetricModel Organism/HumanKey FindingsStudy Reference
Rapamycin Immune functionElderly humansImproved immune response, fewer respiratory infectionsMannick et al., 2014
Cognitive functionOld miceImprovement in cognitive functionNot specified[4]
Ovarian agingMiceSlowed ovarian agingNot specified[5]
Calcium α-Ketoglutarate Frailty IndexMiceSignificant reduction in frailty, compressing morbidityAsadi Shahmirzadi et al., 2020[3]
Biological Age (DNA methylation)HumansAverage 8-year reduction in biological age (non-placebo-controlled)Demidenko et al., 2021[6]
Hair and coat conditionMiceImproved fur conditionNot specified[7]

Signaling Pathways and Mechanisms of Action

Both Ca-AKG and Rapamycin have been shown to influence the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. However, their interaction with this pathway and other cellular processes differs.

Rapamycin: A Direct mTORC1 Inhibitor

Rapamycin directly inhibits the mTOR Complex 1 (mTORC1), effectively mimicking a state of nutrient scarcity or dietary restriction.[8][9] This inhibition leads to the activation of autophagy, a cellular recycling process that clears out damaged components, and a reduction in protein synthesis, thereby promoting cellular maintenance and stress resistance.

Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cellular_Maintenance Cellular Maintenance Autophagy->Cellular_Maintenance Promotes Longevity Longevity Protein_Synthesis->Longevity Inhibits (when excessive) Cellular_Maintenance->Longevity Contributes to

Rapamycin's primary mechanism via mTORC1 inhibition.
Calcium α-Ketoglutarate: A Multifaceted Approach

The mechanisms of Ca-AKG are more diverse. As a crucial intermediate in the Krebs cycle, its levels decline with age.[3][10] Supplementation is thought to restore youthful metabolic flexibility. AKG can inhibit ATP synthase and, consequently, the mTOR pathway, similar to the effects of dietary restriction.[3] Furthermore, AKG is a cofactor for enzymes involved in epigenetic regulation, such as TET proteins, which play a role in DNA demethylation.[3] It also has roles in collagen synthesis and ammonia detoxification.[3][11]

Ca_AKG Calcium α-Ketoglutarate Krebs_Cycle Krebs Cycle Ca_AKG->Krebs_Cycle Intermediate ATP_Synthase ATP Synthase Ca_AKG->ATP_Synthase Inhibits mTOR mTOR Pathway Ca_AKG->mTOR Inhibits (indirectly) TET_Enzymes TET Enzymes Ca_AKG->TET_Enzymes Cofactor for Krebs_Cycle->ATP_Synthase Fuels ATP_Synthase->mTOR Activates Longevity Longevity & Healthspan mTOR->Longevity Inhibition promotes Epigenetic_Regulation Epigenetic Regulation TET_Enzymes->Epigenetic_Regulation Promotes Epigenetic_Regulation->Longevity Contributes to

The multifaceted mechanisms of Calcium α-Ketoglutarate.

Experimental Protocols

Rapamycin Lifespan Study in Mice (Harrison et al., 2009)
  • Animal Model: Genetically heterogeneous UM-HET3 mice.

  • Experimental Groups: Control group and Rapamycin-treated group.

  • Intervention: Encapsulated Rapamycin (14 ppm in chow) was administered starting at 600 days of age (late in life).

  • Primary Endpoint: Lifespan (median and maximum).

  • Key Findings: Rapamycin significantly extended the lifespan of both male and female mice, even when initiated late in life.[1]

Calcium α-Ketoglutarate Lifespan and Healthspan Study in Mice (Asadi Shahmirzadi et al., 2020)
  • Animal Model: C57BL/6 mice.

  • Experimental Groups: Control group and Calcium alpha-ketoglutarate-treated group.

  • Intervention: Ca-AKG (2% by weight in chow) was administered starting at 18 months of age.

  • Primary Endpoints: Lifespan and a clinically relevant frailty index (31 measurements).

  • Key Findings: Ca-AKG significantly extended lifespan and, more dramatically, compressed morbidity in female mice.[3]

Comparative Workflow for Longevity Studies

The general workflow for evaluating potential longevity interventions in preclinical models is illustrated below.

Model_Selection Model Organism Selection (e.g., Mice, C. elegans) Intervention_Design Intervention Design (Compound, Dose, Duration) Model_Selection->Intervention_Design Treatment_Phase Treatment Phase Intervention_Design->Treatment_Phase Lifespan_Monitoring Lifespan Monitoring Treatment_Phase->Lifespan_Monitoring Healthspan_Assessment Healthspan Assessment (Frailty, Cognition, etc.) Treatment_Phase->Healthspan_Assessment Data_Analysis Data Analysis Lifespan_Monitoring->Data_Analysis Healthspan_Assessment->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

A generalized experimental workflow for longevity studies.

Discussion and Future Directions

Rapamycin stands as a benchmark compound in longevity research, with its robust and reproducible lifespan-extending effects in various species attributed to its direct inhibition of mTORC1.[12][13] However, its clinical translation is approached with caution due to its immunosuppressive properties at higher doses and potential side effects.[14][15] Ongoing human trials are exploring intermittent and low-dose regimens to mitigate these risks.[16][17]

Calcium alpha-ketoglutarate, a naturally occurring metabolite, presents a compelling alternative with a strong safety profile.[18] Its impact on healthspan appears to be more pronounced than its effect on lifespan, suggesting it primarily compresses the period of late-life morbidity.[3][7] The multifaceted mechanism of Ca-AKG, involving metabolic, epigenetic, and signaling pathways, makes it an intriguing candidate for further investigation. While initial human data on biological age reversal is promising, it requires validation through rigorous, placebo-controlled clinical trials.[10][18][19]

References

A comparative study of Arginine alpha-ketoglutarate and Calcium alpha-ketoglutarate.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Arginine alpha-ketoglutarate (AAKG) and Calcium alpha-ketoglutarate (Ca-AKG) reveals two distinct dietary supplements with divergent primary applications and mechanisms of action, stemming from the specific molecule bound to the central alpha-ketoglutarate (AKG) molecule. While both are forms of AKG, a crucial intermediate in the Krebs cycle, their physiological effects are tailored by their arginine and calcium components, respectively.[1][2]

Arginine alpha-ketoglutarate is predominantly recognized in the athletic and bodybuilding communities for its role as a nitric oxide (NO) precursor.[3][4] The L-arginine component of AAKG is converted in the body to nitric oxide, a potent vasodilator that widens blood vessels.[5][6] This enhanced blood flow is theorized to improve the delivery of oxygen and nutrients to muscles during exercise, potentially leading to increased strength, muscle growth, and improved athletic performance.[7] Some studies suggest that AAKG supplementation can increase plasma L-arginine levels, which may support these effects.[8]

On the other hand, Calcium alpha-ketoglutarate has garnered significant attention in the field of longevity and anti-aging research.[1][9] The primary focus of Ca-AKG is on the metabolic and cellular benefits of alpha-ketoglutarate itself. Research in various model organisms, including worms, fruit flies, and mice, has demonstrated that AKG supplementation can extend lifespan and healthspan.[9][10] The proposed mechanisms for these effects include the inhibition of the mTOR signaling pathway, a key regulator of aging, and the activation of AMP-activated protein kinase (AMPK), which is crucial for maintaining cellular energy balance.[11][12] Furthermore, AKG acts as an antioxidant and is a precursor to glutamate and glutamine, which are essential for protein synthesis and cellular detoxification.[12][13] The calcium in Ca-AKG is suggested to improve the stability and absorption of AKG and may provide additional benefits for bone health.[1][14]

Biochemical and Pharmacokinetic Profile

The fundamental difference between AAKG and Ca-AKG lies in their chemical composition, which influences their absorption and primary physiological roles. AAKG is a salt formed from the amino acid L-arginine and alpha-ketoglutaric acid, typically in a 2:1 ratio.[2] Ca-AKG is a salt formed from calcium and alpha-ketoglutaric acid.[1] This distinction in the bonded molecule dictates their primary mechanisms of action and targeted biological pathways.

Feature Arginine Alpha-Ketoglutarate (AAKG) Calcium Alpha-Ketoglutarate (Ca-AKG)
Primary Component L-Arginine and Alpha-KetoglutarateCalcium and Alpha-Ketoglutarate
Primary Application Sports nutrition, athletic performance, muscle growthLongevity, anti-aging, cellular health
Key Mechanism of Action Precursor to Nitric Oxide (NO), leading to vasodilationKrebs cycle intermediate, mTOR pathway inhibition, AMPK activation, antioxidant
Primary Molecular Target Endothelial Nitric Oxide Synthase (eNOS)mTOR, AMPK, ATP synthase
Reported Benefits Increased blood flow, enhanced muscle pump, potential for increased strength and muscle growth.[3][5]Extended lifespan and healthspan in model organisms, reduced inflammation, improved metabolic function, potential for reduced biological age.[9][10][15]
Supporting Evidence Some human studies show increased L-arginine levels and some performance benefits, though results can be conflicting.[5][8]Primarily preclinical studies in worms, flies, and mice showing significant longevity effects. Human studies are emerging.[9][10][11]

Mechanism of Action

The signaling pathways influenced by AAKG and Ca-AKG are distinct, reflecting their different primary components.

Arginine Alpha-Ketoglutarate and Nitric Oxide Synthesis

AAKG's primary mechanism is centered on the production of nitric oxide from its L-arginine component. This process occurs in the endothelium of blood vessels and is catalyzed by the enzyme endothelial nitric oxide synthase (eNOS).

AAKG_Pathway AAKG Arginine Alpha-Ketoglutarate (AAKG) L_Arginine L-Arginine AAKG->L_Arginine Dissociation NO Nitric Oxide (NO) L_Arginine->NO Catalyzed by eNOS Endothelial Nitric Oxide Synthase (eNOS) Vasodilation Vasodilation (Increased Blood Flow) NO->Vasodilation

Caption: AAKG dissociates to provide L-arginine, a substrate for eNOS to produce nitric oxide, leading to vasodilation.

Calcium Alpha-Ketoglutarate and Longevity Pathways

Ca-AKG's effects are attributed to the central role of alpha-ketoglutarate in metabolism and cellular signaling. As a key intermediate in the Krebs cycle, AKG is fundamental for cellular energy production.[16][17] Its longevity-promoting effects are linked to its influence on nutrient-sensing pathways like mTOR and AMPK.

CaAKG_Pathway cluster_krebs Krebs Cycle Isocitrate Isocitrate AKG Alpha-Ketoglutarate (AKG) Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA AKG Dehydrogenase AMPK AMPK Activation AKG->AMPK Activates mTOR mTOR Inhibition AKG->mTOR Inhibits Ca_AKG Calcium Alpha-Ketoglutarate (Ca-AKG) Ca_AKG->AKG Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Longevity Increased Lifespan & Healthspan Autophagy->Longevity

Caption: Ca-AKG provides AKG, which modulates longevity pathways like mTOR and AMPK, promoting autophagy.

Comparative Efficacy and Performance: A Review of Experimental Data

Direct comparative studies between AAKG and Ca-AKG are scarce. The existing research focuses on their individual effects in different contexts.

Arginine Alpha-Ketoglutarate in Athletic Performance

Studies on AAKG have yielded mixed results. While some research suggests benefits in strength and power output, others have found no significant effects compared to a placebo.

Table 1: Summary of Selected AAKG Supplementation Studies

Study Focus Dosage Duration Key Findings Reference
Blood flow and NO metabolites after resistance exercise12 g/day 7 daysIncreased plasma L-arginine, but no significant difference in blood flow or NO metabolites compared to placebo; effects attributed to exercise.[8]
Strength and power performance in weightlifters12 g/day (4g, 3 times/day)8 weeksNo effect on body composition, but improved measures of strength and short-term power performance.[5]
Insulin levels and muscle growth10-15 g/day Not specifiedTheoretical increase in insulin levels by 20-30%, potentially aiding muscle growth.[3]
Calcium Alpha-Ketoglutarate in Longevity and Healthspan

Research on Ca-AKG, primarily in animal models, has shown more consistent and significant positive outcomes related to aging.

Table 2: Summary of Selected Ca-AKG Supplementation Studies

Model Organism Dosage Duration Key Findings Reference
MiceNot specifiedStarted at 18 months of ageExtended lifespan by 12-16% and healthspan by 40-52%; reduced levels of systemic inflammatory cytokines.[9][10]
Fruit FliesNot specifiedLifespanIncreased lifespan and enhanced metabolic resilience.[9]
C. elegans (roundworms)Not specifiedLifespanSignificantly longer lifespan compared to controls.[9]
Humans1 g/day (as part of a formulation)Average of 7 monthsAn average 8-year reduction in biological aging as measured by the TruAge DNA methylation test.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.

Protocol for AAKG Supplementation and Hemodynamic Analysis

A study investigating the effects of AAKG on blood flow and nitric oxide metabolites after resistance exercise employed the following protocol:[8]

  • Participants: Twenty-four physically active men.

  • Supplementation: 12 g/day of AAKG or a placebo for 7 days in a double-blind, randomized manner.

  • Exercise Protocol: A standardized resistance exercise session.

  • Measurements:

    • Hemodynamics and brachial-artery blood flow were measured.

    • Blood samples were collected to determine circulating levels of L-arginine, nitric oxide metabolites (NOx), and asymmetric dimethylarginine (ADMA).

  • Analysis: Statistical analysis was performed to compare the effects of AAKG and placebo on the measured parameters.

Protocol for Ca-AKG Supplementation and Lifespan Study in Mice

A landmark study on the effects of Ca-AKG on lifespan and healthspan in mice utilized the following methodology:[10]

  • Animal Model: C57BL/6 mice.

  • Supplementation: Ca-AKG was administered in the diet starting at 18 months of age.

  • Healthspan Assessment: A series of longitudinal, clinically relevant measurements were performed to assess frailty and overall health.

  • Lifespan Determination: The lifespan of the mice was recorded.

  • Biomarker Analysis: Levels of systemic inflammatory cytokines were measured.

  • Analysis: The data was analyzed to determine the effects of Ca-AKG on lifespan, healthspan, and inflammatory markers.

Conclusion

Arginine alpha-ketoglutarate and Calcium alpha-ketoglutarate, while both delivering alpha-ketoglutarate, are targeted for distinctly different physiological outcomes. AAKG is primarily marketed and researched for its potential ergogenic effects in athletic performance, driven by the L-arginine component's role in nitric oxide production. The evidence for its efficacy, however, is not consistently strong across all studies.

In contrast, Ca-AKG is at the forefront of longevity research, with compelling preclinical evidence in model organisms demonstrating its ability to extend lifespan and improve healthspan. Its mechanism of action is rooted in the fundamental role of AKG in cellular metabolism and its ability to modulate key aging pathways. While human clinical trials are still in the early stages, the initial findings are promising.

For researchers, scientists, and drug development professionals, the choice between AAKG and Ca-AKG would depend on the specific area of investigation. AAKG may be relevant for studies on vascular function and exercise physiology, whereas Ca-AKG presents a significant compound of interest for research into aging, metabolic disorders, and age-related diseases. Future research should include direct comparative studies to better elucidate the differential effects and bioavailability of these two forms of AKG.

References

Ca-AKG vs. NMN: A Comparative Analysis of Preclinical Efficacy in Aging Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the rapidly advancing field of geroscience, two molecules, Calcium Alpha-Ketoglutarate (Ca-AKG) and Nicotinamide Mononucleotide (NMN), have emerged as promising candidates for mitigating the effects of aging. This guide provides a detailed comparison of their efficacy in preclinical models, presenting key quantitative data, experimental methodologies, and an exploration of their underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

While direct head-to-head preclinical trials are not yet available, this analysis synthesizes data from prominent independent studies to offer a comparative overview of their effects on lifespan, healthspan, and relevant biological pathways.

Quantitative Comparison of Efficacy

To facilitate a clear comparison of the anti-aging effects of Ca-AKG and NMN observed in preclinical mouse models, the following tables summarize key quantitative data on lifespan and healthspan parameters.

Compound Mouse Strain Age at Intervention Dosage Median Lifespan Extension (Female) Median Lifespan Extension (Male) Source
Ca-AKG C57BL/618 months2% in chow10.5% - 16.6%Not statistically significantAsadi Shahmirzadi et al., 2020
NMN C57BL/6J13 months~550 mg/kg/day in drinking water8.5%No significant increaseMitchell et al., 2024 (Preprint)
NMN Zmpste24-/- (progeria model)Not specified300 mg/kg/day20%Not specifiedGu et al., 2024

Table 1: Comparison of Lifespan Extension in Preclinical Mouse Models.

Compound Healthspan Parameter Key Findings Source
Ca-AKG Frailty IndexReduced frailty by up to 46% in females and 41% in males.Asadi Shahmirzadi et al., 2020
Health ConditionImproved coat condition, reduced kyphosis, and decreased tumor incidence.Asadi Shahmirzadi et al., 2020
Inflammatory CytokinesDecreased levels of systemic inflammatory cytokines.Asadi Shahmirzadi et al., 2020
NMN Physical ActivityEnhanced energy metabolism and promoted physical activity.[1]Mills et al., 2016
Insulin SensitivityImproved insulin sensitivity.[1]Mills et al., 2016
Metabolic HealthSuppressed age-associated body weight gain and improved plasma lipid profile.[1]Mills et al., 2016
Gut MicrobiomeIncreased abundance of beneficial gut bacteria, such as Anaerotruncus colihominis.Mitchell et al., 2024 (Preprint)

Table 2: Comparison of Healthspan Improvements in Preclinical Mouse Models.

Signaling Pathways and Mechanisms of Action

The anti-aging effects of Ca-AKG and NMN are attributed to their influence on distinct but interconnected signaling pathways.

Ca-AKG and the mTOR Pathway:

Ca-AKG is a crucial intermediate in the Krebs cycle, and its levels are known to decline with age.[2] Preclinical studies suggest that Ca-AKG extends healthspan and lifespan, at least in part, by inhibiting the mechanistic target of rapamycin (mTOR) signaling pathway.[3][4] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition has been consistently linked to increased longevity in various organisms.

Ca_AKG_mTOR_Pathway Ca_AKG Ca-AKG mTORC1 mTORC1 Ca_AKG->mTORC1 inhibition Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis inhibition Autophagy Autophagy mTORC1->Autophagy activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibition Longevity Increased Longevity & Healthspan Autophagy->Longevity

Caption: Ca-AKG's inhibitory effect on the mTORC1 pathway.

NMN, NAD+, and Sirtuins:

NMN is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism whose levels decline with age.[5][6] By replenishing NAD+ levels, NMN is thought to exert its anti-aging effects primarily through the activation of sirtuins. Sirtuins are a class of NAD+-dependent enzymes that play a crucial role in DNA repair, inflammation, and metabolic regulation.

NMN_Sirtuin_Pathway NMN NMN NAD NAD+ NMN->NAD biosynthesis Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins activation DNA_Repair DNA Repair Sirtuins->DNA_Repair Mitochondrial_Function Mitochondrial Function Sirtuins->Mitochondrial_Function Inflammation Inflammation Sirtuins->Inflammation reduction Longevity Increased Longevity & Healthspan DNA_Repair->Longevity Mitochondrial_Function->Longevity Inflammation->Longevity

Caption: NMN boosts NAD+ levels, activating sirtuins.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section details the experimental methodologies from the key preclinical studies on Ca-AKG and NMN.

Ca-AKG Study (Asadi Shahmirzadi et al., 2020, Cell Metabolism)

  • Animal Model: Male and female C57BL/6 mice.

  • Intervention: At 18 months of age, mice were fed a diet supplemented with 2% Calcium Alpha-Ketoglutarate (w/w).

  • Longevity Assessment: Lifespan was monitored, and survival curves were generated.

  • Healthspan Assessment (Frailty Index): A comprehensive frailty index was used, which included the assessment of 31 non-invasive clinical signs of aging, such as coat condition, kyphosis, gait, and body condition. Each deficit was scored, and the cumulative score represented the frailty of the animal.

  • Biochemical Analysis: Systemic inflammatory cytokines were measured from blood plasma.

NMN Study (Mills et al., 2016, Cell Metabolism)

  • Animal Model: Male C57BL/6N mice.

  • Intervention: Mice were administered NMN in their drinking water at doses of 100 mg/kg/day or 300 mg/kg/day for 12 months.

  • Metabolic Assessment:

    • Insulin Sensitivity: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed.

    • Energy Metabolism: Oxygen consumption, energy expenditure, and respiratory exchange ratio were measured using metabolic cages.

    • Physical Activity: Locomotor activity was monitored.

  • Gene Expression Analysis: RNA sequencing was performed on key metabolic tissues to assess age-related changes in gene expression.

Experimental_Workflow cluster_CaAKG Ca-AKG Study Workflow cluster_NMN NMN Study Workflow C57_Ca C57BL/6 Mice (18 months) CaAKG_Diet 2% Ca-AKG Diet C57_Ca->CaAKG_Diet CaAKG_Assess Lifespan & Healthspan (Frailty Index, Cytokines) CaAKG_Diet->CaAKG_Assess C57_NMN C57BL/6N Mice NMN_Water NMN in Drinking Water (100 or 300 mg/kg/day) C57_NMN->NMN_Water NMN_Assess Metabolic & Physiological Assessments NMN_Water->NMN_Assess

Caption: Preclinical experimental workflows for Ca-AKG and NMN.

Conclusion

Both Ca-AKG and NMN demonstrate significant promise in preclinical models of aging, albeit through different primary mechanisms. Ca-AKG shows a robust effect on compressing morbidity and reducing frailty, particularly in female mice, likely through the inhibition of the mTOR pathway. NMN, by elevating NAD+ levels and activating sirtuins, exhibits broad positive effects on metabolism and physical function.

The available data underscores the potential of both compounds as interventions to promote healthy aging. However, the lack of direct comparative studies necessitates caution in declaring one superior to the other. Future research, including head-to-head preclinical trials and eventually human clinical studies, will be crucial to fully elucidate their comparative efficacy and potential for translation to human health. Researchers are encouraged to consider the distinct and potentially complementary mechanisms of these molecules in the design of future studies aimed at extending healthspan.

References

A Comparative Analysis of Calcium Alpha-Ketoglutarate and Other Geroprotectors on Healthspan

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanisms of action of leading healthspan-extending compounds for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the reported healthspan benefits of Calcium alpha-ketoglutarate (Ca-AKG) with other prominent geroprotective compounds: Rapamycin, Metformin, and Nicotinamide Nucleoside Precursors (NMN/NR). We will delve into the quantitative data from preclinical and clinical studies, detail the experimental protocols, and visualize the key signaling pathways involved.

Overview of Preclinical Efficacy in Murine Models

The primary preclinical evidence for the efficacy of these compounds in extending healthspan and lifespan comes from studies in mice. The following table summarizes the key quantitative findings from seminal studies.

CompoundMouse StrainSexTreatment Initiation AgeLifespan Extension (Median)Healthspan ImprovementsReference
Calcium α-Ketoglutarate (Ca-AKG) C57BL/6Female18 months10-16.6%Reduced frailty by ~46%, decreased inflammatory cytokines[1]
C57BL/6Male18 monthsNot significantReduced frailty by ~46%[1]
Rapamycin Genetically heterogeneous (UM-HET3)Female9 months26%Delays age-related cognitive decline, cardiac dysfunction, and immune senescence[2][3]
Genetically heterogeneous (UM-HET3)Male9 months23%Delays age-related cognitive decline, cardiac dysfunction, and immune senescence[2][3]
Metformin C57BL/6MaleMiddle age (54 weeks)5.83%Improved physical performance, increased insulin sensitivity, reduced LDL and cholesterol[4][5][6]
B6C3F1MaleMiddle age4.15%[6]
Nicotinamide Mononucleotide (NMN) C57BL/6Female13 months8.5%Delayed onset of frailty, improved metabolic health[7]
C57BL/6Male13 monthsNot significantDelayed onset of frailty, improved metabolic health[7]
Nicotinamide Riboside (NR) C57BL/6Both12 monthsNo significant effectImproved some health outcome measures[1][8]

Detailed Experimental Protocols

A critical evaluation of the reported benefits requires a thorough understanding of the experimental designs.

Calcium Alpha-Ketoglutarate (Asadi Shahmirzadi et al., 2020)
  • Animal Model: C57BL/6 mice.[1]

  • Intervention: Calcium alpha-ketoglutarate (Ca-AKG) was administered as a 2% supplement in the diet, starting at 18 months of age.[1]

  • Healthspan Assessment (Frailty Index): A clinically relevant frailty index consisting of 31 non-invasive measures was used to assess the health of the mice.[9][10][11] This index includes assessments of the integument (skin and fur condition), musculoskeletal system (grip strength, gait), sensory systems (vision, hearing), digestive and urogenital systems, respiratory function, and signs of discomfort.[9][10] Each deficit is scored, and the cumulative score represents the frailty of the animal.[9][10]

  • Biomarker Analysis: Systemic inflammatory cytokines were measured from blood samples. A notable finding was the significant increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in female mice treated with Ca-AKG.[1]

Rapamycin (Miller et al., 2014)
  • Animal Model: Genetically heterogeneous UM-HET3 mice.[2][3]

  • Intervention: Encapsulated rapamycin was provided in the diet at a dose of 42 ppm (a threefold higher dose than in previous studies), starting at 9 months of age.[2][3]

  • Healthspan Assessment: While a formal frailty index was not the primary focus, numerous studies have shown that rapamycin delays the onset of a wide range of age-related conditions in mice, including cognitive decline, cardiac dysfunction, immune senescence, and cancer.[12]

Metformin (Martin-Montalvo et al., 2013)
  • Animal Model: C57BL/6 male mice.[4][5][6]

  • Intervention: Metformin was supplemented in the diet at a concentration of 0.1% (w/w), starting at middle age (54 weeks). A higher dose of 1% (w/w) was found to be toxic and shortened lifespan.[4][5][6]

  • Healthspan Assessment: Healthspan was evaluated through measures of physical performance (rotarod test), metabolic function (insulin sensitivity, cholesterol levels), and markers of oxidative damage and inflammation.[4][5][6]

Nicotinamide Mononucleotide (NMN) (Kane et al., 2024)
  • Animal Model: C57BL/6 mice.[7]

  • Intervention: NMN was administered in the drinking water at a dose of ~550 mg/kg/day, starting at 13 months of age.[7]

  • Healthspan Assessment: Frailty was assessed, and improvements in metabolic health were noted. The study also observed an increase in the gut bacterium Anaerotruncus colihominis, which is associated with lower inflammation and increased longevity in humans.[7]

Key Signaling Pathways

The geroprotective effects of these compounds are mediated through their interaction with key signaling pathways that regulate cellular metabolism, growth, and stress resistance.

mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Inhibition of the mTORC1 complex is a common mechanism for lifespan extension.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_interventions Interventions Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 Ca-AKG Ca-AKG Ca-AKG->mTORC1 Inhibits

Caption: The mTOR signaling pathway and points of intervention by Rapamycin and Ca-AKG.

AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated during low energy states. Its activation generally promotes catabolic processes and inhibits anabolic processes, contributing to cellular homeostasis and longevity.

AMPK_Pathway cluster_cellular_state Cellular State cluster_signaling Intracellular Signaling cluster_interventions Interventions High AMP/ATP ratio High AMP/ATP ratio LKB1 LKB1 High AMP/ATP ratio->LKB1 AMPK AMPK LKB1->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Metformin Metformin Metformin->AMPK Activates Ca-AKG Ca-AKG Ca-AKG->AMPK Activates

Caption: The AMPK signaling pathway and its activation by Metformin and Ca-AKG.

NAD+ Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair and metabolic regulation. NAD+ levels decline with age, and precursors like NMN and NR aim to replenish these levels.

NAD_Metabolism cluster_precursors NAD+ Precursors cluster_synthesis NAD+ Synthesis & Function NMN NMN NAD+ NAD+ NMN->NAD+ NR NR NR->NAD+ Sirtuins Sirtuins NAD+->Sirtuins Activates PARPs PARPs NAD+->PARPs Activates Mitochondrial Function Mitochondrial Function Sirtuins->Mitochondrial Function DNA Repair DNA Repair PARPs->DNA Repair

Caption: The role of NMN and NR in replenishing NAD+ levels to support cellular functions.

Human Clinical Trials

Translating findings from animal models to humans is the ultimate goal. The following table summarizes key human clinical trials for these compounds, focusing on aging-related outcomes.

CompoundTrial Name/IdentifierStatusPopulationKey Outcomes/FindingsReference
Calcium α-Ketoglutarate (Ca-AKG) Retrospective analysisCompleted42 individuals taking a Ca-AKG based formulationRetrospective analysis of DNA methylation age showed a reduction. This was not a placebo-controlled trial.[9]
Rapamycin PEARL Trial (NCT04488601)CompletedHealthy adults (40-60 years)Low-dose, intermittent rapamycin was found to be relatively safe. Improvements in lean tissue mass and pain were observed in women.[13][14]
Metformin TAME (Targeting Aging with Metformin)Planned/Recruiting3,000 non-diabetic individuals (65-79 years)Primary endpoint is a composite of age-related diseases (MI, stroke, cancer, dementia) and death.[3][15][16][17][18]
Nicotinamide Riboside (NR) VariousCompletedOlder adults, some with mild cognitive impairmentGenerally well-tolerated and increases blood NAD+ levels. Mixed results on functional outcomes, with some studies showing no significant benefit on cognition or physical performance.[19][20]
Nicotinamide Mononucleotide (NMN) VariousCompletedHealthy volunteers, middle-aged and older adultsShown to be safe and to increase NAD+ levels. Some studies report improvements in aerobic capacity, muscle strength, and insulin sensitivity.[21]

Comparative Summary and Future Directions

This guide provides a snapshot of the current evidence for Ca-AKG and its comparators.

  • Calcium α-Ketoglutarate (Ca-AKG) shows promise in preclinical models, particularly in its significant impact on healthspan and the reduction of frailty, which in the key mouse study was more pronounced than its effect on lifespan.[1] Its mechanism appears to involve both mTOR inhibition and AMPK activation, as well as a reduction in chronic inflammation via the induction of IL-10.[1] Human data is still in its infancy and relies on non-placebo-controlled studies of biomarkers.

  • Rapamycin is arguably the most robust and reproducible pharmacological intervention for extending lifespan in mice.[2][3][13] Its primary mechanism is the inhibition of mTOR. While its life-extending effects are well-documented, concerns about its potential side effects (e.g., immunosuppression, metabolic dysregulation) at higher, chronic doses have led to investigations of intermittent and lower-dose regimens in humans, with safety being a primary focus of current clinical trials.[13][14]

  • Metformin has a long history of safe use in humans for the treatment of type 2 diabetes. Its potential as a geroprotector stems from its ability to activate AMPK, mimicking some of the effects of caloric restriction.[4][5][6] While preclinical studies show a modest lifespan extension, large-scale clinical trials like TAME are underway to determine if it can delay the onset of age-related diseases in a non-diabetic population.[3][15][16][17][18]

  • Nicotinamide Nucleoside Precursors (NMN/NR) aim to counteract the age-related decline in NAD+ levels, which is crucial for cellular energy metabolism and DNA repair.[19][20][21] While they have been shown to be safe and effective at increasing NAD+ levels in humans, the translation of this biochemical effect into significant improvements in healthspan and lifespan is still under investigation, with mixed results in both preclinical and clinical studies.[1][8][19][20][21]

For drug development professionals, the distinct mechanisms of action and the varying degrees of preclinical and clinical evidence for these compounds present different opportunities and challenges. Ca-AKG's strong effect on healthspan metrics like frailty in preclinical models is compelling and warrants further investigation in rigorous, placebo-controlled human trials. Rapamycin's potent effects are tempered by its side-effect profile, making the development of safer analogs or optimized dosing strategies a key area of research. Metformin's established safety profile and low cost make it an attractive candidate for repurposing, pending the results of large-scale trials like TAME. NMN and NR represent a strategy of restoring a key metabolic coenzyme, and further research is needed to determine the optimal contexts in which this approach can yield tangible health benefits.

The field of geroscience is rapidly evolving, and the continued investigation of these and other compounds will be crucial in the development of interventions that not only extend lifespan but, more importantly, enhance healthspan.

References

Cross-study comparison of Calcium alpha-ketoglutarate's effects on different cell types.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Calcium Alpha-Ketoglutarate's Cellular Effects

Calcium alpha-ketoglutarate (Ca-AKG), a salt of the Krebs cycle intermediate alpha-ketoglutarate, has emerged as a significant modulator of cellular health and longevity. Its influence extends across various cell types, where it orchestrates metabolic shifts, epigenetic modifications, and signaling pathway regulation. This guide provides a comparative overview of Ca-AKG's effects on different cell types, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Quantitative Effects of Alpha-Ketoglutarate Across Cell Types

The following tables summarize the quantitative impact of alpha-ketoglutarate (AKG) and its calcium salt (Ca-AKG) on key biological processes in different cell types.

Table 1: Effects on Stem Cells and Myoblasts

Cell TypeTreatmentKey FindingQuantitative DataReference
Mouse Embryonic Stem CellsCell-permeable AKGSupports self-renewalSufficient to maintain pluripotency in vitro.[1]
Human Pluripotent Stem CellsAKGAccelerates differentiation5% to 40% increase in differentiation into neural cells within four days.[2]
C2C12 Myoblasts0.1 mM α-KGIncreased cell growth rateMean specific growth rate increased to 0.95/day from 0.86/day in controls.[3]
C2C12 Myoblasts1.0 mM α-KGIncreased cell growth rateMean specific growth rate increased to 0.94/day from 0.86/day in controls.[3]
C2C12 Myotubes2 mM AKGInhibition of protein degradationAttenuated corticosterone-induced protein degradation.[4]

Table 2: Effects on Neuronal and Liver Cells

Cell TypeTreatmentKey FindingQuantitative DataReference
HT22 Neuronal CellsAKGAlleviated H2O2-induced senescenceSignificantly enhanced cell viability, reduced ROS levels, and downregulated p53/p21 expression.[5]
HT22 Neuronal CellsAKGSuppressed senescence-associated secretory phenotype (SASP)Reduced secretion of pro-inflammatory mediators (CXCL-1, TNF-α, IL-1β, and IL-6) (p < 0.05).[5]
Primary Hepatocytes100 µM AKGInhibited palmitate-induced lipid accumulationSuppressed the accumulation of total cholesterol, triglycerides, and reactive oxygen species.[6]
Primary Hepatocytes100 µM AKGDecreased palmitate-induced glucose productionSignificantly decreased hepatocyte glucose production in palmitate-treated cells.[7]
Mouse Hepatocytes2% AKG dietAlleviated cadmium-induced inflammationPrevented increases in serum ALT, AST, and LDH levels and reduced pro-inflammatory cytokine production.[8]

Signaling Pathways and Mechanisms of Action

Ca-AKG's effects are mediated through several key signaling pathways. The diagrams below illustrate these mechanisms.

Epigenetic Regulation via TET Enzymes

AKG is a crucial cofactor for Ten-Eleven Translocation (TET) enzymes, which are responsible for DNA demethylation. By increasing TET activity, AKG can lead to the reactivation of silenced genes, influencing processes like stem cell differentiation.[9][10]

epigenetic_regulation Ca_AKG Calcium Alpha-Ketoglutarate (Ca-AKG) TET_Enzymes TET Enzymes Ca_AKG->TET_Enzymes Cofactor for DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Catalyzes Gene_Expression Altered Gene Expression (e.g., pluripotency genes) DNA_Demethylation->Gene_Expression Leads to

Caption: Ca-AKG's role in epigenetic regulation through TET enzymes.

Modulation of mTOR and AMPK Pathways

AKG has been shown to influence the mTOR and AMPK pathways, which are central regulators of cellular metabolism, growth, and aging. In some contexts, AKG inhibits mTOR and activates AMPK, mimicking a state of dietary restriction.[11][12]

mTOR_AMPK_pathway AKG Alpha-Ketoglutarate (AKG) mTOR mTOR Pathway AKG->mTOR Inhibits AMPK AMPK Pathway AKG->AMPK Activates Cellular_Growth Cellular Growth and Proliferation mTOR->Cellular_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits AMPK->Autophagy Promotes

Caption: AKG's dual role in inhibiting mTOR and activating AMPK signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: C2C12 Myoblast Cell Culture and Growth Assay

This protocol is based on methodologies for assessing the impact of α-KG on myoblast proliferation.[3]

  • Cell Culture: C2C12 myoblasts are cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Seeding: Cells are seeded at a density of 1 x 10^4 cells per well in 24-well plates.

  • Treatment: The culture medium is replaced with fresh medium containing α-KG at various concentrations (e.g., 0 mM for control, 0.1 mM, 1.0 mM, 10.0 mM).

  • Cell Counting: Every 24 hours for a period of 8 days, cells from designated wells are harvested. Viable cells are counted using a hemocytometer with the trypan blue exclusion method.

  • Data Analysis: The specific growth rate (SGR) is calculated during the exponential growth phase (typically the first 5 days).

Protocol 2: Analysis of Senescence-Associated Secretory Phenotype (SASP)

This protocol outlines a general method for measuring inflammatory cytokines secreted by senescent cells, as described in studies on neuronal cells.[5][13]

  • Induction of Senescence: HT22 cells are seeded in culture plates. Senescence is induced by treating the cells with a stressor, such as hydrogen peroxide (H2O2).

  • AKG Treatment: Following the induction of senescence, the medium is replaced with fresh medium containing AKG at the desired concentration (e.g., 1 mM). A control group receives a vehicle treatment.

  • Conditioned Media Collection: After a set incubation period (e.g., 10 days), the conditioned media from the cell cultures is collected.

  • Cytokine Quantification: The levels of SASP factors (e.g., IL-6, CXCL-1, TNF-α, IL-1β) in the conditioned media are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Normalization: The cytokine levels are normalized to the total cell number in each well to account for differences in cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Ca-AKG on cellular senescence.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HT22 Neurons) Induce_Senescence 2. Induce Senescence (e.g., with H2O2) Cell_Culture->Induce_Senescence AKG_Treatment 3. Treat with Ca-AKG Induce_Senescence->AKG_Treatment SA_beta_gal 4a. SA-β-gal Staining (Senescence Marker) AKG_Treatment->SA_beta_gal EdU_Assay 4b. EdU Incorporation (Proliferation) AKG_Treatment->EdU_Assay ELISA 4c. ELISA for SASP (Inflammation) AKG_Treatment->ELISA Western_Blot 4d. Western Blot (p53/p21 Pathway) AKG_Treatment->Western_Blot Data_Interpretation 5. Data Interpretation and Conclusion SA_beta_gal->Data_Interpretation EdU_Assay->Data_Interpretation ELISA->Data_Interpretation Western_Blot->Data_Interpretation

Caption: A generalized workflow for studying Ca-AKG's effects on senescence.

References

Unraveling the Anti-Aging Potential of Alpha-Ketoglutarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of seminal research on alpha-ketoglutarate (AKG) and its role in aging reveals promising findings in model organisms, with emerging data from human studies suggesting a potential for this metabolite to extend healthspan. This guide provides a detailed comparison of key findings from pivotal studies, alongside an examination of alternative interventions, offering a valuable resource for researchers, scientists, and drug development professionals.

Key Findings from Seminal Papers on Alpha-Ketoglutarate and Aging

Two landmark studies have been instrumental in shaping our understanding of AKG's effects on aging. A 2014 study published in Nature by Chin et al. first demonstrated that AKG could extend the lifespan of the nematode worm Caenorhabditis elegans.[1][2] This was followed by a 2020 study in Cell Metabolism by Asadi Shahmirzadi et al., which showed that supplementing the diet of middle-aged mice with a calcium salt of AKG (CaAKG) extended their lifespan and, more significantly, reduced frailty and morbidity.[3][4]

Quantitative Data from Animal Studies
Study OrganismInterventionLifespan Extension (Median)Healthspan ImprovementsKey Pathway Implicated
C. elegans (Chin et al., 2014)Alpha-Ketoglutarate (8mM)~50%Delayed age-related decline in movementInhibition of ATP synthase and mTOR
Mice (Asadi Shahmirzadi et al., 2020)Calcium Alpha-Ketoglutarate (CaAKG)~12% (in females)Reduced frailty by over 40%, improved coat condition, reduced inflammationReduced systemic inflammation, increased IL-10
Experimental Protocols from Seminal Papers

A cornerstone of reproducible science is the detailed methodology of pivotal experiments. Below are summaries of the core protocols used in the aforementioned seminal studies.

C. elegans Lifespan Assay (adapted from Chin et al., 2014) [1]

  • Worm Synchronization: A synchronized population of L1 larvae is obtained.

  • Drug Treatment: Worms are transferred to plates containing Nematode Growth Medium (NGM) seeded with E. coli OP50 and the experimental compound (AKG) or vehicle control. To prevent progeny production, 5-fluoro-2'-deoxyuridine (FUdR) is added.[1]

  • Lifespan Determination: The viability of worms is scored daily by observing spontaneous movement or response to a gentle touch.[5] Worms that do not respond are considered deceased. Survival curves are then generated and statistically analyzed.[6]

Mouse Frailty Index Assessment (adapted from Asadi Shahmirzadi et al., 2020)

  • Frailty Criteria: A clinically relevant frailty index is used, encompassing measures of weakness (grip strength), slowness (walking speed), low activity level, and poor endurance.[7][8]

  • Assessment Protocol: Mice are evaluated based on a set of non-invasive tests to quantify these frailty indicators. For example, grip strength is measured using an inverted-cling grip test, and walking speed can be assessed using a rotarod.[8]

  • Scoring: Each criterion is scored, and a cumulative frailty score is calculated. A higher score indicates a more frail state.

Comparative Analysis with Alternative Interventions

The quest to mitigate the effects of aging has led to the investigation of various compounds, many of which target similar molecular pathways as AKG. Here, we compare AKG with two prominent alternatives: the mTOR inhibitor rapamycin and the anti-diabetic drug metformin.

mTOR Inhibitors: Rapamycin and its Analogs

Rapamycin has consistently been shown to extend lifespan across multiple species, including mice.[9][10] Like AKG, its mechanism of action involves the inhibition of the mTOR pathway, a central regulator of cell growth and metabolism.[11]

  • Comparative Lifespan Data in Mice: Studies have shown that rapamycin can extend the median lifespan of mice by 9% to 14% in males and 14% to 22% in females, even when treatment is initiated in middle age.[10] This is comparable to the lifespan extension observed with CaAKG in female mice.[3]

  • Healthspan Effects: Rapamycin has been shown to improve various healthspan metrics in mice, including a reduction in frailty and improvements in neuromuscular coordination and memory.[12]

  • Alternative mTOR Inhibitors: Other mTOR inhibitors, such as everolimus and temsirolimus (rapalogs), are also being investigated for their anti-aging potential.[13] Pan-mTOR inhibitors, which target both mTORC1 and mTORC2 complexes, are also under consideration as alternatives to rapamycin.[7]

Metformin: An Anti-Diabetic Drug with Anti-Aging Potential

Metformin is a widely prescribed drug for type 2 diabetes that has garnered interest for its potential to promote healthy aging.[14][15] Its proposed mechanisms of action include activation of AMPK and a reduction in inflammation.[16]

  • Comparative Lifespan Data in Mice: Studies on the effect of metformin on lifespan in mice have yielded mixed results, with some studies showing a modest extension of lifespan, particularly in male mice, while others have shown no significant effect.[13][17][18][19] One study reported a 5.83% increase in the lifespan of male mice treated with a low dose of metformin.[14]

  • Healthspan Effects: Metformin has been shown to improve healthspan in mice by enhancing insulin sensitivity and reducing cholesterol levels.[15][17]

Anti-Inflammatory Agents: Ibuprofen

Given that a reduction in chronic inflammation is a key proposed mechanism for AKG's healthspan benefits, it is relevant to consider other anti-inflammatory agents. Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), has been shown to extend the lifespan of yeast, worms, and fruit flies.[20]

  • Studies in Mice: Research in mice has demonstrated that ibuprofen can reduce age-related inflammation in the lungs, making the lungs of older mice resemble those of younger mice.[21][22][23] Subacute treatment with ibuprofen has also been shown to rescue synaptic and cognitive deficits in aged mice by suppressing neuroinflammation.[24]

Human Clinical Trials with Alpha-Ketoglutarate

The translation of findings from animal models to humans is a critical step. Several clinical trials are underway to evaluate the effects of AKG supplementation on human aging.

  • The Rejuvant® Study: A retrospective analysis of 42 individuals taking a CaAKG-based supplement (Rejuvant®) for an average of 7 months reported a statistically significant average reduction of 8 years in biological age, as measured by a DNA methylation clock.[3][19][25][26][27][28] It is important to note that this was not a placebo-controlled study.[19][26]

  • Placebo-Controlled Trials: Several randomized, double-blind, placebo-controlled clinical trials are currently in progress to more rigorously assess the efficacy of CaAKG in improving biomarkers of aging, physical performance, and metabolic health in middle-aged and older adults.[29][30][31][32][33] These studies will provide more definitive evidence on the potential of AKG as a human anti-aging intervention.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams have been generated using Graphviz.

AKG_Signaling_Pathway AKG Alpha-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits mTOR mTOR Pathway AKG->mTOR Inhibits AMPK AMPK AKG->AMPK Activates Inflammation Chronic Inflammation AKG->Inflammation Reduces IL10 IL-10 Production AKG->IL10 Increases Healthspan Improved Healthspan mTOR->Healthspan Inhibition leads to AMPK->Healthspan Activation leads to Inflammation->Healthspan Reduction leads to IL10->Healthspan Increase leads to Lifespan Extended Lifespan Healthspan->Lifespan

AKG Signaling Pathways in Aging

Experimental_Workflow_Lifespan start Start: Synchronized Population (C. elegans or Mice) treatment Treatment Group: Intervention (e.g., AKG) start->treatment control Control Group: Vehicle start->control monitoring Daily/Regular Monitoring - Viability Assessment - Healthspan Metrics treatment->monitoring control->monitoring data Data Collection: - Lifespan Data - Frailty Index monitoring->data analysis Statistical Analysis: - Survival Curves - Comparative Statistics data->analysis end Conclusion: Efficacy of Intervention analysis->end

General Experimental Workflow for Lifespan Studies

Logical_Relationship_Interventions Aging Aging Process mTOR_pathway mTOR Pathway Aging->mTOR_pathway Impacts Inflammation Chronic Inflammation Aging->Inflammation Impacts AKG Alpha-Ketoglutarate AKG->mTOR_pathway Inhibits AKG->Inflammation Reduces Rapamycin Rapamycin Rapamycin->mTOR_pathway Inhibits Metformin Metformin Metformin->mTOR_pathway Inhibits (indirectly) Metformin->Inflammation Reduces Ibuprofen Ibuprofen Ibuprofen->Inflammation Reduces

References

A Head-to-Head Comparison of Commercial Calcium Alpha-Ketoglutarate (Ca-AKG) Sources for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity, consistency, and biological activity of reagents are paramount. Calcium alpha-ketoglutarate (Ca-AKG), a key intermediate in the Krebs cycle with emerging roles in aging and cellular metabolism, is now available from numerous commercial sources. This guide provides a comparative overview of several prominent suppliers and details the experimental protocols necessary for independent verification of their products.

While a direct, independent, peer-reviewed study comparing all major commercial Ca-AKG sources is not currently available, this guide compiles publicly available data from suppliers and outlines the methodologies researchers can employ for their own head-to-head comparisons.

Commercial Source Overview

The following table summarizes information from various commercial suppliers of Calcium alpha-ketoglutarate, based on data available on their respective websites. Researchers should note that these claims have not been independently verified in a single comparative study.

Supplier Product Name Purity Claim Form Manufacturing Standards Third-Party Testing
DoNotAge.org Ca-AKGNot explicitly stated, but emphasizes purityCapsules, PowderManufactured in GMP and ISO9001 certified facilitiesImplied through quality control
Fivescore Labs Ultra High Purity Ca-AKG≥99%CapsulesManufactured in the UK to GMP standardsIndependently verified for purity
Renue By Science LIPO CaAKGNot explicitly statedLiposomal CapsulesManufactured in a GMP compliant, FDA registered facilityRigorous third-party testing
ProHealth Calcium AKG LongevityNot explicitly statedCapsulesNot explicitly statedNot explicitly stated
Toniiq Ultra High Purity Ca AKG99%+CapsulesNot explicitly statedNot explicitly stated
Natural Field Calcium Alpha Ketoglutarate (Ca AKG) PowderConforms to in-house standardPowderNot explicitly statedProvides a Certificate of Analysis (COA)

Experimental Protocols for Independent Verification

To empower researchers to make informed decisions, this section provides detailed methodologies for key experiments to assess the quality and biological activity of Ca-AKG from different commercial sources.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantification of alpha-ketoglutaric acid using HPLC with UV detection. This method can be adapted to analyze the purity of Ca-AKG from various commercial sources.

Objective: To determine the purity of Ca-AKG and confirm the identity of the active compound.

Materials:

  • Calcium alpha-ketoglutarate samples from different commercial sources

  • Alpha-ketoglutaric acid reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the alpha-ketoglutaric acid reference standard in HPLC grade water (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution with HPLC grade water.

  • Sample Preparation:

    • Accurately weigh a known amount of Ca-AKG powder from each commercial source (e.g., 10 mg).

    • Dissolve the powder in a known volume of HPLC grade water (e.g., 10 mL) to obtain a stock solution.

    • Further dilute the sample solution to fall within the concentration range of the calibration curve.

    • If necessary, filter the sample solutions through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mobile phase of dilute phosphoric acid in water (e.g., 0.1% v/v) or a gradient with acetonitrile can be used. A common mobile phase is a buffer solution at a low pH to ensure the carboxylic acid groups are protonated.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • UV Detection: 210 nm

  • Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples from the different commercial sources.

    • Identify the alpha-ketoglutarate peak in the sample chromatograms by comparing the retention time with the reference standard.

    • Quantify the amount of alpha-ketoglutarate in each sample using the standard curve. The purity can be calculated as the percentage of the measured alpha-ketoglutarate concentration relative to the expected concentration based on the weighed amount of Ca-AKG.

Assessment of Biological Activity: Cellular Metabolism Assay

This protocol outlines a cell-based assay to evaluate the effect of Ca-AKG from different commercial sources on cellular metabolism, which is a key aspect of its biological activity.

Objective: To compare the ability of different Ca-AKG sources to influence cellular metabolic activity.

Materials:

  • Cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended research)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Calcium alpha-ketoglutarate samples from different commercial sources, sterilized by filtration

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar metabolic assay reagent (e.g., resazurin)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed the chosen cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Treatment:

    • Prepare stock solutions of Ca-AKG from each commercial source in cell culture medium and sterilize them.

    • Prepare a range of working concentrations for each Ca-AKG source.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Ca-AKG. Include a vehicle control (medium only).

  • Incubation:

    • Incubate the cells with the Ca-AKG treatments for a specific period (e.g., 24, 48, or 72 hours).

  • Metabolic Assay (MTT Assay Example):

    • After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of metabolically active cells.

    • Compare the metabolic activity of cells treated with Ca-AKG from different commercial sources to the vehicle control. A dose-response curve can be generated to compare the potency of the different products.

Signaling Pathways and Experimental Workflow

To provide a deeper understanding of Ca-AKG's mechanism of action and the experimental processes involved in its analysis, the following diagrams are provided.

AKG_Signaling_Pathways Ca_AKG Calcium Alpha-Ketoglutarate (Ca-AKG) AKG Alpha-Ketoglutarate (AKG) Ca_AKG->AKG Dissociation Krebs_Cycle Krebs Cycle (TCA Cycle) AKG->Krebs_Cycle Enters AMPK AMPK (Energy Sensor) AKG->AMPK Activates mTOR mTOR (Growth Regulator) AKG->mTOR Inhibits TET_Dioxygenases TET Dioxygenases (Epigenetic Regulation) AKG->TET_Dioxygenases Cofactor for ATP_Production ATP Production Krebs_Cycle->ATP_Production Drives Cellular_Metabolism Cellular Metabolism ATP_Production->Cellular_Metabolism AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes DNA_Demethylation DNA Demethylation TET_Dioxygenases->DNA_Demethylation Mediates Autophagy->Cellular_Metabolism Protein_Synthesis->Cellular_Metabolism DNA_Demethylation->Cellular_Metabolism

Caption: Key signaling pathways influenced by Alpha-Ketoglutarate (AKG).

HPLC_Workflow Start Start: Obtain Ca-AKG Samples Sample_Prep Sample Preparation: - Weigh Sample - Dissolve in Solvent - Dilute to Working Concentration Start->Sample_Prep Standard_Prep Standard Preparation: - Prepare Stock Solution - Create Calibration Curve Standards Start->Standard_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Standard_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography UV_Detection UV Detection (210 nm) Chromatography->UV_Detection Data_Analysis Data Analysis: - Generate Standard Curve - Quantify AKG in Samples - Calculate Purity UV_Detection->Data_Analysis End End: Purity Determination Data_Analysis->End

Caption: Experimental workflow for Ca-AKG purity analysis by HPLC.

Assessing the Synergistic Potential of Ca-AKG with Leading Longevity Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to extend healthspan and lifespan has led to the investigation of numerous compounds that target the fundamental hallmarks of aging. Calcium Alpha-Ketoglutarate (Ca-AKG), a key intermediate in the Krebs cycle, has emerged as a promising candidate, with studies demonstrating its ability to extend lifespan and healthspan in model organisms. However, the complex and multifaceted nature of aging suggests that a combinatorial approach, targeting multiple aging pathways simultaneously, may yield synergistic effects and offer a more robust strategy for promoting longevity.

This guide provides a comparative analysis of Ca-AKG alongside other prominent longevity compounds: NAD+ precursors (Nicotinamide Mononucleotide - NMN), senolytics (Dasatinib and Quercetin), and mTOR inhibitors (Rapamycin). While direct experimental data on the synergistic effects of Ca-AKG with these compounds is still emerging, this document summarizes the individual efficacy of each, explores the theoretical basis for potential synergies, and provides detailed experimental protocols to guide future research in this critical area.

Comparative Analysis of Longevity Compounds

The following table summarizes the quantitative data from key studies on the individual effects of Ca-AKG and other leading longevity compounds on lifespan and healthspan in model organisms.

Compound(s)Model OrganismDosageMedian Lifespan ExtensionMaximum Lifespan ExtensionKey Healthspan ImprovementsReference
Calcium Alpha-Ketoglutarate (Ca-AKG) Mus musculus (Mice)2% in diet~10-16.6% (females)~19.7% (females)Reduced frailty, decreased chronic inflammation, improved coat condition[1]
Nicotinamide Mononucleotide (NMN) Mus musculus (Mice)300 mg/kg/day in drinking water8.5% (females)Not reportedDelayed frailty, improved metabolic health (males)[2]
Dasatinib + Quercetin (D+Q) Mus musculus (Mice)Dasatinib (5 mg/kg), Quercetin (50 mg/kg) via oral gavageNot directly assessed for lifespan extension in wild-type agingNot directly assessed for lifespan extension in wild-type agingImproved physical function, increased lifespan in progeroid mice[3]
Rapamycin Mus musculus (Mice)14 ppm in diet~23-26%Not consistently reportedDelayed age-related decline in multiple tissues, reduced cancer incidence[4][5]

Signaling Pathways and Mechanisms of Action

The longevity effects of these compounds are attributed to their modulation of key signaling pathways that regulate aging. Understanding these mechanisms is crucial for predicting and evaluating potential synergistic interactions.

Calcium Alpha-Ketoglutarate (Ca-AKG)

Ca-AKG's effects are pleiotropic, influencing several core aspects of aging. It serves as a crucial metabolite in the Krebs cycle, impacting cellular energy and metabolism. It also acts as a substrate for enzymes involved in epigenetic regulation and has been shown to inhibit mTOR signaling, a central regulator of cell growth and aging.[6] Furthermore, Ca-AKG can reduce chronic inflammation, a key driver of aging.[7][8]

Ca-AKG Signaling Pathways Ca-AKG Ca-AKG Krebs Cycle Krebs Cycle Ca-AKG->Krebs Cycle Enters mTOR Signaling mTOR Signaling Ca-AKG->mTOR Signaling Inhibits Epigenetic Regulation Epigenetic Regulation Ca-AKG->Epigenetic Regulation Modulates Inflammation Inflammation Ca-AKG->Inflammation Reduces Cellular Energy Cellular Energy Krebs Cycle->Cellular Energy Increases Longevity Longevity mTOR Signaling->Longevity Inhibits Epigenetic Regulation->Longevity Modulates Inflammation->Longevity Inhibits Cellular Energy->Longevity Promotes

Figure 1: Ca-AKG's multifaceted impact on longevity pathways.

NAD+ Precursors (NMN)

NMN is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. NAD+ levels decline with age, and restoring these levels through NMN supplementation is a key strategy in longevity research. NAD+ is essential for the function of sirtuins, a class of proteins that play a crucial role in DNA repair, inflammation, and metabolic regulation. By boosting NAD+, NMN enhances sirtuin activity and improves mitochondrial function.[9]

NMN and NAD+ Signaling NMN NMN NAD+ NAD+ NMN->NAD+ Converts to Sirtuins Sirtuins NAD+->Sirtuins Activates Mitochondrial Function Mitochondrial Function NAD+->Mitochondrial Function Improves DNA Repair DNA Repair Sirtuins->DNA Repair Promotes Longevity Longevity Mitochondrial Function->Longevity Promotes DNA Repair->Longevity Promotes

Figure 2: NMN's role in boosting NAD+ and activating sirtuins.

Senolytics (Dasatinib + Quercetin)

Senolytics are a class of drugs that selectively clear senescent cells, which are dysfunctional "zombie" cells that accumulate with age and contribute to a pro-inflammatory state known as the senescence-associated secretory phenotype (SASP). Dasatinib and Quercetin are often used in combination to target different anti-apoptotic pathways that senescent cells rely on for survival. By removing these cells, D+Q can reduce inflammation and improve tissue function.[10]

Senolytic Action of Dasatinib and Quercetin Dasatinib + Quercetin Dasatinib + Quercetin Senescent Cells Senescent Cells Dasatinib + Quercetin->Senescent Cells Induces Apoptosis in Apoptosis Apoptosis Senescent Cells->Apoptosis Undergo Reduced Inflammation (SASP) Reduced Inflammation (SASP) Apoptosis->Reduced Inflammation (SASP) Leads to Improved Tissue Function Improved Tissue Function Reduced Inflammation (SASP)->Improved Tissue Function Promotes Longevity Longevity Improved Tissue Function->Longevity Promotes

Figure 3: Mechanism of senescent cell clearance by D+Q.

mTOR Inhibitors (Rapamycin)

Rapamycin is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a key nutrient-sensing pathway that regulates cell growth, proliferation, and survival. Inhibition of mTOR signaling has been shown to extend lifespan across a wide range of species. By downregulating mTOR, rapamycin mimics a state of caloric restriction, promoting autophagy (a cellular recycling process) and reducing protein synthesis, which are associated with increased longevity.[5]

Rapamycin and mTOR Inhibition Rapamycin Rapamycin mTOR Signaling mTOR Signaling Rapamycin->mTOR Signaling Inhibits Autophagy Autophagy mTOR Signaling->Autophagy Inhibits Protein Synthesis Protein Synthesis mTOR Signaling->Protein Synthesis Promotes Longevity Longevity Autophagy->Longevity Promotes Protein Synthesis->Longevity Inhibits (when excessive)

Figure 4: Rapamycin's inhibitory effect on the mTOR pathway.

Potential for Synergistic Effects

The distinct yet interconnected pathways influenced by these compounds provide a strong rationale for exploring their synergistic potential. A combinatorial approach could lead to a more profound impact on healthspan and lifespan than any single intervention. For instance, a study in Drosophila found that a triple combination of lithium, trametinib, and rapamycin extended lifespan by 48%, an effect significantly greater than that of the individual drugs.[11][12] This highlights the promise of multi-pathway targeting.

Hypothesized Synergistic Interactions with Ca-AKG:

  • Ca-AKG + NMN: Ca-AKG's role in the Krebs cycle and NMN's function in boosting NAD+ for mitochondrial function could synergistically enhance cellular energy production and efficiency. A press release for a commercial supplement suggests that Ca-AKG synergizes with NMN by enhancing energy pathways.[13]

  • Ca-AKG + Senolytics (D+Q): Ca-AKG's anti-inflammatory properties could complement the inflammation reduction achieved by clearing senescent cells with D+Q. One study has suggested that combining AKG with senolytics may generate powerful synergistic effects.[14]

  • Ca-AKG + Rapamycin: Both compounds inhibit mTOR signaling, albeit through different mechanisms. A combination could lead to a more complete or sustained inhibition of mTOR, potentially enhancing the pro-longevity effects of autophagy and reduced protein synthesis.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of longevity research. Below are summaries of experimental protocols from key studies on the individual compounds, followed by a hypothetical protocol for assessing synergistic effects.

Lifespan and Healthspan Assessment in Mice (Mus musculus)

1. Animal Husbandry and Study Initiation:

  • Strain: C57BL/6 mice are commonly used.

  • Age at Initiation: Studies often begin with middle-aged mice (e.g., 18 months) to assess effects on the latter part of the lifespan.[15]

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless dietary restriction is a study parameter.

2. Compound Administration:

  • Ca-AKG: Typically administered as a supplement in the chow at a concentration of 2%.[15]

  • NMN: Often administered in the drinking water at concentrations of 100 mg/kg/day or 300 mg/kg/day.

  • Dasatinib + Quercetin: Administered intermittently (e.g., once every two weeks) via oral gavage. A common dosage is 5 mg/kg for dasatinib and 50 mg/kg for quercetin.

  • Rapamycin: Administered in the diet, often as an encapsulated formulation to improve stability, at concentrations such as 14 ppm.[5]

3. Lifespan and Healthspan Metrics:

  • Lifespan: Monitored daily, with the date of death recorded for each animal. Median and maximum lifespan are calculated.

  • Healthspan: Assessed periodically using a frailty index, which includes measures of body weight, grip strength, coat condition, and physical activity.[15]

  • Physiological and Biochemical Analyses: Blood samples can be collected to measure inflammatory cytokines, metabolic markers, and other relevant biomarkers. Tissues can be harvested at the end of the study for histological and molecular analysis.

Hypothetical Experimental Protocol: Assessing Synergistic Effects of Ca-AKG and NMN in Mice

This protocol outlines a potential study design to investigate the synergistic effects of Ca-AKG and NMN on lifespan and healthspan in mice.

Hypothetical_Synergy_Study_Workflow cluster_setup Study Setup cluster_intervention Intervention and Monitoring cluster_analysis Data Analysis Start Start with Middle-Aged Mice Group_Allocation Randomly Allocate to 4 Groups: 1. Control 2. Ca-AKG 3. NMN 4. Ca-AKG + NMN Start->Group_Allocation Treatment Administer Treatments Daily (Ca-AKG in chow, NMN in water) Monitoring Monitor Lifespan Daily Assess Healthspan Monthly (Frailty Index) Treatment->Monitoring Lifespan_Analysis Kaplan-Meier Survival Analysis Monitoring->Lifespan_Analysis Healthspan_Analysis Compare Frailty Index Scores Monitoring->Healthspan_Analysis Biomarker_Analysis Analyze Blood and Tissue Samples for: - Inflammatory markers - Metabolic parameters - NAD+ levels - mTOR and AMPK pathway activation Monitoring->Biomarker_Analysis

Figure 5: Workflow for a hypothetical study on Ca-AKG and NMN synergy.

Objective: To determine if co-administration of Ca-AKG and NMN has a synergistic effect on lifespan and healthspan in mice.

Methods:

  • Animals: 120 male and 120 female C57BL/6 mice, aged 18 months.

  • Groups: Mice of each sex will be randomly assigned to one of four groups (n=30 per group):

    • Group 1: Control (standard diet and drinking water).

    • Group 2: Ca-AKG (2% Ca-AKG in diet).

    • Group 3: NMN (300 mg/kg/day NMN in drinking water).

    • Group 4: Ca-AKG + NMN (2% Ca-AKG in diet and 300 mg/kg/day NMN in drinking water).

  • Assessments:

    • Lifespan: Recorded daily.

    • Healthspan: Frailty index assessed monthly.

    • Metabolic Phenotyping: Glucose and insulin tolerance tests performed at 3 and 6 months post-intervention.

    • Biomarker Analysis: Blood collected quarterly for analysis of inflammatory markers (e.g., IL-6, TNF-α) and NAD+ levels.

    • Tissue Analysis: At the end of life, tissues (liver, muscle, brain) will be collected for analysis of mTOR and AMPK pathway activation (e.g., phosphorylation of S6K and ACC).

  • Statistical Analysis: Lifespan data will be analyzed using Kaplan-Meier survival curves and log-rank tests. Healthspan and biomarker data will be analyzed using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the groups. Synergy will be assessed by determining if the effect of the combination treatment is significantly greater than the additive effects of the individual treatments.

Conclusion

While the individual benefits of Ca-AKG, NAD+ precursors, senolytics, and mTOR inhibitors are well-documented, the exploration of their synergistic effects represents a critical and exciting frontier in longevity research. The theoretical basis for combining these compounds is strong, as they target different but complementary aspects of the aging process. The lack of direct experimental data on these combinations underscores the need for rigorous preclinical studies, such as the hypothetical protocol outlined above. By systematically investigating these potential synergies, the scientific community can move closer to developing more effective strategies to extend healthy human lifespan.

References

Comparing the safety and toxicity profiles of different alpha-ketoglutarate salts in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

Alpha-ketoglutaric acid is a key intermediate in the Krebs cycle and is considered a nontoxic solid[1]. Its salts are of interest for various therapeutic and nutraceutical applications. This comparison focuses on the safety data from animal studies for sodium, calcium, potassium, and magnesium salts of alpha-ketoglutarate.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for different alpha-ketoglutarate salts based on available animal studies. It is important to note the significant data gap for direct comparative studies.

SaltAnimal ModelRoute of AdministrationAcute Toxicity (LD50)Sub-chronic Toxicity (NOAEL)Key Findings & Adverse Effects
Sodium Alpha-Ketoglutarate Rat (Wistar)Oral> 5.0 g/kg body weight[2][3]1.0 g/kg body weight/day (14-day study)At doses of 2.0 g/kg and 4.0 g/kg: diarrhea, decreased body weight (males), transient anemia (females), increased relative weights of adrenal, liver, and kidneys (males) without histological changes.[2]
Calcium Alpha-Ketoglutarate Data Not AvailableData Not AvailableData Not AvailableData Not AvailableGenerally Recognized As Safe (GRAS) by the FDA[4]. Human studies show no significant adverse effects at 4.5 g/day for up to 3 years; minor gastrointestinal issues reported at 6 g/day [4].
Potassium Alpha-Ketoglutarate Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNo specific animal toxicity studies identified.
Magnesium Alpha-Ketoglutarate Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNo specific animal toxicity studies identified.

Experimental Protocols

Detailed methodologies for the key toxicity studies on sodium alpha-ketoglutarate are provided below.

Acute Oral Toxicity Study of Alpha-Ketoglutarate in Rats
  • Objective: To determine the median lethal dose (LD50) of alpha-ketoglutarate following a single oral administration.

  • Animal Model: Male and female Wistar rats.

  • Methodology:

    • Animals were fasted overnight prior to administration.

    • Alpha-ketoglutarate was administered orally by gavage at a dose of 5.0 g/kg body weight.

    • Animals were observed for clinical signs of toxicity and mortality for 14 days.

    • Body weight was recorded weekly.

    • At the end of the observation period, surviving animals were euthanized and subjected to gross necropsy.

  • Results: The oral LD50 in both male and female rats was determined to be greater than 5.0 g/kg, indicating very low acute toxicity[2][3].

14-Day Repeated Dose Oral Toxicity Study of Sodium Alpha-Ketoglutarate in Wistar Rats
  • Objective: To evaluate the sub-chronic toxicity of sodium alpha-ketoglutarate and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Model: Male and female Wistar rats.

  • Methodology:

    • Animals were randomly assigned to four groups: a control group and three treatment groups.

    • The treatment groups received sodium alpha-ketoglutarate daily via oral gavage at doses of 1.0, 2.0, and 4.0 g/kg body weight for 14 consecutive days. The control group received the vehicle (distilled water).

    • Clinical signs of toxicity, body weight, and food consumption were monitored throughout the study.

    • At the end of the 14-day treatment period, blood samples were collected for hematological and clinical chemistry analysis.

    • Animals were euthanized, and a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination.

  • Results: The NOAEL was established at 1.0 g/kg body weight/day. At higher doses, dose-dependent adverse effects were observed as detailed in the table above[2].

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for a 14-Day Oral Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing Phase (14 Days) cluster_observation Observation & Data Collection cluster_analysis Terminal Analysis (Day 15) animal_model Wistar Rats (Male & Female) acclimatization Acclimatization (7 days) animal_model->acclimatization randomization Randomization into 4 Groups acclimatization->randomization control Control Group (Vehicle) low_dose Low Dose (1.0 g/kg/day Na-AKG) mid_dose Mid Dose (2.0 g/kg/day Na-AKG) high_dose High Dose (4.0 g/kg/day Na-AKG) daily_obs Daily Clinical Observations control->daily_obs low_dose->daily_obs mid_dose->daily_obs high_dose->daily_obs weekly_bw Weekly Body Weight & Food Intake daily_obs->weekly_bw blood_collection Blood Collection (Hematology & Clinical Chemistry) weekly_bw->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology

14-Day Oral Toxicity Study Workflow
Logical Relationship of Alpha-Ketoglutarate Salt Safety Profiles

G cluster_akg_acid Alpha-Ketoglutaric Acid cluster_salts Alpha-Ketoglutarate Salts cluster_data Supporting Data akg_acid Considered a 'Nontoxic Solid' na_akg Sodium AKG (Low Acute Toxicity) akg_acid->na_akg ca_akg Calcium AKG (GRAS Status) akg_acid->ca_akg k_akg Potassium AKG (Safety Inferred) akg_acid->k_akg mg_akg Magnesium AKG (Safety Inferred) akg_acid->mg_akg animal_studies Animal Toxicity Studies (LD50, NOAEL) animal_studies->na_akg gras FDA GRAS Notice gras->ca_akg inferred Safety of Cations (K+, Mg++) inferred->k_akg inferred->mg_akg

Inferred Safety of AKG Salts

Conclusion

Based on the available evidence, sodium alpha-ketoglutarate exhibits a low level of acute and sub-chronic toxicity in animal models. The No-Observed-Adverse-Effect Level for the disodium salt of alpha-ketoglutarate in a 14-day rat study was determined to be 1.0 g/kg body weight/day. For calcium alpha-ketoglutarate, its designation as Generally Recognized As Safe (GRAS) by the FDA, supported by human data, suggests a high safety margin.

For potassium and magnesium alpha-ketoglutarate, a lack of specific animal toxicity studies necessitates an inference of safety based on the established non-toxic nature of alpha-ketoglutaric acid and the ubiquitous presence and established safety of potassium and magnesium as essential minerals.

It is crucial for researchers and drug developers to recognize the current data limitations. While the available information suggests a favorable safety profile for AKG salts, direct comparative studies would be invaluable for definitively characterizing the relative safety and toxicity of different salt forms. Future research should aim to address this knowledge gap to better inform the selection of specific AKG salts for various applications.

References

Safety Operating Guide

Proper Disposal of Calcium alpha-Ketoglutarate Monohydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Calcium alpha-ketoglutarate Monohydrate, a non-hazardous substance, ensuring operational safety and regulatory adherence.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance, prudent laboratory practices should always be observed. Adherence to these guidelines minimizes risks and ensures a safe laboratory environment.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling large quantities or if dust is generated.
Protective Clothing Laboratory coatProtects skin and clothing from contamination.

Handling and Storage:

  • Handling: Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal of Solid this compound

Small quantities of solid, uncontaminated this compound can typically be disposed of as regular laboratory waste.

Step-by-Step Protocol:

  • Ensure Proper Labeling: Confirm the container is clearly labeled as "this compound" and is not contaminated with any hazardous materials.

  • Containerization: Place the chemical in a sealed, non-reactive container to prevent spillage.

  • Waste Stream: Dispose of the sealed container in the designated non-hazardous solid waste stream for your laboratory.

Disposal of Aqueous Solutions of this compound

For aqueous solutions, disposal via the sanitary sewer system is often permissible for this non-hazardous compound. This aligns with guidelines for similar non-hazardous salts and alpha-ketoglutaric acid.

Step-by-Step Protocol:

  • Check Local Regulations: Before proceeding, verify with your local water authority and institutional EHS that this disposal method is permitted.

  • Dilution: Dilute the solution with a large amount of water (at least 20 parts water to 1 part solution).

  • Pouring: Slowly pour the diluted solution down the drain, followed by a copious amount of cold running water to ensure it is thoroughly flushed through the plumbing system.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Emergency ScenarioProcedure
Minor Spill (Solid) 1. Wear appropriate PPE. 2. Sweep up the spilled material. 3. Place in a sealed container for disposal. 4. Clean the spill area with soap and water.
Skin Contact 1. Immediately wash the affected area with plenty of soap and water. 2. Remove contaminated clothing.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek medical attention if irritation persists.
Ingestion 1. Rinse mouth with water. 2. Do not induce vomiting. 3. Seek medical attention.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.

Visualizing the Disposal Workflow

To further clarify the decision-making process for disposal, the following workflow diagram is provided.

cluster_0 Disposal of this compound start Start: Assess Waste waste_form Is the waste solid or an aqueous solution? start->waste_form solid_disposal Solid Waste Disposal waste_form->solid_disposal Solid solution_disposal Aqueous Solution Disposal waste_form->solution_disposal Aqueous trash_disposal Dispose in Non-Hazardous Solid Waste solid_disposal->trash_disposal check_local_regs Consult Local Regulations and EHS solution_disposal->check_local_regs check_local_regs->solid_disposal Not Permitted (Treat as Solid) sewer_disposal Dilute and Dispose via Sanitary Sewer check_local_regs->sewer_disposal Permitted end End of Procedure trash_disposal->end sewer_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Personal protective equipment for handling Calcium alpha-ketoglutarate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling Calcium alpha-Ketoglutarate Monohydrate. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white to off-white powder, the primary hazards are inhalation of dust particles and contact with eyes and skin.[1] While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to minimize exposure.[1] The following personal protective equipment is recommended to ensure safety.

Quantitative PPE Specifications

PPE CategoryType/SpecificationMaterial/StandardPurpose
Eye Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1 / EN 166Protects against airborne powder and accidental splashes.
Hand Protection Disposable, powder-free glovesNitrile or NeoprenePrevents skin contact. Nitrile gloves are a common choice for handling non-hazardous chemical powders.
Typical Thickness4-8 mil (0.10-0.20 mm)Provides a balance of dexterity and protection for handling powders.
General UseChange gloves regularly and after any signs of contamination.Ensures continuous protection.
Respiratory Protection Air-purifying respirator with a particulate filterNIOSH-approved N95 or P100 filter, or European Standard EN 149 (FFP2/FFP3)Protects against inhalation of fine dust particles, especially when weighing or transferring powder.
Body Protection Laboratory coatStandard cotton or polyester/cotton blendProtects clothing and skin from contamination with the powder.

Operational Plan for Handling

A systematic approach is crucial when working with this compound to minimize exposure and maintain a safe working environment.

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area Ensure cleanliness and proper ventilation. don_ppe 2. Don PPE Follow the specifications in the table above. prep_area->don_ppe Proceed weigh 3. Weighing and Transfer Handle in a fume hood or ventilated enclosure to minimize dust. don_ppe->weigh Proceed dissolve 4. Dissolution If preparing a solution, add powder to the solvent slowly to avoid splashing. weigh->dissolve If applicable decontaminate 5. Decontaminate Surfaces Wipe down work surfaces with a damp cloth. weigh->decontaminate After handling dissolve->decontaminate After handling doff_ppe 6. Doff PPE Remove PPE in the correct order (gloves last). decontaminate->doff_ppe Proceed dispose 7. Dispose of Waste Follow the disposal plan below. doff_ppe->dispose Proceed wash 8. Personal Hygiene Wash hands thoroughly with soap and water. dispose->wash Final step

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of contaminated materials is critical to prevent environmental contamination and ensure workplace safety. Although this compound is not classified as hazardous, it is recommended to handle its disposal with care.

Disposal of Contaminated PPE

  • Segregation : All used and contaminated PPE, such as gloves, masks, and disposable lab coats, should be segregated from regular laboratory waste.

  • Collection : Place all contaminated PPE into a designated, clearly labeled waste container.[2] This container should be a durable, leak-proof bag or a bin with a lid.

  • Disposal as Non-Hazardous Waste : Since this compound is not classified as hazardous, the contaminated PPE can typically be disposed of as general solid waste, provided it has not come into contact with any other hazardous materials.[2]

    • Place the sealed bag of contaminated PPE into the regular solid waste stream for your facility.

    • It is good practice to have a separate, clearly marked bin for this type of PPE waste to avoid confusion.[2]

  • Consult Local Regulations : Always consult your institution's specific waste disposal guidelines and local regulations, as requirements can vary.

Disposal of Unused Product and Contaminated Materials

  • Unused Product : If you need to dispose of unused this compound, it should be collected in a suitable, closed container for disposal.[3]

  • Spill Cleanup Materials : Any materials used to clean up spills of the powder should be treated as contaminated waste and disposed of in the same manner as contaminated PPE.

  • Empty Containers : Empty containers should be thoroughly rinsed with a suitable solvent (such as water) before being disposed of as regular trash. The rinsate should be collected and disposed of according to your institution's aqueous waste procedures.[1] Deface any chemical labels on the container before disposal.[1]

Logical Flow for PPE Disposal

Logical Flow for PPE Disposal start Handling of this compound is Complete doff_ppe 1. Doff PPE Correctly (Gloves removed last) start->doff_ppe segregate_waste 2. Segregate Contaminated PPE Place in a designated container. doff_ppe->segregate_waste check_contamination 3. Check for Cross-Contamination Was the PPE exposed to other hazardous materials? segregate_waste->check_contamination dispose_hazardous 4a. Dispose as Hazardous Waste Follow institutional guidelines for hazardous waste. check_contamination->dispose_hazardous Yes dispose_general 4b. Dispose as General Waste Place in the regular solid waste stream. check_contamination->dispose_general No end Disposal Complete dispose_hazardous->end dispose_general->end

Decision-making process for the disposal of used PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium alpha-ketoglutarate Monohydrate
Reactant of Route 2
Calcium alpha-ketoglutarate Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.